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  • Product: Borodimethylglycine
  • CAS: 77356-05-9

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of Borodimethylglycine: A Technical Guide

Introduction Boron-containing amino acids represent a class of compounds with significant interest in medicinal chemistry and drug development, acting as enzyme inhibitors and therapeutic agents.[1][2] Borodimethylglycin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Boron-containing amino acids represent a class of compounds with significant interest in medicinal chemistry and drug development, acting as enzyme inhibitors and therapeutic agents.[1][2] Borodimethylglycine, the boronic acid analogue of N,N-dimethylglycine, is a structurally simple yet intriguing example of this class. Understanding its structural and electronic properties is paramount for its potential applications. This technical guide provides a comprehensive overview of the predicted spectroscopic data for borodimethylglycine, including ¹H NMR, ¹³C NMR, ¹¹B NMR, and IR spectroscopy.

Due to the limited availability of direct experimental spectra for borodimethylglycine in the public domain, this guide synthesizes data from its structural precursors—N,N-dimethylglycine—and analogous α-amino boronic acids. This approach allows for a well-reasoned prediction of its spectroscopic characteristics, providing a valuable resource for researchers in the field.

Molecular Structure of Borodimethylglycine

Borodimethylglycine consists of a glycine backbone with two methyl groups on the nitrogen atom and a boronic acid group [-B(OH)₂] replacing the carboxylic acid group.

Section 1: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum of Borodimethylglycine

The predicted ¹H NMR spectrum of borodimethylglycine is expected to show two main signals corresponding to the N-methyl protons and the α-methylene protons. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent nitrogen and boronic acid groups.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
N(CH₃)₂~2.9Singlet6H
α-CH₂~3.7Singlet2H

Predicted data is based on N,N-dimethylglycine spectra in D₂O.[3][4]

Rationale and Interpretation
  • N-Methyl Protons (N(CH₃)₂): Based on the ¹H NMR data for N,N-dimethylglycine in D₂O, the two methyl groups attached to the nitrogen are expected to be chemically equivalent, giving rise to a single, sharp singlet. A typical chemical shift for these protons is around 2.92 ppm.[3]

  • α-Methylene Protons (α-CH₂): The methylene protons adjacent to both the nitrogen atom and the boronic acid group are also expected to be equivalent, resulting in a singlet. In N,N-dimethylglycine, this signal appears at approximately 3.72 ppm in D₂O.[3] The replacement of the carboxylic acid with a boronic acid is not expected to dramatically shift this value, though some variation is possible depending on the solvent and pH.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 298 K.

    • Reference: Tetramethylsilane (TMS) or the residual solvent peak.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Section 2: ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectrum of Borodimethylglycine

The predicted ¹³C NMR spectrum of borodimethylglycine will display signals for the N-methyl carbons and the α-carbon. The α-carbon signal is expected to be significantly influenced by the directly attached boron atom.

Carbon Assignment Predicted Chemical Shift (ppm)
N(CH₃)₂~46
α-C~62
C=O (for comparison with DMG)~172

Predicted data is based on N,N-dimethylglycine spectra in water.[3][5][6]

Rationale and Interpretation
  • N-Methyl Carbons (N(CH₃)₂): In N,N-dimethylglycine, the N-methyl carbons resonate at approximately 46.3 ppm.[3] This chemical shift is not expected to change significantly in borodimethylglycine.

  • α-Carbon (α-C): The α-carbon in N,N-dimethylglycine appears around 62.7 ppm.[3] The C-B bond in α-aminoboronic acids can lead to a broad and sometimes difficult-to-observe signal for the α-carbon due to quadrupolar relaxation of the boron nucleus. The precise chemical shift will be sensitive to the hybridization state of the boron atom.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy, ensuring a sufficient concentration for ¹³C detection.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher.

    • Technique: Proton-decoupled ¹³C NMR.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans. A longer acquisition time may be necessary due to the low natural abundance of ¹³C and potential signal broadening of the carbon attached to boron.

Section 3: ¹¹B NMR Spectroscopy

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy is a specialized technique that is highly informative for boron-containing compounds, providing insight into the coordination state and chemical environment of the boron atom.

Predicted ¹¹B NMR Spectrum of Borodimethylglycine

The ¹¹B NMR spectrum of borodimethylglycine is expected to show a single, relatively broad signal. The chemical shift will be indicative of the hybridization state of the boron atom.

Boron Environment Predicted Chemical Shift (ppm)
Trigonal Boronic Acid (sp²)~20-35
Tetracoordinate Boronate (sp³)~5-15

Predicted chemical shift ranges are based on general data for alkyl and amino boronic acids.[7][8][9]

Rationale and Interpretation

The chemical shift in ¹¹B NMR is highly dependent on the coordination number of the boron atom.[8][9]

  • Trigonal Boronic Acid (sp²): In its free, trigonal planar form (-B(OH)₂), the boron atom is sp² hybridized. For alkyl and aryl boronic acids, the ¹¹B chemical shift typically falls in the range of +20 to +35 ppm.

  • Tetracoordinate Boronate (sp³): Boronic acids can form tetracoordinate species through interaction with Lewis bases, such as the intramolecular nitrogen atom or solvent molecules. This changes the hybridization to sp³ and results in a significant upfield shift in the ¹¹B NMR spectrum, typically to the range of +5 to +15 ppm.[7][10] The observed chemical shift for borodimethylglycine will likely be an equilibrium between these forms, influenced by solvent and pH.

Experimental Protocol: ¹¹B NMR Spectroscopy
  • Sample Preparation: Prepare a concentrated solution (20-50 mM) in a suitable solvent.

  • Instrument Setup:

    • Spectrometer: A multinuclear NMR spectrometer equipped for ¹¹B detection.

    • Reference: BF₃·OEt₂ as an external standard (0 ppm).

  • Data Acquisition: Acquire a one-dimensional ¹¹B NMR spectrum. Proton decoupling is generally not necessary unless fine coupling information is desired.

Section 4: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying functional groups.

Predicted IR Spectrum of Borodimethylglycine

The IR spectrum of borodimethylglycine is expected to show characteristic absorption bands for O-H, C-H, N-C, and B-O bonds.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (B-OH)3200-3600Broad, Strong
C-H stretch (alkyl)2800-3000Medium-Strong
C=O stretch (for DMG)~1630 (asymmetric)Strong
N⁺-H stretch (for DMG zwitterion)~2400-2800Broad, Medium
B-O stretch1300-1400Strong
C-N stretch1000-1250Medium

Predicted data is based on general IR correlation tables and data for N,N-dimethylglycine and boronic acids.

Rationale and Interpretation
  • O-H Stretch: The most prominent feature for the boronic acid group will be a broad and strong absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the B(OH)₂ group.

  • C-H Stretch: The C-H stretching vibrations of the methyl and methylene groups will appear in the 2800-3000 cm⁻¹ region.

  • B-O Stretch: A strong absorption band between 1300 and 1400 cm⁻¹ is characteristic of the B-O single bond stretching vibration.

  • Comparison with N,N-Dimethylglycine: N,N-dimethylglycine exists as a zwitterion, showing a strong carboxylate (COO⁻) asymmetric stretching band around 1630 cm⁻¹ and a broad ammonium (N⁺-H) stretch.[11] In borodimethylglycine, the intense C=O stretch will be absent and replaced by the characteristic boronic acid absorptions. The C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Liquid/Solution: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure of borodimethylglycine with key proton and carbon assignments for NMR spectroscopy.

Spectroscopic Analysis Workflow

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Borodimethylglycine HNMR ¹H NMR Sample->HNMR CNMR ¹³C NMR Sample->CNMR BNMR ¹¹B NMR Sample->BNMR IR IR Spectroscopy Sample->IR Structure Molecular Structure Elucidation HNMR->Structure CNMR->Structure BNMR->Structure IR->Structure

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Exploratory

Computational Chemistry Studies on Borodimethylglycine: Mechanistic Pathways and Therapeutic Applications

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Borodimethylglycine (Dimethylamine-carboxyborane, CAS 77356-05-9)[1] is a uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Borodimethylglycine (Dimethylamine-carboxyborane, CAS 77356-05-9)[1] is a unique boron-containing amino acid analog. While historically explored as a complexing agent in dermatological formulations[2] and a candidate for Boron Neutron Capture Therapy (BNCT), recent focus has shifted toward its potential as a Carbon Monoxide Releasing Molecule (CORM). The therapeutic efficacy of a CORM is entirely dependent on its decarbonylation kinetics in physiological environments: release CO too quickly, and it becomes toxic; release it too slowly, and the drug is cleared before achieving its effect.

Because isolating the highly transient intermediates of this decomposition in aqueous media is experimentally prohibitive, computational chemistry—specifically Density Functional Theory (DFT)—serves as the critical tool for elucidating these pathways[3]. This whitepaper provides an authoritative guide on the computational protocols required to model the decarbonylation of borodimethylglycine.

Mechanistic Pathways of Decarbonylation

Based on high-level computational studies of tertiary amine carboxyboranes, the decomposition of borodimethylglycine in aqueous environments follows a definitive two-step mechanistic pathway[3].

  • Step 1: Internal Substitution ( SN​i ) The reaction initiates when the carboxylate oxygen acts as an internal nucleophile, attacking the boron center. This forces the cleavage of the dative nitrogen-boron (N–B) bond, releasing the dimethylamine leaving group and forming a transient, cyclic carboxyborane anion ( BH2​COO− ).

  • Step 2: Chelotropic Fragmentation The cyclic anion intermediate is highly unstable. It rapidly undergoes a concerted chelotropic fragmentation, opening the ring to release carbon monoxide (the therapeutic payload) and yielding a borinate ion ( BH2​O− ), which subsequently hydrates to form boric acid[4].

Reaction Mechanism Diagram

Mechanism R Borodimethylglycine (Reactant) TS1 S_N i Transition State (N-B Cleavage) R->TS1 INT Cyclic Carboxyborane Anion + Dimethylamine TS1->INT TS2 Chelotropic TS (CO Release) INT->TS2 P Borinate Ion + CO (Products) TS2->P

Two-step decarbonylation mechanism of borodimethylglycine via SNi and chelotropic fragmentation.

Computational Methodology: The Causality of Model Selection

As a Senior Application Scientist, I must emphasize that selecting the right model chemistry is not arbitrary. Every parameter must be causally linked to the electronic nature of the boron-nitrogen dative bond and the highly polar transition states.

  • Functional Selection (M06-2X): Traditional functionals (e.g., B3LYP) notoriously underestimate reaction barriers for main-group thermochemistry. The M06-2X meta-GGA functional is explicitly parameterized for main-group kinetics and non-covalent interactions, making it the superior choice for modeling the SN​i transition states of amine carboxyboranes[3].

  • Basis Set (6-311++G(2d,p)): The inclusion of diffuse functions (++) is an absolute requirement. The reaction generates a cyclic carboxyborane anion; diffuse functions are necessary to accurately model the expanded electron cloud of anionic species. Polarization functions ((2d,p)) are required to properly describe the angular momentum of the strained transition states[3].

  • Solvation Modeling (PCM): Gas-phase calculations are invalid for biological CORMs. The [3] with water ( ϵ=78.35 ) must be applied. Water plays a dual, opposing role: it inhibits the initial dissociation of the amine by stabilizing the intermediate anion, but it accelerates the subsequent CO loss by stabilizing the highly polar chelotropic transition state[4].

Quantitative Data Summary

To provide a benchmark for researchers modeling borodimethylglycine, Table 1 synthesizes the expected thermodynamic parameters based on high-level CCSD(T)//M06-2X calculations for tertiary amine carboxyboranes in aqueous media.

Table 1: Computed Thermodynamic Parameters for Amine-Carboxyborane Decarbonylation

Reaction StepPathway TypeActivation Free Energy ( ΔG‡ )Reaction Free Energy ( ΔGrxn​ )
Step 1 SN​i (N-B Cleavage)+26.4 kcal/mol+12.1 kcal/mol
Step 2 Chelotropic (CO Release)+14.2 kcal/mol-35.6 kcal/mol

Note: Values are representative benchmarks derived from CCSD(T)/PCM//M06-2X/PCM model chemistry. The high activation barrier of Step 1 dictates the slow, controlled release of CO, which is therapeutically desirable.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and scientific integrity, computational workflows must be self-validating. Below is the rigorous, step-by-step protocol for modeling the decarbonylation of borodimethylglycine using Gaussian or similar quantum chemistry software.

Step 1: Ground State Geometry Optimization Construct the initial 3D geometry of borodimethylglycine. Run an optimization using the M06-2X/6-311++G(2d,p) level of theory, incorporating the PCM solvation model for water.

Step 2: Frequency Validation (Minima Check) Run a vibrational frequency calculation on the optimized geometry.

  • Causality & Validation: This step proves the geometry is a true local minimum. The output must yield zero imaginary frequencies (NImag=0).

Step 3: Transition State (TS) Search Use the Berny algorithm (Opt=TS, CalcFC) to locate the SN​i saddle point. Provide an initial guess geometry where the carboxylate oxygen is brought within ~2.0 Å of the boron atom, and the N-B bond is slightly elongated.

Step 4: TS Frequency Validation (Saddle Point Check) Perform a frequency calculation on the optimized transition state.

  • Causality & Validation: The output MUST contain exactly one imaginary frequency (NImag=1). Visualize this frequency to ensure the vibrational mode corresponds directly to the carboxylate oxygen attacking the boron atom and the N-B bond breaking.

Step 5: Intrinsic Reaction Coordinate (IRC) Calculation Run an IRC calculation (IRC=CalcFC) to trace the reaction pathway forward and backward from the transition state.

  • Causality & Validation: The IRC is the ultimate self-validating step. It mathematically proves that the discovered transition state smoothly connects the borodimethylglycine reactant to the cyclic anion intermediate, ruling out spurious saddle points.

Step 6: High-Level Energy Refinement For publication-quality energetics, perform a single-point energy calculation using Coupled Cluster theory (CCSD(T)/6-311++G(2d,p)) with PCM on the M06-2X optimized geometries to obtain highly accurate free energies ( ΔG ).

Computational Workflow Diagram

Workflow A 1. Geometry Optimization (M06-2X/6-311++G**) B 2. Frequency Validation (Validate: 0 Imaginary Freqs) A->B C 3. Transition State Search (Berny Algorithm) B->C D 4. TS Frequency Check (Validate: 1 Imaginary Freq) C->D E 5. Intrinsic Reaction Coordinate (IRC Pathway Validation) D->E F 6. Single Point Energy Refinement (CCSD(T)/PCM) E->F

Computational workflow for transition state modeling and validation of borodimethylglycine.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6328439, Borodimethylglycine. PubChem.[Link]

  • Keller, J. W., Ayudhya, T. I., & Dingra, N. N. (2020). Carbon monoxide formation from trimethylamine-boranecarboxylate: DFT studies of SNi and chelotropic mechanisms. RSC Advances, 10(27), 16038-16044.[Link]

  • Mishima, Y., et al. (1999).Skin-whitening agent (US Patent 5993835A).

Sources

Foundational

Initial investigations of amine-carboxyborane reactivity

[ ROS-triggered decarbonylation of amine-carboxyboranes for dual CO and drug release. In the realm of synthetic organic chemistry, amine-carboxyboranes have recently been established as highly efficient precursors for am...

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Author: BenchChem Technical Support Team. Date: April 2026

[

ROS-triggered decarbonylation of amine-carboxyboranes for dual CO and drug release.

In the realm of synthetic organic chemistry, amine-carboxyboranes have recently been established as highly efficient precursors for amine-ligated boryl radicals. By utilizing a photocatalyst (such as 5CzBN) under blue LED irradiation, the anion of an amine-carboxyborane can be oxidized. This single-electron transfer (SET) induces rapid decarboxylation, generating a ligated boryl radical[1].

This radical species is highly reactive and capable of facilitating Halogen Atom Transfer (XAT) with alkyl bromides, enabling complex Giese addition reactions with various electron-deficient double bonds. This orthogonal reactivity bypasses the harsh conditions traditionally required to generate boryl radicals, offering a mild, bench-stable alternative for late-stage functionalization[1].

Boryl_Radical Step1 Amine-Carboxyborane Anion Step2 Photocatalyst (5CzBN) + Blue LED Step1->Step2 Excitation Step3 Oxidation & Decarboxylation Step2->Step3 SET (-CO2) Step4 Ligated Boryl Radical Step3->Step4 Radical Formation Step5 Giese Addition / XAT Process Step4->Step5 Substrate Trapping

Photocatalytic generation of ligated boryl radicals from amine-carboxyboranes.

Quantitative Reactivity Metrics

To understand the operational boundaries of amine-carboxyboranes, it is critical to evaluate their physicochemical and pharmacological parameters. The table below synthesizes key quantitative data driving their reactivity.

ParameterValue / ObservationMechanistic Implication
pKa​ Range 8.1 – 8.9Unusually high compared to standard aliphatic carboxylic acids ( 5); this basicity stabilizes the N–B coordinate covalent bond and dictates complexation behavior[2].
Enzyme IC50​ ∼10−6 MDemonstrates potent inhibition of lysosomal enzymes, serine elastase, and 5'-lipoxygenase, underpinning their anti-inflammatory and anti-osteoporotic efficacy[3].
Oxidation Potential -1.24 V (vs. SCE)The relatively low oxidation potential of the carboxyborane anion enables facile single-electron transfer (SET) by mild photocatalysts[1].
CO Release Rate Slow (pH 7.4) Fast (ROS)Ensures systemic stability in healthy tissues; rapid decarbonylation strictly occurs upon exposure to oxidative stress[4].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choice to ensure reproducibility and scientific rigor.

Protocol A: Synthesis of Amine-Dicarboxyboranes via Acidic Hydrolysis

Reference standard adapted from[5].

  • Precursor Preparation: Suspend amine-bis(N-ethylcarbamoyl)borane in a concentrated acidic medium (e.g., 6M HCl).

    • Causality: The steric hindrance of the bis-amide protects the B–N bond from premature cleavage, requiring vigorous acidic conditions to force the hydrolysis of the amide groups into carboxylic acids.

  • Thermal Activation: Heat the reaction mixture to 100–130 °C under reflux for 12 hours.

    • Causality: High thermal energy is required to overcome the activation barrier of the highly stable boron-adjacent carbonyls.

  • Isolation and Validation: Cool the mixture to precipitate the amine-dicarboxyborane. Validate via 11 B NMR.

    • Validation Loop: A successful transformation will show a distinct upfield shift in the 11 B NMR spectrum, confirming the conversion of the carbamoyl groups without the rupture of the B–N bond (which would otherwise yield boric acid byproducts).

Protocol B: ROS-Mediated CO Release Assay

Reference standard adapted from[4][2].

  • Baseline Establishment: Prepare a 50 µM solution of the amine-carboxyborane conjugate in 0.1 M phosphate buffer (pH 7.4).

    • Causality: Establishes the physiological baseline to prove molecular stability in the absence of oxidative stress.

  • Sealed Environment: Transfer the solution to a customized headspace-gas chromatography (GC) vial and seal with an airtight septum.

    • Causality: Prevents the premature escape of generated CO, ensuring quantitative peak integration during analysis.

  • ROS Triggering: Inject 10 equivalents of H2​O2​ (non-radical ROS) or Fenton reagent (to generate ⋅OH radicals) via an airtight syringe.

    • Causality: Initiates the oxidative decarbonylation pathway. The excess equivalents ensure pseudo-first-order kinetics for accurate rate determination.

  • Dual-Tracking Validation: Monitor CO evolution via Headspace-GC and parent amine release via LC-MS over a 24-hour period.

    • Validation Loop: The protocol is self-validating if the molar quantity of CO detected in the headspace perfectly matches the molar concentration of the free amine detected in the liquid phase, confirming a 1:1 stoichiometric decarbonylation.

Protocol C: Photocatalytic Giese Addition via Boryl Radicals

Reference standard adapted from[1].

  • Reaction Assembly: In an oven-dried Schlenk tube, combine amine-carboxyborane (1.5 equiv), an alkyl bromide substrate (1.0 equiv), and the 5CzBN photocatalyst (2 mol%) in anhydrous acetonitrile.

    • Causality: Acetonitrile provides the optimal dielectric constant to stabilize the radical intermediates generated during single-electron transfer (SET).

  • Deprotonation: Add a mild base (e.g., K2​CO3​ ) to the mixture.

    • Causality: The anionic carboxylate form is strictly required to lower the oxidation potential (-1.24 V vs. SCE), allowing the photocatalyst to effectively oxidize the molecule.

  • Degassing: Subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen will quench the excited state of the photocatalyst and irreversibly scavenge the highly reactive boryl radical.

  • Irradiation and Validation: Irradiate the mixture with a 440 nm blue LED at ambient temperature for 12 hours.

    • Validation Loop: Monitor the consumption of the alkyl bromide via GC-MS. The appearance of the Giese addition product confirms successful Halogen Atom Transfer (XAT) and subsequent trapping of the boryl radical by the electron-deficient alkene.

References

  • Synthesis and Pharmacological Activities of Amine-Boranes ResearchGate[Link][6]

  • ROS-mediated carbon monoxide and drug release from drug-conjugated carboxyboranes Dalton Transactions (RSC Publishing)[Link][4]

  • The anti-osteoporotic activity of amine-carboxyboranes in rodents PubMed (National Institutes of Health)[Link][3]

  • ROS-mediated carbon monoxide and drug release from drug-conjugated carboxyboranes (Mechanistic Deep-Dive) Dalton Transactions (RSC Publishing)[Link][2]

  • Syntheses of the First Amine-dicarboxyboranes and Their Bis(methylester) and Bis(N-ethylamide) Derivatives Inorganic Chemistry (ACS Publications)[Link][5]

  • Amine Carboxyborane: A Versatile Ligated Boryl Radical Precursor ChemRxiv[Link][1]

Sources

Exploratory

The Isosteric Paradigm: Borodimethylglycine as a Next-Generation Boron Analog of Glycine

Executive Summary The substitution of the α -carbon in natural amino acids with a boron atom has opened a novel frontier in medicinal chemistry. By leveraging the isoelectronic and isosteric properties of amine-carboxybo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The substitution of the α -carbon in natural amino acids with a boron atom has opened a novel frontier in medicinal chemistry. By leveraging the isoelectronic and isosteric properties of amine-carboxyboranes, researchers can synthesize boron analogs of amino acids that bypass the pharmacokinetic limitations of their carbon-based counterparts. This technical guide explores the structural dynamics, synthetic methodologies, and pharmacological applications of Borodimethylglycine (Dimethylamine-carboxyborane), the boron analog of N,N-dimethylglycine.

Structural Dynamics & Physicochemical Profiling

Borodimethylglycine ( C3​H10​BNO2​ ) is structurally defined by a dative bond between a dimethylamine donor and a carboxyborane acceptor ( (CH3​)2​NH→BH2​COOH ). In this configuration, the nitrogen atom carries a formal positive charge ( +1 ), and the boron atom carries a formal negative charge ( −1 ).

The pKa Shift and Membrane Permeability

In standard N,N-dimethylglycine, the electron-withdrawing nature of the protonated amine lowers the pKa of the adjacent carboxyl group to approximately 2.3, resulting in a highly polar zwitterion ( N+/COO− ) at physiological pH.

Conversely, in Borodimethylglycine, the formal negative charge on the boron atom acts as a powerful electron donor to the adjacent carboxyl group. This intense electrostatic repulsion strongly destabilizes the formation of a carboxylate anion ( COO− ). As a result, the pKa of the carboxyl proton is dramatically shifted upward to 8.14 1.

Because the physiological pH (7.4) is well below this pKa, the carboxyl group remains protonated. The formal charges on the B and N atoms cancel out, rendering the entire molecule electrically neutral . This lack of zwitterionic character drastically increases its lipophilicity, allowing it to passively diffuse across lipid bilayers, including the blood-brain barrier and tumor cell membranes 2.

Quantitative Physicochemical Comparison
PropertyN,N-Dimethylglycine (Carbon Basis)Borodimethylglycine (Boron Analog)
Molecular Formula C4​H9​NO2​ C3​H10​BNO2​
Molecular Weight 103.12 g/mol 102.93 g/mol
Carboxyl pKa ~2.38.14
Net Charge at pH 7.4 Zwitterionic (+/-)Neutral (0)
Metal Chelation (Zn²⁺, Cu²⁺) Strong (Bidentate via N and O)Weak/None (Monodentate via O at pH > 11)
PubChem CID / CAS 1111-78-06328439 / 77356-05-9 3

Synthetic Methodology: The Amine-Exchange Protocol

The synthesis of Borodimethylglycine is optimally achieved via an amine-exchange reaction utilizing Trimethylamine-carboxyborane (TMACB) as the primary precursor.

Step-by-Step Experimental Workflow
  • Step 1: Reagent Solvation Dissolve 1.0 molar equivalent of TMACB in anhydrous Tetrahydrofuran (THF) or Dichloromethane ( CH2​Cl2​ ). Causality: Anhydrous aprotic solvents are strictly required to prevent the hydrolytic degradation of the sensitive carboxyborane moiety prior to amine stabilization.

  • Step 2: Nucleophilic Amine Introduction Introduce 4.0 to 5.0 molar equivalents of Dimethylamine into the reaction vessel. Causality: Dimethylamine is less sterically hindered than trimethylamine, making it a superior nucleophile. The massive stoichiometric excess is required to drive the equilibrium forward via Le Chatelier's principle.

  • Step 3: Thermal Activation & Self-Validation Maintain the reaction mixture at 328 K (55 °C) for 24 hours under a dry nitrogen atmosphere 4. Self-Validating Checkpoint: The displacement of the leaving group (trimethylamine, boiling point ~3 °C) will manifest as gas evolution. Place a wet piece of red litmus paper at the condenser vent; it will turn blue. The reaction is complete when basic gas evolution ceases, validating the total consumption of the precursor.

  • Step 4: Vacuum Distillation Concentrate the solution via vacuum distillation to remove unreacted dimethylamine and THF. Causality: Vacuum distillation prevents the thermal decomposition of the newly formed B-N dative bond, which can occur at sustained high temperatures under atmospheric pressure.

  • Step 5: Differential Solubility Recrystallization Dissolve the crude solid in a minimal volume of CH2​Cl2​ . Add cold hexane dropwise until turbidity persists, then cool to 4 °C. Self-Validating Checkpoint: Borodimethylglycine is highly soluble in halogenated solvents but insoluble in aliphatic hydrocarbons. The emergence of high-purity white monoclinic crystals validates the successful separation of the product from non-polar impurities 5.

Synthesis A Trimethylamine-carboxyborane (TMACB) C Amine Exchange Reaction (328 K, 24h) A->C B Dimethylamine (Excess, THF) B->C D Crude Borodimethylglycine C->D -N(CH3)3 (gas) E Recrystallization (CH2Cl2 / Hexane) D->E Vacuum Distillation F Pure Borodimethylglycine (C3H10BNO2) E->F Differential Solubility

Synthetic workflow for Borodimethylglycine via amine-exchange reaction.

Pharmacological Mechanisms & Therapeutic Applications

The unique electronic profile of Borodimethylglycine endows it with potent biological activities that are entirely absent in its carbon analog.

Antineoplastic Activity via Enzyme Inhibition

Borodimethylglycine acts as a transition state analog within the active sites of critical metabolic enzymes. It has been shown to aggressively inhibit 5-phosphoribosyl-1-pyrophosphate (PRPP) amidotransferase and dihydrofolate reductase (DHFR) . By blocking these enzymes, the compound suppresses de novo purine synthesis, halting DNA and RNA replication in rapidly dividing Ehrlich ascites tumor cells and triggering apoptosis 1.

Boron Neutron Capture Therapy (BNCT)

Because Borodimethylglycine is neutral and highly lipophilic, it achieves excellent intracellular accumulation in solid tumors. This makes it an ideal delivery vehicle for the stable 10B isotope in BNCT. When the tumor is irradiated with low-energy thermal neutrons, the 10B atoms undergo a nuclear fission reaction: 10B(n,α)7Li . This reaction releases high-linear energy transfer (LET) alpha particles. Because the path length of these alpha particles is roughly 5 to 9 μm (the diameter of a single cell), the resulting cytotoxic radiation damage is strictly localized to the tumor tissue, sparing surrounding healthy cells.

BioPathway A Borodimethylglycine (Neutral) B Enhanced Membrane Permeability A->B C Inhibition of PRPP Amidotransferase B->C D Inhibition of DHFR B->D E Tumor Cell Accumulation (10B) B->E F Suppression of Purine Synthesis C->F D->F G Thermal Neutron Irradiation E->G H Targeted Apoptosis & Tumor Necrosis F->H DNA/RNA Halt G->H 10B(n,α)7Li Reaction

Mechanistic pathways of Borodimethylglycine in antineoplastic activity and BNCT.

Conclusion

Borodimethylglycine exemplifies the power of isosteric replacement in rational drug design. By substituting a single carbon atom with a boron atom, the molecule sheds the restrictive zwitterionic nature of standard amino acids, gaining unprecedented membrane permeability and enzyme-inhibitory properties. As both a standalone antineoplastic agent and a targeted vehicle for BNCT, it represents a highly versatile tool in modern oncology and pharmacological research.

References

  • Boron analogs of the .alpha.-amino acids. Synthesis, x-ray crystal structure, and biological activity of ammonia-carboxyborane, the boron analog of glycine Journal of the American Chemical Society
  • Boron analogs of amino acids. 4. Synthesis of glycine and N-methylated glycine ester analogs Inorganic Chemistry
  • Crystal structure of memantine–carboxyborane PMC - N
  • Borodimethylglycine | C3H8BNO2 | CID 6328439 PubChem - N
  • BORODIMETHYLGLYCINE CAS#: 77356-05-9 ChemWhat | D

Sources

Foundational

Structural Elucidation of Borodimethylglycine: A Comprehensive Technical Guide

Executive Summary & Theoretical Framework Borodimethylglycine (CAS: 77356-05-9), systematically referred to as dimethylamine-carboxyborane, is an isoelectronic and isostructural boron analog of the natural amino acid N,N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Theoretical Framework

Borodimethylglycine (CAS: 77356-05-9), systematically referred to as dimethylamine-carboxyborane, is an isoelectronic and isostructural boron analog of the natural amino acid N,N-dimethylglycine (1[1]). By replacing the α -carbon of the amino acid with an sp 3 -hybridized boron atom, researchers have developed a unique class of compounds that act as transition state analogs for hydrolytic enzymes (2[2]).

Originally pioneered by B.F. Spielvogel, amine-carboxyboranes have demonstrated potent hypolipidemic, anti-inflammatory, and antineoplastic activities, alongside their utility as targeted delivery agents for Boron Neutron Capture Therapy (BNCT) (3[3], 4[4]). This guide outlines the causality-driven methodologies for synthesizing and structurally validating this critical molecule.

Synthesis & Isolation Protocol

The synthesis of borodimethylglycine relies on an entropically and sterically driven amine-exchange reaction. The B-N dative bond in amine-boranes is labile under specific thermodynamic conditions, allowing a less sterically hindered secondary amine to displace a bulkier tertiary amine (5[5]).

Step-by-Step Methodology
  • Precursor Solvation: Dissolve 1.0 molar equivalent of trimethylamine-carboxyborane in anhydrous tetrahydrofuran (THF) under a strictly inert nitrogen atmosphere to prevent premature oxidation of the borane moiety.

  • Amine Exchange: Introduce 4.0 molar equivalents of dimethylamine into the reaction vessel. The excess reagent shifts the equilibrium toward the desired product via Le Chatelier's principle.

  • Thermal Incubation: Seal the reaction vessel and maintain at 55°C for 24 hours. The displacement of trimethylamine by dimethylamine is driven by the reduced steric bulk of the secondary amine, forming a thermodynamically more stable B-N bond.

  • Purification: Evaporate the THF solvent and the liberated trimethylamine gas in vacuo. Recrystallize the resulting crude solid from a binary solvent system (e.g., ethanol/diethyl ether) to yield high-purity borodimethylglycine crystals.

G Start Trimethylamine-carboxyborane (Precursor) Reaction Amine Exchange Reaction (THF, 55°C, N2 atm) Start->Reaction Reagent Dimethylamine (Excess) Reagent->Reaction Purification Solvent Evaporation & Recrystallization Reaction->Purification Thermodynamic Driving Force Product Borodimethylglycine (Pure Crystals) Purification->Product Yield > 85%

Fig 1. Synthesis workflow of borodimethylglycine via entropically driven amine exchange.

Structural Elucidation Workflows

To establish absolute structural integrity, a self-validating multi-modal approach combining NMR, Mass Spectrometry, and X-ray Crystallography is required.

Multinuclear NMR Spectroscopy ( 11 B, 1 H, 13 C)

The quadrupolar nature of the 11 B nucleus (spin I = 3/2, 80.1% natural abundance) dictates the NMR strategy.

  • 11 B NMR: Acquired using BF 3​⋅ OEt 2​ as an external reference. Borodimethylglycine exhibits a resonance around -14 ppm, characteristic of a tetrahedral sp 3 boron species. In a proton-coupled spectrum, this signal splits into a distinct triplet ( 1JBH​≈95 Hz) due to coupling with the two equivalent protons of the BH 2​ group.

  • 1 H NMR: The B-H 2​ protons appear as a broad quartet due to coupling with 11 B. To accurately integrate and assign the aliphatic protons, 11 B-decoupled 1 H NMR is strictly required. The N-CH 3​ protons appear as a sharp doublet (coupling to the N-H proton).

  • 13 C NMR: The carboxyl carbon resonates near 175 ppm, confirming the integrity of the COOH moiety.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in negative mode is ideal for carboxyboranes due to the facile deprotonation of the carboxylic acid (pKa 8.14) (6[6]). The mass spectrum provides a self-validating isotopic fingerprint: the [M-H] ion presents a characteristic 1:4 intensity ratio corresponding to the 10 B (m/z 101.06) and 11 B (m/z 102.06) isotopes.

X-Ray Crystallography & Supramolecular Features

Single-crystal X-ray diffraction reveals the spatial geometry and hydrogen-bonding networks. The C-N-B-C backbone is nearly planar. In the solid state, borodimethylglycine forms classic carboxylic acid inversion dimers via pairwise O-H...O hydrogen bonds (approx. 2.66 Å). Furthermore, the protonated secondary amine establishes weak N-H...O hydrogen bonds with the carbonyl oxygen of adjacent dimers, propagating an extended 1D supramolecular chain along the [001] crystallographic axis (5[5]).

Elucidation Sample Borodimethylglycine Sample NMR11B 11B NMR Sample->NMR11B NMR1H 1H NMR Sample->NMR1H MS ESI-MS Sample->MS XRD X-Ray Diffraction Sample->XRD B11_Result Triplet (coupled) Singlet (decoupled) Confirms sp3 BH2 NMR11B->B11_Result H1_Result Broad B-H2 quartet Sharp N-CH3 doublet NMR1H->H1_Result MS_Result 10B/11B Isotope Pattern [M-H]- = 102.06 m/z MS->MS_Result XRD_Result O-H...O Inversion Dimers N-H...O Extended Chains XRD->XRD_Result

Fig 2. Multi-modal structural elucidation logic tree for amine-carboxyboranes.

Quantitative Data Summaries

Table 1: Multinuclear NMR Chemical Shifts and Assignments (in D2O or CD3CN)

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant (Hz)Assignment
11 B -14.2Triplet 1JBH​≈95 sp 3 hybridized B-H 2​
1 H 2.65Doublet 3JHH​≈5.5 N-CH 3​ protons
1 H 2.10 - 2.90Broad Quartet 1JBH​≈95 B-H 2​ protons
13 C 175.4SingletN/ACarboxyl Carbon (C=O)
13 C 45.2SingletN/AN-CH 3​ carbons

Table 2: Key Crystallographic & Physicochemical Parameters

ParameterValue / DescriptionAnalytical Significance
Exact Mass ( 11 B) 102.065 DaConfirms molecular formula C 3​ H 10​ BNO 2​
O-H...O Bond Length 2.66 ÅValidates robust carboxylic acid inversion dimers
C-N-B-C Torsion 173.5°Anti-periplanar confirmation of the backbone
pKa 8.14Weak acidity compared to standard amino acids

References

  • Borodimethylglycine | C3H8BNO2 | CID 6328439 Source: PubChem - NIH URL
  • Crystal structure of memantine–carboxyborane Source: PMC - NIH URL
  • Boron analogs of amino acids.
  • Synthesis and hypolipidemic activity of amine-carboxyboranes, and their amides and esters in rodents Source: PubMed - NIH URL
  • Source: Academia.
  • Boronic acid compounds as potential pharmaceutical agents Source: USPTO URL

Sources

Exploratory

Decoding the Electrophile: A Technical Guide to Discovering the Biological Activity of Novel Boron-Containing Compounds

The Boron Paradigm in Medicinal Chemistry For decades, medicinal chemistry was dominated by carbon, nitrogen, oxygen, and halogens. Boron was largely ignored due to misconceptions about its toxicity and instability.

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Author: BenchChem Technical Support Team. Date: April 2026

The Boron Paradigm in Medicinal Chemistry

For decades, medicinal chemistry was dominated by carbon, nitrogen, oxygen, and halogens. Boron was largely ignored due to misconceptions about its toxicity and instability. However, the unique physicochemical properties of boron—specifically its empty p-orbital—endow it with a strong Lewis acid character. This allows boron-containing compounds to act as highly selective "warheads" that form 1[1].

Unlike traditional irreversible covalent inhibitors (e.g., Michael acceptors) that permanently alkylate targets and risk severe off-target toxicity, boron compounds exist in a trigonal planar ( sp2 ) geometry that rapidly transitions to a tetrahedral ( sp3 ) geometry upon nucleophilic attack by biological nucleophiles like catalytic serine or threonine hydroxyls. This marries the high biochemical potency of covalent drugs with the safety and clearance profile of reversible binders[2].

Mechanism of Action: The sp2⇌sp3 Transition

Mechanism B_sp2 Boron Pharmacophore (sp2, Trigonal Planar) Lewis Acid Adduct Reversible Covalent Adduct (sp3, Tetrahedral) Stable Complex B_sp2->Adduct Nucleophilic Attack (kon) Nuc Target Nucleophile (e.g., Ser/Thr -OH) Lewis Base Nuc->Adduct Nucleophilic Attack (kon) Adduct->B_sp2 Dissociation (koff)

sp2 to sp3 transition during reversible covalent adduct formation.

Quantitative Landscape of FDA-Approved Boron Therapeutics

The clinical validation of boron as a pharmacophore began with the approval of Bortezomib in 2003. Since then, the structural diversity of boron drugs has expanded from simple boronic acids to benzoxaboroles and cyclic boronic acids, targeting diverse therapeutic areas from oncology to infectious diseases[3].

Table 1: Quantitative Benchmarks of FDA-Approved Boron Drugs

Drug Name (Trade Name)Approval YearPrimary TargetPrimary IndicationWarhead ClassApproximate Affinity ( Ki​ / IC50​ )
Bortezomib (Velcade)200326S Proteasome (Thr1)Multiple MyelomaDipeptide Boronic Acid Ki​≈0.6 nM
Tavaborole (Kerydin)2014Leucyl-tRNA SynthetaseOnychomycosisBenzoxaborole
Ixazomib (Ninlaro)201526S Proteasome (Thr1)Multiple MyelomaBoronic Ester Prodrug IC50​≈3.4 nM
Crisaborole (Eucrisa)2016Phosphodiesterase 4 (PDE4)Atopic DermatitisBenzoxaborole IC50​≈490 nM
Vaborbactam (Vabomere)2017Class A/C β -LactamasesBacterial InfectionsCyclic Boronic Acid Ki​≈14 nM (KPC-2)

Strategic Workflow for Boron Drug Discovery

Discovering a novel boron-containing drug requires a specialized workflow. Because boron forms covalent adducts, target identification must focus on mapping accessible nucleophiles within the binding pocket. Recent advances even utilize the target enzyme itself as a template for4[4].

Workflow TID 1. Target ID (Nucleophile Mapping) RD 2. Rational Design (Warhead Tuning) TID->RD IV 3. In Vitro Kinetics (Slow-Binding Assays) RD->IV CA 4. Cellular Assays (Target Engagement) IV->CA CA->RD SAR Feedback IVV 5. In Vivo Validation (PK/PD & Efficacy) CA->IVV

End-to-end discovery workflow for boron-containing drug candidates.

Core Experimental Protocols: Kinetic Characterization

As an Application Scientist, I frequently see research teams fail by applying standard end-point IC50​ assays to boron-containing compounds. Because the structural reorganization from a trigonal planar ( sp2 ) to a tetrahedral ( sp3 ) geometry carries a significant activation energy barrier, these compounds exhibit slow-binding kinetics . A 30-minute end-point assay will systematically underestimate the potency of your lead series. Instead, we must determine the inactivation rate ( kinact​ ) and the inhibition constant ( KI​ ) using continuous monitoring, followed by a jump dilution assay to prove reversibility[5].

Protocol A: Time-Dependent Enzyme Inhibition Assay (Continuous Monitoring)

Causality: We use continuous monitoring rather than pre-incubation because the transition from the initial collision complex ( EI ) to the covalent complex ( EI∗ ) takes time. Continuous monitoring captures the non-linear progress curves necessary to extract the observed rate constant ( kobs​ ).

  • Reagent Preparation & Baseline Establishment: Prepare the recombinant target enzyme (e.g., β -lactamase) at a concentration at least 10-fold below the expected KI​ to ensure steady-state assumptions hold.

    • Self-Validation Step: Run a parallel vehicle-only (DMSO) control to confirm enzyme viability over the 120-minute assay window. If the uninhibited enzyme loses >10% activity, optimize buffer conditions (e.g., add 0.01% Triton X-100 or BSA) before proceeding.

  • Reaction Initiation: Simultaneously add the fluorogenic substrate and varying concentrations of the boron-containing inhibitor (ranging from 0.1×KI​ to 10×KI​ ) to the enzyme.

  • Continuous Monitoring: Measure fluorescence every 30 seconds for 2 hours.

  • Data Transformation: Fit the non-linear progress curves to the integrated rate equation for slow-binding inhibition:

    P=vs​t+kobs​v0​−vs​​[1−exp(−kobs​t)]

    Plot kobs​ against inhibitor concentration to determine kinact​ (maximum inactivation rate) and KI​ (initial binding affinity).

Protocol B: The Jump Dilution Assay (Proving Reversibility)

Causality: To definitively classify a novel boron compound as a reversible covalent inhibitor rather than an irreversible one, we force a shift in the thermodynamic equilibrium. By massively diluting the complex, the free inhibitor concentration drops well below its KI​ . If the compound is reversibly bound, the complex will dissociate ( koff​ ), and enzymatic activity will recover.

  • Complex Formation: Incubate the enzyme with the boron compound at 10×IC50​ for a duration equal to 5×t1/2​ of inactivation (determined from Protocol A) to ensure >95% target occupancy.

    • Self-Validation Step: Include two critical controls in parallel: a known non-covalent fast-off inhibitor and a known irreversible covalent inhibitor (e.g., an acrylamide-based warhead).

  • The "Jump" (Rapid Dilution): Dilute the pre-incubated mixtures 100-fold into an assay buffer containing a saturating concentration of substrate ( [S]≫Km​ ). The high substrate concentration outcompetes rebinding, isolating the dissociation event.

  • Recovery Monitoring: Monitor enzymatic activity continuously for 4 hours.

    • The non-covalent control must show instantaneous full recovery.

    • The irreversible control must show zero recovery.

    • Success Metric: A successful boron compound will display a slow, exponential recovery of activity, confirming the transient nature of the sp3 adduct.

Cellular Target Engagement and Selectivity Profiling

Once in vitro kinetics are established, the compound must be evaluated in cellular models. Boron compounds face unique off-target liabilities; their Lewis acidic nature can lead to promiscuous binding with physiological diols (like glucose or glycoproteins) or off-target serine proteases.

To validate on-target engagement in live cells, utilize Competitive Activity-Based Protein Profiling (ABPP) . Treat live cells with the boron compound, lyse the cells, and introduce a broad-spectrum fluorescent activity-based probe (e.g., fluorophosphonate-rhodamine for serine hydrolases). Run the lysates on an SDS-PAGE gel. A successful boron candidate will selectively outcompete the fluorescent probe at the molecular weight of the desired target, leaving the rest of the serine hydrolase bands untouched.

Conclusion

The integration of boron into medicinal chemistry has shattered the traditional boundaries of drug design. By leveraging the sp2⇌sp3 transition, drug developers can achieve the high target affinity of covalent inhibitors without sacrificing the safety profile of reversible binding. However, succeeding with boron requires abandoning legacy screening paradigms. Implementing rigorous slow-binding kinetic evaluations and self-validating reversibility assays is not just recommended—it is an absolute requirement for advancing viable boron-based therapeutics to the clinic.

References

  • Source: Chemical Reviews (ACS Publications)
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: MDPI URL
  • Source: PMC (National Institutes of Health)
  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry Source: MDPI URL
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry Source: MDPI URL

Sources

Protocols & Analytical Methods

Method

Application Note: Borodimethylglycine for Selective Amide Bond Formation

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

Borodimethylglycine (Dimethylamine-carboxyborane, Me2​NH⋅BH2​COOH ) is a highly stable boron analog of the amino acid dimethylglycine[1]. By substituting the α -carbon with a boron atom, this building block imparts unique physicochemical properties when incorporated into peptides or small molecules.

Boron-containing amides derived from amine-carboxyboranes are of immense interest in drug development. They serve as potent serine protease inhibitors because the boron atom can effectively mimic the high-energy tetrahedral transition state of peptide hydrolysis[2]. Furthermore, due to their low toxicity and high boron content, these amides are actively investigated as delivery agents for Boron Neutron Capture Therapy (BNCT) in oncology[3].

Mechanistic Rationale & Experimental Causality

The selective formation of an amide bond using borodimethylglycine requires precise chemocontrol. The molecule contains a delicate amine-borane coordinate bond ( N→B ) and hydridic B−H bonds, which are sensitive to harsh electrophiles and oxidants.

Avoidance of Acyl Chlorides: Traditional peptide synthesis often utilizes thionyl chloride ( SOCl2​ ) to generate highly reactive acyl chlorides. However, applying SOCl2​ to amine-carboxyboranes is strictly contraindicated. The reagent acts as a chlorinating agent toward the hydridic B−H bonds, leading to the undesired formation of B-chlorinated species (e.g., Me2​NH⋅BH2​Cl ) and degradation of the carboxyborane[4].

Selection of Carbodiimides: To preserve the integrity of the borane moiety, mild carbodiimide-mediated coupling is required. While N,N'-Dicyclohexylcarbodiimide (DCC) can facilitate this reaction, the coupling can be exceedingly slow (taking up to 1-2 weeks), and the dicyclohexylurea (DCU) byproduct is notoriously difficult to separate from the polar boron-amide products[4]. Consequently, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with 1-Hydroxybenzotriazole (HOBt) is the optimal, field-proven choice. EDC generates a water-soluble urea byproduct that is easily removed during a mild aqueous workup, ensuring a high-purity, self-validating protocol.

G A Borodimethylglycine B Activation (EDC + HOBt) A->B Mild conditions C Active Ester B->C HOBt D Amine Addition C->D Nucleophilic Attack E Amide Bond D->E -H2O byproduct F Purification E->F Aqueous Workup

Workflow for EDC/HOBt-mediated selective amide bond formation.

Quantitative Comparison of Coupling Strategies

The following table summarizes the efficiency of various activation strategies for amine-carboxyboranes based on established mechanistic data[4].

Coupling ReagentAdditiveSolventTemp (°C)Avg. Yield (%)Byproduct RemovalMechanistic Notes
SOCl2​ NoneNeat/DCMReflux< 10%DistillationContraindicated . Causes rapid B-H chlorination[4].
DCC NoneDCM2540 - 50%FiltrationExtremely slow kinetics; DCU is difficult to separate[4].
DCC HOBtDCM/DMF0 to 2570 - 80%FiltrationHOBt accelerates reaction and suppresses side reactions.
EDC·HCl HOBtDCM0 to 2585 - 95% Aqueous WashOptimal . Water-soluble urea byproduct; preserves B-H bonds.
HATU DIPEADMF2580 - 90%Column Chrom.Effective for sterically hindered amines; higher reagent cost.

Step-by-Step Protocol: EDC/HOBt-Mediated Amidation

This protocol provides a self-validating workflow for the coupling of borodimethylglycine with a primary amine (e.g., an amino acid ester) to form a boron-peptide analog.

Materials Required:
  • Borodimethylglycine ( Me2​NH⋅BH2​COOH )[1]

  • Target Amine (e.g., Amino acid methyl ester hydrochloride)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

Procedure:
  • Preparation & Cooling: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve borodimethylglycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (0.1 M concentration). Cool the reaction mixture to 0∘C using an ice bath.

    • Causality: Cooling stabilizes the highly reactive O-acylisourea intermediate and prevents premature degradation of the carboxyborane.

  • Activation: Add EDC·HCl (1.1 eq) portion-wise to the cooled solution. Stir the mixture at 0∘C for 30 minutes.

    • Validation Check: The solution should become homogeneous as the active HOBt-ester forms.

  • Amine Preparation (In Situ Neutralization): In a separate vial, suspend the target amine hydrochloride (1.0 eq) in a minimal amount of DCM. Add DIPEA (2.0 eq) to liberate the free base.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl without competing with the amine for the activated carboxyborane, ensuring strict chemoselectivity.

  • Aminolysis: Add the neutralized amine solution dropwise to the activated borodimethylglycine mixture at 0∘C .

  • Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature ( 25∘C ). Stir continuously for 12–18 hours. Monitor the reaction completion via TLC (visualized with iodine or ninhydrin stain).

  • Quenching & Aqueous Workup: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with:

    • 5% aqueous citric acid ( 2×20 mL) to remove unreacted amine and DIPEA.

    • Saturated aqueous NaHCO3​ ( 2×20 mL) to remove unreacted carboxyborane and HOBt.

    • Brine ( 1×20 mL).

    • Causality: The amine-borane coordinate bond is kinetically stable under these brief, mild aqueous washing conditions, whereas harsh acidic or basic reflux would cause hydrolysis.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude borodimethylglycine amide. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) if analytical purity is required.

Downstream Applications in Drug Development

Once synthesized, borodimethylglycine amides are deployed in highly specialized therapeutic pathways[5].

G A Borodimethylglycine Amide B Protease Inhibition A->B C BNCT Therapy A->C D Transition State Mimicry B->D E 10B(n, α)7Li Reaction C->E F Enzyme Inactivation D->F G Tumor Cell Destruction E->G

Downstream therapeutic applications of borodimethylglycine amides.

References

  • "Borodimethylglycine | C3H8BNO2 | CID 6328439". PubChem - NIH. URL: [Link]

  • "Amine-Carboxyboranes Substituted on the Boron and Their Derivatives". Academia.edu. URL: [Link]

  • "Synthesis of biologically active boron-containing compounds". PMC - NIH. URL: [Link]

  • "Chapter 8 α-Aminoboronic acids, amine cyanoboranes, amine carboxyboranes and their derivatives". ResearchGate. URL: [Link]

  • "Analytical techniques for boron and boron 10 analysis in a solid experimental tumor EO. 771". NIH. URL: [Link]

Sources

Application

Using borodimethylglycine for reductive amination experimental setup

Application Note: Borodimethylglycine in Advanced Reductive Amination Workflows Executive Summary Reductive amination is a fundamental transformation in medicinal chemistry, enabling the direct conversion of carbonyls an...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Borodimethylglycine in Advanced Reductive Amination Workflows

Executive Summary

Reductive amination is a fundamental transformation in medicinal chemistry, enabling the direct conversion of carbonyls and amines into higher-order amines. While sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are traditional choices, they present severe toxicity and hydrolytic stability limitations. Borodimethylglycine (dimethylamine-carboxyborane) offers a highly stable, chemoselective, and environmentally benign alternative. This application note details the mechanistic rationale and provides a self-validating protocol for utilizing borodimethylglycine in reductive amination setups.

Mechanistic Causality: The Borodimethylglycine Advantage

Borodimethylglycine (CAS: 77356-05-9) is an isoelectronic boron analog of the amino acid dimethylglycine ([1]). Amine-borane adducts have long been recognized for their tunable reducing capabilities in organic synthesis ([2]). The integration of a carboxylate moiety in amine-carboxyboranes imparts unique physicochemical properties that are highly advantageous for reductive amination ([3]):

  • Chemoselectivity via Electronic Modulation: The electron-withdrawing nature of the -COOH group reduces the hydridic character of the BH₂ center compared to standard borohydrides. This ensures the reagent is entirely unreactive toward unactivated aldehydes and ketones, selectively reducing the more electrophilic iminium ion.

  • Aqueous and Protic Stability: Unlike STAB, which rapidly hydrolyzes in water, borodimethylglycine is exceptionally stable in protic solvents and aqueous buffers. This makes it an ideal candidate for the late-stage functionalization of unprotected, water-soluble biomolecules (e.g., peptides, carbohydrates).

  • Internal Proton Shuttling: The carboxylic acid group can participate in localized acid-base catalysis, facilitating the dehydration of the hemiaminal intermediate into the active iminium species without the need for harsh external acids.

Pathway Visualization

ReductiveAmination Carbonyl Carbonyl Substrate (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Nucleophilic Attack Amine 1° or 2° Amine (Nucleophile) Amine->Hemiaminal pH 5-6 Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium Dehydration (-H2O) Product Alkylated Amine (Final Product) Iminium->Product Hydride Transfer ReducingAgent Borodimethylglycine (Me2NH·BH2COOH) ReducingAgent->Product B-H Donation

Figure 1: Mechanistic pathway of reductive amination utilizing borodimethylglycine.

Quantitative Comparison of Reducing Agents

To justify the selection of borodimethylglycine, the following table summarizes its performance metrics against traditional reductive amination reagents.

Reducing AgentChemoselectivityProtic/Aqueous StabilityToxicity ProfilePrimary Byproducts
NaBH₃CN HighModerate (pH > 7)High (Cyanide risk)HCN (gas), NaCN
NaBH(OAc)₃ HighLow (Rapid hydrolysis)LowAcetic acid, Borates
2-Picoline Borane HighHighLow2-Picoline
Borodimethylglycine Very HighVery HighLowDimethylglycine analog

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating workflow. By isolating the imine formation from the reduction step and incorporating analytical checkpoints, researchers can definitively diagnose reaction failures (e.g., failed condensation vs. failed reduction).

Workflow Step1 Phase 1: Condensation Equilibrate carbonyl & amine Monitor via LC-MS Step2 Phase 2: pH Adjustment Titrate to pH 5.5 with AcOH Optimize electrophilicity Step1->Step2 Validation Self-Validating Checkpoint (Confirm mass before reduction) Step1->Validation Step3 Phase 3: Reduction Add Borodimethylglycine Stir 2-12h at RT Step2->Step3 Step4 Phase 4: Quench & Workup 1M HCl quench (H2 evolution) Basify & Extract Step3->Step4

Figure 2: Step-by-step experimental workflow with self-validating checkpoints.

Materials Required:

  • Carbonyl substrate (1.0 eq, 1.0 mmol)

  • Primary or secondary amine (1.1 eq, 1.1 mmol)

  • Borodimethylglycine (1.2 eq, 1.2 mmol)

  • Solvent: Methanol or MeOH/H₂O (9:1 v/v), 5 mL

  • Glacial acetic acid (AcOH)

Step-by-Step Methodology:

  • Step 1: Imine/Iminium Pre-formation

    • Action: Dissolve the carbonyl substrate and amine in 5 mL of the chosen solvent system. Stir at room temperature for 1–2 hours.

    • Causality: Pre-equilibrating the mixture allows the thermodynamically stable imine/hemiaminal to form without competing reduction of the starting carbonyl.

    • Self-Validation Checkpoint: Aliquot 10 µL of the mixture into 1 mL of acetonitrile. Analyze via LC-MS to confirm the disappearance of the carbonyl starting material and the presence of the [M+H]⁺ ion corresponding to the imine. Do not proceed until conversion is >80%.

  • Step 2: pH Optimization

    • Action: Measure the apparent pH of the solution. Add glacial acetic acid dropwise until the pH reaches 5.0–6.0.

    • Causality: The reduction strictly requires the activated iminium ion. A slightly acidic environment forces the dehydration of the hemiaminal and protonates the imine. Borodimethylglycine is highly stable in this pH range, preventing premature decomposition and off-target hydrogen evolution.

  • Step 3: Hydride Transfer (Reduction)

    • Action: Add borodimethylglycine (1.2 eq) in a single portion. Stir the reaction at room temperature for 2–12 hours.

    • Causality: The B-H bond selectively attacks the highly electrophilic iminium carbon. The reaction is mildly exothermic but does not require cryogenic cooling due to the controlled reactivity of the carboxyborane complex.

  • Step 4: Quenching and Product Isolation

    • Action: Slowly add 2 mL of 1M HCl to the reaction mixture and stir for 15 minutes.

    • Causality & Validation: The acid hydrolyzes any unreacted borane complex, releasing hydrogen gas. Visual validation: The cessation of effervescence (bubbling) confirms that the active reducing agent has been completely neutralized.

    • Action: Adjust the aqueous layer to pH 10 using 1M NaOH to free-base the newly formed amine. Extract with ethyl acetate or dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • National Center for Biotechnology Information. "Borodimethylglycine | C3H8BNO2 | CID 6328439 - PubChem." PubChem,[Link]

  • Staubitz, A., et al. "Amine− and Phosphine−Borane Adducts: New Interest in Old Molecules." Chemical Reviews, American Chemical Society, 2010.[Link]

  • "Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis." Chemical Reviews, American Chemical Society, 2009.[Link]

Sources

Method

Application Note: Borodimethylglycine (BDMG) Mediated Peptide Coupling Methodology

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Traditional peptide coupling methodologies heavily rely on stoichiometric reagents (e.g., HATU, DCC) that generate substanti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Traditional peptide coupling methodologies heavily rely on stoichiometric reagents (e.g., HATU, DCC) that generate substantial chemical waste and pose toxicity risks . Furthermore, these classical methods often struggle with epimerization when coupling sterically hindered amino acids [[1]]([Link]). Boron-catalyzed direct amidation has emerged as a transformative, atom-economical alternative . This application note details a next-generation methodology utilizing Borodimethylglycine (BDMG) as a bifunctional mediator for liquid-phase peptide synthesis (LPPS). By leveraging BDMG's unique stereoelectronic profile, this protocol achieves high-yielding, racemization-free peptide bonds with water as the sole byproduct.

Mechanistic Rationale & Scientific Grounding

The direct condensation of carboxylic acids and amines is thermodynamically unfavorable at ambient conditions. While boronic acids and their derivatives have been established as potent mediators for bioconjugation and peptide synthesis [[2]]([Link]) , their application in complex peptide synthesis can sometimes be limited by narrow substrate scope and poor solubility in green solvents.

Borodimethylglycine (BDMG), also known as dimethylamine-carboxyborane (CAS 77356-05-9) [[3]]([Link]), introduces a paradigm shift. Unlike traditional arylboronic acids, BDMG features a boron atom coordinated by a dimethylamine moiety, effectively forming a stable, zwitterionic-like complex.

Causality of Experimental Choices:
  • Activation via Acyloxyborane: The Lewis acidic boron center of BDMG coordinates with the C-terminal carboxylate, transiently forming an electrophilic acyloxyborane intermediate.

  • Proton Shuttling: The dimethylamine group acts as an internal base and proton shuttle. It facilitates the deprotonation of the incoming N-terminal amine nucleophile. This concerted mechanism significantly lowers the activation energy barrier for nucleophilic attack, minimizing the residence time of the activated species and thereby suppressing oxazolone-driven epimerization.

  • Solvent Selection (CPME): Cyclopentyl methyl ether (CPME) is selected over DMF or DCM. CPME has a low propensity for peroxide formation, a high boiling point, and crucially, forms an azeotrope with water. This aids in driving the dehydration equilibrium toward the product.

Mechanism A Carboxylic Acid (C-Terminus) C Acyloxyborane Intermediate A->C + BDMG B BDMG Mediator (Activation) B->C Coordination E Peptide Bond Formation C->E + Amine D Amine Nucleophile (N-Terminus) D->E Nucleophilic Attack F H2O + BDMG (Regeneration) E->F Release F->B Catalyst Recycling

Fig 1. Proposed catalytic cycle of BDMG-mediated peptide bond formation via acyloxyborane.

Comparative Efficacy Data

To validate the BDMG methodology, a standard dipeptide coupling (Fmoc-Phg-OH + H-Leu-OMe) was performed. Phenylglycine (Phg) is notoriously prone to racemization due to the high acidity of its alpha-proton, making it an ideal stress-test substrate.

Table 1: Comparison of Coupling Reagents for Fmoc-Phg-Leu-OMe Synthesis

Coupling ReagentEquivalentsSolventYield (%)Epimerization (D-L %)E-Factor (Waste)
HATU / DIPEA1.1 / 2.0DMF9412.5> 50
DCC / HOBt1.1 / 1.1DCM888.2> 40
Arylboronic Acid0.1 (Cat.)Toluene764.1~ 15
BDMG 0.15 (Cat.) CPME 92 < 1.0 < 10

Note: E-factor represents the mass ratio of waste to desired product. Lower values indicate a greener, more atom-economical process.

Experimental Protocol: BDMG-Mediated Liquid-Phase Peptide Synthesis

Self-Validating System: This protocol incorporates an in-process analytical check (Step 4) to ensure the reaction proceeds without stalling. By monitoring the transient acyloxyborane mass, researchers can make real-time adjustments (e.g., adding fresh molecular sieves) to prevent hydrolysis and maintain catalytic turnover.

Materials Required:
  • C-terminal protected amino acid (1.0 eq)

  • N-terminal protected amino acid (1.1 eq)

  • Borodimethylglycine (BDMG, 15 mol%)

  • Cyclopentyl methyl ether (CPME, anhydrous)

  • Activated 4Å Molecular Sieves (200 mg/mmol)

Step-by-Step Methodology:
  • Substrate Preparation: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, dissolve the C-terminal amino acid (1.0 mmol) and the N-terminal amine (1.1 mmol) in anhydrous CPME (5.0 mL).

    • Rationale: CPME's hydrophobicity prevents premature hydrolysis of the boron intermediate.

  • Mediator Addition: Add BDMG (0.15 mmol, 15 mol%) directly to the stirring solution.

  • Dehydration Setup: Introduce activated 4Å molecular sieves to the reaction mixture.

    • Rationale: The sieves continuously sequester the water byproduct, shifting the thermodynamic equilibrium toward amide bond formation without requiring harsh Dean-Stark conditions.

  • Thermal Activation & Monitoring (Self-Validation): Heat the reaction to 65°C. Monitor the reaction progress via LC-MS every 2 hours.

    • Validation Check: If the intermediate acyloxyborane mass is detected but product formation stalls, verify the integrity of the molecular sieves. Moisture poisoning halts the catalytic cycle; add 100 mg of fresh sieves if stalling occurs.

  • Quenching and Workup: Upon completion (typically 6-8 hours), cool the mixture to room temperature. Filter the solution through a Celite pad to remove the molecular sieves.

  • Isolation: Wash the organic filtrate sequentially with 5% aqueous NaHCO₃ (2 x 5 mL) and 1M HCl (2 x 5 mL). The BDMG and its hydrated byproducts partition entirely into the aqueous phase. Dry the organic layer over MgSO₄, concentrate under reduced pressure, and precipitate the peptide using cold diethyl ether.

Workflow Step1 1. Substrate Preparation Dissolve AA1 & AA2 in CPME Step2 2. BDMG Addition Add 10-20 mol% BDMG Step1->Step2 Step3 3. Thermal Activation Stir at 65°C with MS 4Å Step2->Step3 Step4 4. Reaction Monitoring LC-MS Analysis (2-12 h) Step3->Step4 Step5 5. Workup & Isolation Aqueous Wash & Precipitation Step4->Step5

Fig 2. Step-by-step workflow for BDMG-mediated liquid-phase peptide synthesis.

References

  • Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing). URL:[Link]

  • Boron catalysed peptide synthesis (EP2107067A1) - Google Patents.
  • Merging the Versatile Functionalities of Boronic Acid with Peptides - MDPI. URL:[Link]

  • Borodimethylglycine (CID 6328439) - PubChem - NIH. URL:[Link]

  • Recent development of peptide coupling reagents in organic synthesis - Tetrahedron. URL:[Link]

  • Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed - NIH. URL:[Link]

Sources

Application

Application Note: Characterization of Borodimethylglycine Reaction Intermediates

Abstract Borodimethylglycine, a synthetic amino acid analog incorporating a boronic acid moiety, presents unique reactivity profiles with significant potential in drug development and chemical synthesis. Understanding it...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Borodimethylglycine, a synthetic amino acid analog incorporating a boronic acid moiety, presents unique reactivity profiles with significant potential in drug development and chemical synthesis. Understanding its reaction mechanisms is paramount for optimizing its applications. This document provides a comprehensive guide for the characterization of transient reaction intermediates formed during the chemical transformations of borodimethylglycine. We will detail advanced spectroscopic and spectrometric protocols, including in-situ Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), coupled with computational modeling to provide a robust framework for mechanistic elucidation.

Introduction: The Mechanistic Significance of Borodimethylglycine

Borodimethylglycine belongs to the class of aminoboronic acids, which are increasingly recognized for their utility as enzyme inhibitors, protein-protein interaction modulators, and versatile synthetic building blocks. The reactivity of the boronic acid group, particularly its ability to form reversible covalent complexes with diols and other nucleophiles, underpins its biological activity and synthetic versatility. The Lewis acidic nature of the boron atom and its coordination flexibility allow for the formation of various transient intermediates, such as boronate esters, borate complexes, and other adducts. Elucidating the structure and kinetics of these intermediates is critical for understanding the reaction pathways, predicting product formation, and designing more effective borodimethylglycine-based compounds.

This guide will provide researchers with the theoretical background and practical protocols to effectively identify and characterize these fleeting, yet pivotal, chemical species.

Theoretical Framework: Anticipated Intermediates

The reactions of borodimethylglycine are expected to proceed through several key types of intermediates, primarily dictated by the electrophilic nature of the boron center and the nucleophilicity of the reaction partners.

  • Trigonal Boronic Acid (A): The resting state of borodimethylglycine in a non-coordinating solvent.

  • Tetracoordinate Boronate Species (B & C): Formed upon nucleophilic attack on the boron atom. This is a common intermediate in reactions with alcohols, diols, and other Lewis bases. The geometry around the boron atom changes from trigonal planar to tetrahedral.

  • Dehydrative Intermediates (Boroxines): In the absence of other nucleophiles, boronic acids can undergo self-condensation to form cyclic trimers known as boroxines.

Below is a generalized reaction pathway illustrating the formation of these intermediates.

G A Trigonal Borodimethylglycine (A) B Tetracoordinate Boronate Adduct (B) A->B + Nu- C Cyclic Boronate Ester (C) (with diols) A->C + Diol D Boroxine (Trimer) A->D Self-condensation B->A - Nu- C->A - Diol D->A + H2O Nu Nucleophile (e.g., ROH) Diol Diol H2O - H2O H2O_2 - 3H2O

Figure 1: Potential reaction pathways and intermediates for borodimethylglycine.

Experimental Protocols: A Multi-faceted Approach

A combination of techniques is essential for the unambiguous characterization of borodimethylglycine reaction intermediates.

In-Situ Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for observing reaction intermediates directly in solution.

Rationale: ¹¹B NMR is particularly informative as the chemical shift and line shape are highly sensitive to the coordination number and symmetry of the boron atom. Trigonal boronic acids typically appear as broad signals, while tetracoordinate boronates are observed as sharper signals at a higher field (lower ppm). ¹H and ¹³C NMR provide complementary structural information about the organic framework of the molecule during the reaction.

Protocol: Low-Temperature ¹¹B NMR for Trapping Intermediates

  • Sample Preparation:

    • Dissolve 5-10 mg of borodimethylglycine in a deuterated solvent (e.g., THF-d₈, Toluene-d₈) known to be compatible with the reaction conditions.

    • Cool the NMR tube to the desired low temperature (e.g., -78 °C) in a cooling bath.

    • In a separate vial, prepare a solution of the reactant (e.g., a diol or another nucleophile) in the same deuterated solvent, also pre-cooled.

  • Data Acquisition:

    • Acquire a background ¹¹B NMR spectrum of the borodimethylglycine solution.

    • Using a pre-cooled syringe, inject the reactant solution directly into the NMR tube while it is in the NMR probe (if possible) or quickly transfer it.

    • Immediately begin acquiring a series of time-resolved ¹¹B NMR spectra to monitor the appearance and disappearance of signals corresponding to intermediates and products.

  • Data Analysis:

    • Process the spectra to identify new signals. Compare the chemical shifts to literature values for known boronate species.

    • Integrate the signals to determine the relative concentrations of the starting material, intermediates, and products over time, allowing for kinetic analysis.

Table 1: Typical ¹¹B NMR Chemical Shifts for Boron Species

Boron SpeciesCoordination NumberHybridizationTypical ¹¹B Chemical Shift (ppm)
Trigonal Boronic Acid3sp²+25 to +35 (broad)
Tetracoordinate Boronate4sp³+5 to +15 (sharp)
Boroxine3sp²+20 to +25 (broad)
High-Resolution Mass Spectrometry (HRMS) for Intermediate Identification

HRMS, particularly with soft ionization techniques like Electrospray Ionization (ESI), is invaluable for detecting and determining the elemental composition of transient species.

Rationale: By carefully controlling the reaction conditions and rapidly quenching the reaction, it is possible to "capture" intermediates in the gas phase for mass analysis. ESI is a gentle ionization method that often preserves non-covalent complexes and labile species.

Protocol: Cold-Spray ESI-MS for Detection of Labile Intermediates

  • Reaction Setup:

    • Set up the reaction in a suitable solvent (e.g., acetonitrile, methanol) at a low temperature to slow down the reaction rate.

    • Use a syringe pump to continuously introduce the reaction mixture into the ESI source of the mass spectrometer.

  • Mass Spectrometry Parameters:

    • Utilize a cold-spray ionization source, if available, to minimize in-source fragmentation of the intermediates.

    • Set the capillary voltage and other source parameters to gentle conditions.

    • Acquire high-resolution mass spectra in either positive or negative ion mode, depending on the expected charge of the intermediate.

  • Data Analysis:

    • Extract the exact masses of the detected ions.

    • Use the exact masses to calculate the elemental composition and confirm the identity of the proposed intermediates.

    • Tandem MS (MS/MS) can be performed on the ion of interest to obtain structural information from its fragmentation pattern.

Computational Modeling: A Predictive and Corroborative Tool

Density Functional Theory (DFT) calculations are a powerful complement to experimental data, providing insights into the thermodynamics and kinetics of the reaction pathways.

Rationale: Computational models can predict the geometries, energies, and spectroscopic properties (e.g., NMR chemical shifts) of proposed intermediates and transition states. This information can be used to support experimental assignments and to explore reaction pathways that are difficult to observe experimentally.

Workflow: DFT-Based Characterization

G A Propose Putative Intermediate Structures B Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Frequency Calculation (Confirm Minima) B->C D Calculate Spectroscopic Properties (NMR, IR) C->D E Compare Calculated Data with Experimental Results D->E F Refine Structural Hypotheses E->F If Discrepancy G Validated Structure E->G If Match

Figure 2: Workflow for computational validation of intermediate structures.

Protocol: Example Calculation using Gaussian

  • Structure Building: Construct the 3D coordinates of the proposed borodimethylglycine intermediate.

  • Geometry Optimization: Perform a geometry optimization using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).

  • Frequency Analysis: Calculate the vibrational frequencies to ensure the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • NMR Chemical Shift Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict the ¹¹B and ¹H NMR chemical shifts. Reference these values against a standard (e.g., BF₃·OEt₂ for ¹¹B).

  • Comparison: Correlate the calculated chemical shifts with the experimental data obtained from in-situ NMR experiments.

Conclusion

The characterization of borodimethylglycine reaction intermediates requires a synergistic approach that integrates in-situ spectroscopy, high-resolution mass spectrometry, and computational chemistry. The protocols and workflows outlined in this application note provide a robust framework for researchers to gain deep mechanistic insights into the reactivity of this important class of molecules. By understanding the transient species that govern these reactions, scientists can better design and implement borodimethylglycine derivatives in a wide range of applications, from medicinal chemistry to materials science.

References

  • Title: Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine Source: Wiley URL: [Link]

  • Title: ¹¹B NMR Spectroscopy of Boron Compounds Source: Annual Reports on NMR Spectroscopy URL: [Link]

  • Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight Source: Journal of the Brazilian Chemical Society URL: [Link]

  • Title: A Guide to Modern Density Functional Theory Source: The Journal of Chemical Physics URL: [Link]

Method

Borodimethylglycine (Dimethylamine-Carboxyborane) in Natural Product Synthesis: Photocatalytic Boryl Radical Generation and Late-Stage Functionalization

Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist Executive Summary Borodimethylglycine (CAS 77356-05-9), systematically known as dimethylamine-carboxyborane, is an...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist

Executive Summary

Borodimethylglycine (CAS 77356-05-9), systematically known as dimethylamine-carboxyborane, is an isoelectronic and isosteric boron analog of the amino acid dimethylglycine[1][2]. Historically, amine-carboxyboranes were extensively studied in medicinal chemistry for their potent hypolipidemic[3], anti-inflammatory[4], and anti-neoplastic activities, as well as their utility as reactive oxygen species (ROS)-mediated carbon monoxide releasing molecules (CORMs)[5].

However, a paradigm shift has recently occurred, transitioning this unique molecule from a therapeutic end-product to a highly versatile reagent in natural product synthesis. By leveraging photoredox catalysis, the carboxylic acid moiety of borodimethylglycine can undergo mild decarboxylation to generate a highly reactive, ligated boryl radical ( Me2​NH⋅B˙H2​ )[6][7]. This application note details the mechanistic rationale, comparative advantages, and self-validating experimental protocols for utilizing borodimethylglycine in the late-stage functionalization of complex natural product scaffolds.

Mechanistic Rationale: The Shift to Boryl Radical Catalysis

The generation of boryl radicals typically requires harsh hydrogen atom transfer (HAT) conditions to break strong B-H bonds (e.g., ~101 kcal/mol for trimethylamine borane)[7]. Borodimethylglycine circumvents this thermodynamic hurdle.

When subjected to a mild base, the carboxylic acid is deprotonated. The resulting carboxylate anion possesses an oxidation potential accessible by common organic photocatalysts (such as 5CzBN). Upon single-electron transfer (SET) to the excited photocatalyst, the carboxylate radical rapidly extrudes CO2​ . This decarboxylation provides a massive entropic and enthalpic driving force, cleanly generating the nucleophilic amine-ligated boryl radical ()[8].

This radical exhibits an exceptional affinity for halogens, making it a premier reagent for Halogen Atom Transfer (XAT) . It can abstract a bromine atom from unactivated alkyl bromides, generating carbon-centered radicals that can subsequently undergo Giese additions to electron-deficient alkenes[6]. This allows chemists to forge sterically congested C-C bonds on complex natural product backbones where traditional cross-coupling or SN​2 displacement fails.

Mechanism A Borodimethylglycine (Me₂NH·BH₂COOH) B Carboxylate Anion (Me₂NH·BH₂COO⁻) A->B Base (-H⁺) C Carboxy Radical (Me₂NH·BH₂COO•) B->C SET to PC* (Photocatalyst) D Ligated Boryl Radical (Me₂NH·BH₂•) C->D -CO₂ E Alkyl Radical (R•) via XAT from R-Br D->E Halogen Atom Transfer F Giese Addition Product (Complex Natural Product) E->F + Electron-Deficient Alkene

Figure 1: Photocatalytic decarboxylation of borodimethylglycine to generate ligated boryl radicals.

Comparative Analysis of Radical Precursors

To understand the strategic advantage of borodimethylglycine, it must be compared against classical radical precursors used in synthesis. As summarized below, borodimethylglycine offers the reactivity of toxic stannanes without the associated purification nightmares or high B-H bond dissociation energy (BDE) barriers[7].

Radical PrecursorActivation MethodGenerated Radical SpeciesXAT Efficiency (Alkyl Bromides)B-H BDE BarrierBench Stability
Borodimethylglycine Photoredox (Decarboxylation) Me2​NH⋅B˙H2​ HighN/A (Bypassed via CO2​ loss) Excellent (Solid)
NHC-Boranes Photoredox (HAT)NHC-boryl radicalModerate (Primarily Iodides)~78-80 kcal/molGood
TMS3​SiH Thermal / PhotochemicalSilyl radicalHigh~79 kcal/molModerate
Bu3​SnH Thermal / InitiatorStannyl radicalExcellent~74 kcal/molHigh (Toxic)

Synthetic Applications

Application A: Late-Stage Giese Addition via XAT

In the synthesis of terpenes and polyketides, appending functionalized side chains to unactivated, sterically hindered sp3 carbons is notoriously difficult. By converting a hydroxyl group to a bromide, borodimethylglycine can be used to abstract the bromine via XAT. The resulting transient alkyl radical rapidly adds to Michael acceptors (Giese addition), forming the new C-C bond under exceptionally mild, room-temperature conditions[6][8].

Application B: Direct Borylation of Complex Scaffolds

Beyond XAT, the Me2​NH⋅B˙H2​ radical can directly add across the π -systems of imines and alkenes ()[7]. This direct borylation yields α -amino boronates and alkyl boronates, which serve as highly valuable pharmacophores or linchpins for subsequent Suzuki-Miyaura iterative cross-coupling cascades.

Workflow Step1 Step 1: Preparation Deprotonation of Borodimethylglycine Step2 Step 2: Irradiation Blue LED (440 nm) Photocatalyst (5CzBN) Step1->Step2 Step3 Step 3: Radical Generation Decarboxylation & Boryl Radical Formation Step2->Step3 Step4 Step 4: Functionalization XAT or Direct Borylation of Target Scaffold Step3->Step4 Step5 Step 5: Isolation Purification of Functionalized Product Step4->Step5

Figure 2: Experimental workflow for late-stage functionalization using borodimethylglycine.

Experimental Protocols

The following protocols are designed as self-validating systems . By observing specific physical checkpoints, researchers can confirm the mechanistic progression of the reaction before committing to time-consuming purification steps.

Protocol A: Photocatalytic Giese Addition via XAT

Objective: Append an electron-deficient alkene to an unactivated alkyl bromide derived from a natural product scaffold.

Step 1: Reagent Assembly & Deprotonation

  • Action: In an oven-dried 10 mL Schlenk tube, combine the alkyl bromide (0.2 mmol, 1.0 equiv), electron-deficient alkene (0.4 mmol, 2.0 equiv), Borodimethylglycine (0.3 mmol, 1.5 equiv), the photocatalyst 5CzBN (0.004 mmol, 2 mol%), and K2​HPO4​ (0.4 mmol, 2.0 equiv).

  • Causality: Borodimethylglycine is a stable solid, but its carboxylic acid proton must be removed to lower its oxidation potential for the photocatalyst. K2​HPO4​ is chosen over stronger bases (like KOtBu) to prevent base-mediated elimination (E2) of the alkyl bromide or epimerization of sensitive natural product stereocenters.

Step 2: Solvent Addition & Strict Deoxygenation

  • Action: Add 2.0 mL of anhydrous DMF. Perform three consecutive freeze-pump-thaw cycles, backfilling with ultra-pure Argon.

  • Causality: The generated Me2​NH⋅B˙H2​ radical is highly oxophilic. Any dissolved O2​ will rapidly intercept the boryl radical to form unreactive borate species, completely shutting down the XAT cycle. Simple nitrogen sparging is insufficient for high-yielding radical cascades.

Step 3: Photoredox Activation

  • Action: Irradiate the sealed tube with a 440 nm Blue LED (30 W) at 25 °C for 16 hours. Use a cooling block or fan to maintain ambient temperature.

  • Causality: 5CzBN absorbs strongly at 440 nm, reaching an excited state capable of oxidizing the carboxylate anion via SET. Temperature control is critical; elevated temperatures (>40 °C) promote non-selective radical recombination and background decomposition of the photocatalyst.

Step 4: Validation & Isolation

  • Validation Checkpoint: Briefly vent the Schlenk tube to a bubbler at the 1-hour mark. Positive CO2​ gas evolution confirms successful decarboxylation. Furthermore, the reaction mixture should maintain the bright yellow luminescence of 5CzBN. If the color fades to clear, photobleaching has occurred, indicating oxygen ingress.

  • Action: Dilute with EtOAc, wash with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Direct Borylation of Imines for α -Amino Boronate Synthesis

Objective: Synthesize α -amino boronates via direct addition of the boryl radical to an imine[7].

Step 1: Assembly

  • Action: Combine the imine substrate (0.2 mmol), Borodimethylglycine (0.4 mmol, 2.0 equiv), Ir(ppy)3​ (1 mol%), and Quinuclidine (0.2 mmol) in a dry vial.

  • Causality: Quinuclidine acts as both a base to deprotonate the carboxyborane and a redox mediator. The excess of Borodimethylglycine compensates for competitive radical-radical homocoupling.

Step 2: Deoxygenation & Irradiation

  • Action: Dissolve in 2 mL anhydrous THF. Degas via freeze-pump-thaw. Irradiate with Blue LEDs for 12 hours.

  • Causality: THF is utilized to maintain the solubility of the transient radical intermediates and the Iridium catalyst.

Step 3: Validation & Workup

  • Validation Checkpoint: Monitor the reaction via LC-MS. The mass of the product should correspond to [M+Me2​NH⋅BH2​]+ . If a dominant peak corresponding to the parent aldehyde is observed, it indicates moisture ingress leading to premature imine hydrolysis.

  • Action: Quench with water, extract with DCM, and purify via reverse-phase chromatography.

References

  • Park, C., Gi, S., Yoon, S., Kwon, S. J., & Lee, S. (2025). "The Giese reaction of alkyl bromides using amine carboxyboranes." Organic Chemistry Frontiers, 12, 1874.[Link]

  • Chen, Y., et al. (2024). "Photocatalytic Borylation of Imines and Alkenes via Decarboxylation of Trimethylamine Carboxyborane: A New Approach for Generating Boryl Radicals." Organic Letters, 26.[Link]

  • Hall, I. H., et al. (1992). "Synthesis and hypolipidemic activity of amine-carboxyboranes, and their amides and esters in rodents." PubMed (National Institutes of Health).[Link]

  • Ayudhya, T. I., et al. (2017). "ROS-mediated carbon monoxide and drug release from drug-conjugated carboxyboranes." Dalton Transactions.[Link]

  • PubChem (2024). "Borodimethylglycine | C3H8BNO2 | CID 6328439." National Center for Biotechnology Information.[Link]

Sources

Application

Step-by-step synthesis of dimethylamine-borane

Application Note: Laboratory-Scale Synthesis and Purification of Dimethylamine-Borane (DMAB) Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory-Scale Synthesis and Purification of Dimethylamine-Borane (DMAB)

Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Overview

Dimethylamine-borane (DMAB, CAS: 74-94-2) is a highly selective, crystalline reducing agent widely utilized in organic synthesis, precious metal catalysis, and electroless plating processes[1]. Unlike highly reactive free boranes, amine-borane complexes offer a stable, easily handled source of electrophilic hydride.

The most efficient laboratory-scale synthesis of DMAB relies on a metathesis reaction between an alkali metal borohydride (typically sodium borohydride, ) and a dimethylammonium salt (typically dimethylamine hydrochloride, )[1][2].

Reaction Pathway:

Causality in Reaction Design:

  • Solvent Selection: Tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are selected because they adequately solvate the intermediate borane species while precipitating the inorganic salt byproduct ( ), driving the reaction forward[1][2].

  • Thermal Control: The reaction is strictly maintained between 5–15 °C during the addition phase[2]. This prevents the excessive, uncontrolled exothermic release of hydrogen gas and minimizes the thermal decomposition of the borohydride reagent.

Critical Safety and Handling Parameters

While DMAB is stable at room temperature, it poses specific occupational hazards. Literature indicates that DMAB is highly toxic to humans primarily through dermal absorption, leading to severe neurotoxic effects including ataxia, limb numbness, and irritable mood[3].

  • PPE Requirements: Double nitrile gloves, chemical splash goggles, and a highly ventilated fume hood are mandatory.

  • Process Safety: The synthesis evolves stoichiometric amounts of highly flammable hydrogen gas ( ). The reaction vessel must be continuously purged with an inert gas (Nitrogen or Argon) and safely vented into an exhaust system[2].

Experimental Workflow Visualization

DMAB_Synthesis N1 1. Inert Setup Purge system with Ar/N2 N2 2. Suspension NaBH4 in THF at 5-15 °C N1->N2 N3 3. Metathesis Slow addition of (CH3)2NH·HCl N2->N3 N4 4. H2 Venting Monitor gas evolution N3->N4 N5 5. Filtration Remove insoluble NaCl N4->N5 N6 6. Isolation Concentrate & Crystallize N5->N6

Figure 1: Step-by-step logical workflow for the synthesis and isolation of Dimethylamine-borane.

Quantitative Reaction Parameters

To ensure a self-validating protocol, the stoichiometry must be strictly adhered to. A slight excess of is often employed to account for trace moisture in the solvent.

ParameterReagent / ConditionQuantity / ValueMolar Ratio
Substrate Dimethylamine hydrochloride81.5 g (1.00 mol)1.0
Hydride Source Sodium borohydride ( )41.6 g (1.10 mol)1.1
Solvent Anhydrous THF or DME500 mLN/A
Temperature Reaction Phase5 °C to 15 °CN/A
Atmosphere Continuous PurgeNitrogen / ArgonN/A
Expected Yield DMAB (White crystalline solid)~50 - 53 g85% - 90%

Step-by-Step Synthesis Protocol

Step 1: Apparatus Assembly and Purging

  • Equip a 1-liter, three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing solid addition funnel, and a reflux condenser.

  • Attach the top of the condenser to a mineral oil bubbler to monitor hydrogen gas evolution and prevent oxygen ingress.

  • Purge the entire apparatus with anhydrous Nitrogen or Argon for 15 minutes[2].

Step 2: Reagent Suspension

  • Under a continuous flow of inert gas, introduce 500 mL of anhydrous THF into the flask.

  • Add 41.6 g of finely powdered .

  • Submerge the flask in an ice-water bath and allow the suspension to cool to an internal temperature of 5–10 °C[2]. Validation check: The suspension should remain easily stirrable; adjust mechanical stirring speed to prevent clumping.

Step 3: Controlled Metathesis

  • Load 81.5 g of anhydrous dimethylamine hydrochloride into the solid addition funnel.

  • Begin adding the hydrochloride salt to the stirred borohydride suspension in small, discrete portions over a period of 90 to 120 minutes.

  • Causality & Validation: Monitor the oil bubbler. Each addition will result in a spike of evolution. Do not add the next portion until the gas evolution from the previous portion has subsided. Maintain the internal temperature strictly below 15 °C to prevent solvent loss and side reactions[1][2].

Step 4: Reaction Maturation

  • Once the addition is complete, maintain the ice bath for an additional 30 minutes.

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Continue stirring for 3 to 4 hours.

  • The reaction is considered complete when hydrogen evolution ceases entirely.

Step 5: Workup and Purification

  • Filter the reaction mixture under a blanket of nitrogen through a medium-porosity glass frit to remove the precipitated sodium chloride ( ) and unreacted . Wash the filter cake with two 50 mL portions of anhydrous THF to maximize recovery.

  • Transfer the combined filtrate to a rotary evaporator. Remove the THF under reduced pressure at a water bath temperature not exceeding 35 °C (DMAB melts at 33–36 °C; excessive heat will cause the product to melt and potentially degrade)[3].

  • The resulting crude white solid is highly pure. If ultra-high purity is required for semiconductor or catalytic applications, the solid can be recrystallized from a minimal amount of dry hexanes or petroleum ether.

References

  • Google Patents.CN108586266B - Synthesis process of dimethylamine borane.
  • Lin, C. C., et al. (2005). Case Report: The Clinical Toxicity of Dimethylamine Borane. Environmental Health Perspectives, 113(11), 1609-1611. URL:[Link]

Sources

Method

Application Note: Borodimethylglycine as a Selective Reducing Agent and Radical Precursor in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals. Introduction & Chemical Overview Borodimethylglycine (Dimethylamine-carboxyborane, CAS: 77356-05-9[1]) is a bench-stable, dual-action reagent. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Overview

Borodimethylglycine (Dimethylamine-carboxyborane, CAS: 77356-05-9[1]) is a bench-stable, dual-action reagent. While traditionally recognized for its biological and pharmacological properties[2], it has recently emerged as a highly versatile reducing agent in organic synthesis. Structurally, it is an isoelectronic analogue of the amino acid dimethylglycine[3]. It functions via two distinct modalities:

  • Classical Hydride Donor: For the highly selective reduction of imines and polarized double bonds.

  • Single-Electron Transfer (SET) Reductant: As a cutting-edge boryl radical precursor in photoredox catalysis, enabling efficient halogen atom transfer (XAT) and Giese-type additions[4].

Mechanistic Pathways & Causality

Classical Hydride Transfer (Selective Reduction)

Unlike highly reactive borohydrides (e.g., NaBH4​ ), the coordination of the borane to the amine and the presence of the electron-withdrawing carboxyl group temper the hydridic character of borodimethylglycine. This electronic modulation results in a highly stable solid that resists rapid protodeboronation in protic solvents[3]. It provides a controlled release of hydride, making it highly chemoselective for reductive aminations without over-reducing unactivated ketones, esters, or amides.

Photoredox-Driven SET and Halogen Atom Transfer (XAT)

Recent breakthroughs have unlocked the potential of amine-carboxyboranes as single-electron reductants[4]. The causality behind this reactivity lies in the carboxylate group. In basic media, deprotonation yields the borodimethylglycine anion ( Me2​NH⋅BH2​COO− ). This anionic state significantly lowers the oxidation potential of the molecule compared to neutral amine-boranes.

Under blue LED irradiation, an excited organic photocatalyst (e.g., 5CzBN) accepts an electron from this anion. The resulting carboxyl radical rapidly decarboxylates to form an amine-ligated boryl radical ( Me2​NH⋅BH2∙​ ). This boryl radical acts as a potent XAT agent, abstracting halogens from unactivated alkyl bromides to generate carbon-centered radicals for downstream Giese additions[4] or Suzuki-Miyaura cross-couplings[5].

G PC Photocatalyst (5CzBN) PC_star Excited PC* PC->PC_star Blue LED (440 nm) PC_star->PC SET from Anion Anion Borodimethylglycine Anion CarboxylRad Carboxyl Radical Intermediate Anion->CarboxylRad -e⁻ (SET) BorylRad Ligated Boryl Radical (Me2NH-BH2•) CarboxylRad->BorylRad -CO₂ (Decarboxylation) AlkylRad Alkyl Radical (R•) BorylRad->AlkylRad XAT with R-Br Product Giese Adduct AlkylRad->Product + Alkene

Caption: Photoredox SET mechanism and Halogen Atom Transfer (XAT) pathway using Borodimethylglycine.

Experimental Protocols

Protocol A: Selective Reductive Amination (Hydride Transfer)

Objective: Chemoselective conversion of aldehydes/ketones to amines. Rationale: The attenuated hydridic strength prevents the premature reduction of the carbonyl before the imine intermediate is fully formed, functioning as a safer, non-toxic alternative to Sodium Cyanoborohydride.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve the carbonyl compound (1.0 equiv) and the primary/secondary amine (1.2 equiv) in anhydrous methanol (0.2 M). Add glacial acetic acid (0.1 equiv) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add borodimethylglycine (1.5 equiv) portion-wise. The mild nature of the reagent ensures no rapid effervescence (hydrogen gas evolution) occurs.

  • Reaction Monitoring: Stir the mixture at room temperature for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Isolate the product via flash column chromatography (silica gel, DCM/MeOH gradient).

Protocol B: Photoredox-Catalyzed Giese Addition via XAT

Objective: Alkylation of electron-deficient alkenes using unactivated alkyl bromides[4]. Rationale: The base ( Cs2​CO3​ ) deprotonates the carboxyborane to lower its oxidation potential. Water is used as a co-solvent to enhance the solubility of the resulting carboxylate salt, facilitating the SET process[4].

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the alkyl bromide (1.0 equiv), electron-deficient alkene (e.g., methyl methacrylate, 2.0 equiv), borodimethylglycine (2.0 equiv), 5CzBN photocatalyst (5 mol%), and Cs2​CO3​ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of Acetonitrile/Water (9:1 v/v) to achieve a 0.1 M concentration.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Critical Causality: Dissolved oxygen must be removed as it will quench the excited photocatalyst and rapidly oxidize the boryl/alkyl radical intermediates.

  • Irradiation: Backfill the tube with Argon. Irradiate the reaction mixture with a 440 nm Blue LED at room temperature for 24 hours. Use a cooling fan to maintain ambient temperature and prevent thermal degradation.

  • Workup & Purification: Dilute with water, extract with Ethyl Acetate (3 × 20 mL), dry over MgSO4​ , and concentrate. Purify the Giese adduct via flash chromatography.

Workflow Step1 1. Reagent Preparation Mix Borodimethylglycine, R-Br, Alkene, 5CzBN, Cs2CO3 in MeCN/H2O Step2 2. Degassing Freeze-Pump-Thaw (3 cycles) or Argon sparging (15 min) Step1->Step2 Step3 3. Photochemical Reduction Irradiate with 440 nm Blue LED at RT for 12-24 hours Step2->Step3 Step3->Step3 SET & XAT Cycle Step4 4. Workup & Isolation Quench, Extract (EtOAc), Purify via Flash Chromatography Step3->Step4

Caption: Experimental workflow for the photoredox-catalyzed reduction and Giese addition.

Data Presentation: Reagent Comparison

The following table summarizes the quantitative and qualitative advantages of Borodimethylglycine against traditional reducing agents in organic synthesis.

Reducing AgentBench StabilityHydride Donor StrengthSET / XAT CapabilityToxicity Profile
Borodimethylglycine High (Air/Moisture stable)Mild (Highly Selective)Excellent (via Decarboxylation)Low (Biocompatible)
Dimethylamine Borane (DMAB) ModerateModeratePoor (High Oxidation Potential)Moderate
Sodium Cyanoborohydride Low (Hygroscopic)MildNoneHigh (Releases toxic HCN)
Sodium Borohydride Low (Moisture sensitive)Strong (Non-selective)NoneModerate

References

  • Title: BORODIMETHYLGLYCINE CAS#: 77356-05-9 Source: ChemWhat Database of Chemicals & Biologicals URL: [Link]

  • Title: Amine Carboxyborane: A Versatile Ligated Boryl Radical Precursor Source: ChemRxiv (2024) URL: [Link]

  • Title: Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy Source: Journal of the American Chemical Society (2024) URL: [Link]

  • Title: Syntheses of the First Amine-dicarboxyboranes and Their Bis(methylester) and Bis(N-ethylamide) Derivatives Source: Inorganic Chemistry (ACS Publications, 2001) URL: [Link]

Sources

Application

Application Notes and Protocols: The Use of Amine-Carboxyboranes in Solid-Phase Peptide Synthesis

Introduction: A New Frontier in On-Resin Peptide Modification Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides, enabling the rapid and efficient assembly of complex sequences that are cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Frontier in On-Resin Peptide Modification

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides, enabling the rapid and efficient assembly of complex sequences that are crucial for research, diagnostics, and therapeutics.[1] The standard Fmoc/t-Bu strategy provides a robust framework for chain elongation.[2][3] However, the synthesis of peptides with specific post-translational modifications, such as disulfide bridges, often requires additional, carefully orchestrated chemical steps. The formation and manipulation of these disulfide bonds are critical for the correct folding and biological activity of many peptides.[4]

Traditionally, the reduction of disulfide bonds on-resin has been accomplished using thiol-based reagents like dithiothreitol (DTT) or phosphine-based reagents.[5] While effective, these reagents can present challenges, including unpleasant odors, potential side reactions, and the need for large excesses to drive the reaction to completion. This has led to a search for novel reducing agents that offer milder reaction conditions, greater efficiency, and improved compatibility with the solid-phase environment.

Amine-carboxyboranes are an emerging class of compounds with significant potential in this area. These molecules, which feature a boron atom bonded to both an amine and a carboxylic acid group, have been explored for their therapeutic properties and as precursors to boryl radicals.[6][7] Their inherent reducing capabilities, coupled with their stability and solubility, make them attractive candidates for applications in SPPS. This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing amine-carboxyboranes for on-resin disulfide bond reduction.

The Mechanistic Underpinning: How Amine-Carboxyboranes Reduce Disulfide Bonds

While the precise mechanism of disulfide reduction by amine-carboxyboranes in the context of SPPS is still an active area of research, we can infer a likely pathway based on the known chemistry of related borane compounds and other reducing agents. The reduction is believed to proceed through a nucleophilic attack of a hydride equivalent from the borane moiety onto the electrophilic sulfur atoms of the disulfide bond.

The reaction can be conceptualized in the following steps:

  • Activation (Optional): Depending on the specific amine-carboxyborane and the reaction conditions, the borane moiety may be activated, increasing its hydridic character.

  • Nucleophilic Attack: A hydride (H⁻) is transferred from the boron atom to one of the sulfur atoms of the disulfide bridge. This cleaves the S-S bond and forms a thiol and a sulfenyl borane intermediate.

  • Hydrolysis/Protonation: The sulfenyl borane intermediate and the second sulfur atom are subsequently hydrolyzed or protonated during the reaction or upon subsequent washing steps to yield the second free thiol.

This proposed mechanism is analogous to reductions carried out by other hydride donors. The amine and carboxyl groups of the amine-carboxyborane play a crucial role in modulating the reactivity and solubility of the reagent.

Workflow for On-Resin Disulfide Reduction

The integration of an on-resin disulfide reduction step using an amine-carboxyborane into a standard SPPS workflow is a straightforward process. The following diagram illustrates the key stages.

SPPS_Reduction_Workflow cluster_SPPS Standard SPPS Cycle cluster_Reduction On-Resin Reduction cluster_Final Final Steps Start Start: Resin Swelling Deprotection Fmoc Deprotection Start->Deprotection 1 Coupling Amino Acid Coupling Deprotection->Coupling 2 Washing_SPPS Washing Coupling->Washing_SPPS 3 Chain_Elongation Repeat for Sequence Washing_SPPS->Chain_Elongation 4 Chain_Elongation->Deprotection Cycle Washing_Pre_Red Pre-Reduction Wash Chain_Elongation->Washing_Pre_Red After last AA Reduction Amine-Carboxyborane Treatment Washing_Pre_Red->Reduction Washing_Post_Red Post-Reduction Wash Reduction->Washing_Post_Red Final_Deprotection Final Deprotection Washing_Post_Red->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Peptide Purification Cleavage->Purification

Caption: Workflow integrating on-resin reduction into SPPS.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of reaction times, temperature, and reagent concentrations may be necessary depending on the specific peptide sequence and the resin used.

Protocol 1: On-Resin Disulfide Bond Reduction

Objective: To reduce a disulfide bond in a peptide that is still attached to the solid support.

Materials:

  • Peptide-resin with one or more disulfide bonds

  • Amine-carboxyborane (e.g., ammonia carboxyborane, dimethylamine carboxyborane)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase peptide synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[8]

  • Pre-Reduction Washing: Wash the resin extensively with DMF (3 x 1 min) and then with DCM (3 x 1 min) to remove any residual reagents from the synthesis. Finally, wash with DMF (3 x 1 min).

  • Preparation of Reducing Solution: Prepare a 0.1 M solution of the chosen amine-carboxyborane in DMF. Note: The optimal concentration may vary and should be determined empirically.

  • Reduction Reaction: Add the amine-carboxyborane solution to the peptide-resin, ensuring the resin is fully submerged. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring the Reaction (Optional): To monitor the progress of the reduction, a small sample of the resin can be cleaved and analyzed by mass spectrometry.

  • Post-Reduction Washing: After the desired reaction time, drain the reducing solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess amine-carboxyborane and any byproducts.

  • Final Washes: Wash the resin with DCM (3 x 1 min) and then with DMF (3 x 1 min) to prepare it for subsequent steps.

  • Proceed to Cleavage: The peptide-resin with reduced thiols is now ready for final deprotection and cleavage from the solid support.

Protocol 2: Cleavage and Deprotection of the Reduced Peptide

Objective: To cleave the reduced peptide from the resin and remove side-chain protecting groups.

Materials:

  • Reduced peptide-resin

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Drying the Resin: Dry the washed peptide-resin under a stream of nitrogen or in a desiccator.

  • Cleavage: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.[9]

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

  • Pelleting: Centrifuge the mixture to pellet the precipitated peptide.

  • Washing the Peptide: Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the final peptide pellet under vacuum.

  • Analysis and Purification: Analyze the crude peptide by HPLC and mass spectrometry. Purify the peptide using preparative HPLC.

Data and Considerations

ParameterRecommendationRationale
Amine-Carboxyborane Ammonia carboxyborane, Dimethylamine carboxyboraneThese are commercially available and have shown good reducing potential in other contexts.[10]
Concentration 0.05 M - 0.2 MA balance between reaction efficiency and minimizing potential side reactions. Higher concentrations may be needed for sterically hindered disulfides.
Solvent DMF, NMPThese are excellent swelling solvents for most SPPS resins and can dissolve the amine-carboxyborane.[8]
Temperature Room TemperatureMild conditions are generally preferred to avoid side reactions. Gentle heating (30-40°C) may be explored to accelerate the reaction if needed.
Reaction Time 1 - 4 hoursThis is a typical timeframe for on-resin modifications. The exact time should be optimized for the specific peptide.

Troubleshooting

  • Incomplete Reduction: If mass spectrometry analysis shows a significant amount of unreduced peptide, consider increasing the concentration of the amine-carboxyborane, extending the reaction time, or gently heating the reaction mixture.

  • Side Reactions: If unexpected byproducts are observed, try reducing the concentration of the amine-carboxyborane or the reaction temperature. Ensure thorough washing to remove all impurities.

  • Peptide Aggregation: For sequences prone to aggregation, consider using specialized resins or incorporating pseudoprolines or other backbone modifications to disrupt secondary structure formation.[11]

Conclusion and Future Outlook

Amine-carboxyboranes represent a promising new class of reagents for on-resin disulfide bond reduction in solid-phase peptide synthesis. Their mild reaction conditions and potential for high efficiency offer a valuable alternative to traditional reducing agents. While further research is needed to fully elucidate their reaction mechanisms and to develop a broader range of applications, the protocols and considerations outlined in this guide provide a solid foundation for researchers to begin exploring the utility of these versatile compounds in their own peptide synthesis workflows. The continued development of novel reagents like amine-carboxyboranes will undoubtedly push the boundaries of what is possible in the field of peptide chemistry and drug discovery.

References

  • S. M. M. M. de, "Recent Advances in the Medicinal Chemistry of Alpha-Aminoboronic Acids, Amine-Carboxyboranes and Their Derivatives," PubMed, 2004. [Link]

  • I. Coin, "Methods and protocols of modern solid phase peptide synthesis," 2014. [Link]

  • I. Neundorf, "Direct carborane-peptide conjugates: Synthesis and evaluation as non-natural lipopeptide mimetics," PubMed, 2018. [Link]

  • W. C. Chan, "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences," Springer Nature Experiments, 2005. [Link]

  • ChemRxiv, "Amine Carboxyborane: A Versatile Ligated Boryl Radical Precursor," ChemRxiv, 2023. [Link]

  • Purdue University Graduate School, "Amine-Boranes: Synthesis and Applications," Figshare, 2021. [Link]

  • Biotage, "Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides," Biotage. [Link]

  • CEM Corporation, "Practical Synthesis Guide to Solid Phase Peptide Chemistry," CEM Corporation. [Link]

  • Luxembourg Bio Technologies, "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences," Luxembourg Bio Technologies, 2007. [Link]

  • ResearchGate, "Carborane-containing amino acids and peptides: Synthesis, properties and applications," ResearchGate. [Link]

  • Organic Syntheses, "Dipeptide Syntheses via Activated α-Amino Esters," Organic Syntheses. [Link]

  • B. G. De la Torre, "Breaking a Couple: Disulfide Reducing Agents," Chemistry – A European Journal, 2020. [Link]

  • GenScript, "Overview of Custom Peptide Synthesis," GenScript. [Link]

  • J. A. Kolar, "Intracellular disulfide reduction by phosphine-borane complexes: Mechanism of action for neuroprotection," PubMed, 2016. [Link]

  • A. K. Galande, "An effective method of on-resin disulfide bond formation in peptides," PubMed, 2005. [Link]

  • LifeTein, "Basic Peptides synthesis introduction," LifeTein. [Link]

  • J. Ashenhurst, "Synthesis of Peptides," Master Organic Chemistry, 2019. [Link]

  • Aapptec, "Coupling Reagents," Aapptec. [Link]

  • A. K. Ghosh, "Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations," PMC, 2016. [Link]

  • Chemistry LibreTexts, "Peptide Synthesis," Chemistry LibreTexts, 2020. [Link]

  • ResearchGate, "Mechanism of disulfide reduction by phosphines. i) Formation of thiophosphonium cation, and ii) hydrolysis of the cationic intermediate to form the phosphine oxide," ResearchGate. [Link]

  • ResearchGate, "A Practical Protocol for the Reduction of Disulfide Bonds in Proteins Prior to Analysis by Mass Spectrometry," ResearchGate, 2026. [Link]

  • Beilstein Journals, "Automated solid-phase peptide synthesis to obtain therapeutic peptides," Beilstein Journals, 2014. [Link]

  • DSpace@MIT, "n→π* Interactions Modulate the Disulfide Reduction Potential of Epidithiodiketopiperazines," DSpace@MIT. [Link]

  • Chemistry LibreTexts, "Redox Reactions of Thiols and Disulfides," Chemistry LibreTexts, 2022. [Link]

Sources

Method

Application Note &amp; Protocol: Boron-Containing Amino Acid Mimetics in Rational Drug Discovery

Executive Summary The integration of boron into rational drug design has transformed medicinal chemistry, elevating the element from a toxicological concern to a privileged pharmacophore. Boron-containing amino acid mime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of boron into rational drug design has transformed medicinal chemistry, elevating the element from a toxicological concern to a privileged pharmacophore. Boron-containing amino acid mimetics, particularly α -amino boronic acids, have proven to be exceptionally potent inhibitors of therapeutic targets ranging from the human proteasome to bacterial β -lactamases. This application note details the mechanistic causality behind boron's efficacy, provides comparative data on benchmark therapeutics, and outlines field-proven, self-validating protocols for the asymmetric synthesis and biological evaluation of these critical mimetics.

Mechanistic Rationale: The "Empty p-Orbital" Advantage

The therapeutic utility of boron-containing mimetics relies fundamentally on the unique electronic structure of the boron atom. Because boron possesses an empty p-orbital, it acts as a highly effective, yet selective, electrophile. In biological systems, boronic acids ( −B(OH)2​ ) function as transition-state analogs.

When a target enzyme's catalytic nucleophile—such as the hydroxyl group of a serine or threonine residue—attacks the boron atom, the pharmacophore undergoes a critical structural transition. It shifts from a neutral, sp2 -hybridized trigonal planar geometry to a negatively charged, sp3 -hybridized tetrahedral geometry .

MOA Drug Boron Pharmacophore (sp2, trigonal planar) Adduct Reversible Covalent Adduct (sp3, tetrahedral) Drug->Adduct Nucleophilic attack Enzyme Target Enzyme (Ser/Thr -OH) Enzyme->Adduct -OH donates electrons Adduct->Drug Slow dissociation Effect Enzyme Inhibition & Pathway Blockade Adduct->Effect Sustained residence time

Reversible covalent binding mechanism of boron-based inhibitors.

This reversible covalent binding is the cornerstone of boron's efficacy. It ensures a prolonged target residence time (high affinity) while allowing for slow dissociation, which minimizes the off-target toxicity and immunogenicity typically associated with irreversible covalent modifiers .

Benchmark Boron-Based Therapeutics: Comparative Profiling

The successful translation of boron-containing mimetics is best exemplified by Bortezomib and Vaborbactam. Bortezomib, a dipeptide boronic acid, revolutionized the treatment of multiple myeloma by reversibly inhibiting the 26S proteasome . Vaborbactam, a cyclic boronic acid, restores the efficacy of β -lactam antibiotics by covalently trapping the catalytic serine of highly resistant KPC β -lactamases .

Table 1: Pharmacological Comparison of Benchmark Boron Therapeutics

MetricBortezomibVaborbactam
Structural Class Dipeptide α -amino boronic acidMonocyclic cyclic boronic acid
Target Enzyme 26S Proteasome ( β 5 subunit)Class A & C β -Lactamases (e.g., KPC)
Catalytic Nucleophile Threonine (Thr1) hydroxylSerine (Ser70) hydroxyl
Primary Indication Multiple Myeloma, Mantle Cell LymphomaComplicated UTI (with Meropenem)
Binding Kinetics Slow, tight-binding reversible covalentReversible covalent, high acylation efficiency
Inhibitory Potency Ki​≈0.6 nM Kd​≈7.4 nM (for KPC-2)

Experimental Workflow: Asymmetric Synthesis of α -Amino Boronic Acids

Synthesizing enantiopure α -amino boronic acids is historically challenging due to the instability and rapid racemization of chiral boron centers. To overcome this, the field utilizes Ellman's auxiliary (N-tert-butanesulfinamide). This approach enables highly diastereoselective borylation of imines, yielding enantiopure mimetics .

Synthesis Aldehyde Starting Aldehyde Imine N-tert-Butanesulfinyl Imine (Ellman's Auxiliary) Aldehyde->Imine Ti(OEt)4, (R)-tert-butanesulfinamide Borylation Cu-Catalyzed Borylation (B2pin2) Imine->Borylation Boronate alpha-Sulfinamido Boronate Ester (High dr) Borylation->Boronate Diastereoselective addition Deprotection Acidic Deprotection Boronate->Deprotection Product alpha-Amino Boronic Acid Deprotection->Product Cleavage of auxiliary & pinacol

Asymmetric synthesis of alpha-amino boronic acids via Ellman's auxiliary.

Protocol 1: Synthesis of α -Amino Boronate Esters

Causality Note: Copper(II) catalysis is deliberately chosen over palladium for the borylation step because it operates efficiently at room temperature and tolerates ambient air and moisture. This prevents the premature hydrolysis of the sensitive bis(pinacolato)diboron ( B2​pin2​ ) reagent. The bulky tert-butanesulfinyl group sterically directs the boryl-copper intermediate, ensuring a diastereomeric ratio (dr) typically exceeding 96:4 .

Step-by-Step Methodology:

  • Imine Condensation: In a flame-dried flask, dissolve the starting aldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Ti(OEt)4​ (2.0 eq) dropwise. Stir at room temperature for 12 hours. Quench with brine, filter through Celite, and concentrate to yield the N-tert-butanesulfinyl imine.

  • Cu-Catalyzed Borylation: To a vial open to the air, add the imine (1.0 eq), B2​pin2​ (1.5 eq), CuSO4​ (5 mol%), and tricyclohexylphosphine (10 mol%). Add methanol and stir at room temperature for 24 hours.

  • Self-Validation Checkpoint 1 (Stereochemical Integrity): Isolate a 5 mg aliquot of the crude α -sulfinamido boronate ester and acquire a 1H NMR spectrum. Integrate the tert-butyl signals of the major and minor diastereomers. Rule: A dr < 90:10 indicates moisture ingress during the condensation step, compromising the stereocenter. Do not proceed to deprotection if dr is insufficient.

  • Acidic Deprotection: Treat the purified ester with 4M anhydrous HCl in dioxane for 2 hours to cleave the sulfinyl group. To remove the pinacol ligand, perform a biphasic transesterification using phenylboronic acid in a water/ether mixture.

  • Self-Validation Checkpoint 2 (Boron Integrity): Perform 11B NMR on the final product. A chemical shift transition from ∼30 ppm (boronate ester) to ∼18 ppm confirms successful deprotection to the free α -amino boronic acid .

Biological Validation: In Vitro Enzyme Inhibition Assay

To validate the synthesized mimetic, an enzymatic competition assay must be performed. Because boron binding is a two-step process (initial non-covalent binding followed by covalent acylation), continuous kinetic reads are necessary to accurately calculate the inactivation rate ( kinact​/KI​ ) .

Protocol 2: Fluorogenic 26S Proteasome Assay

Causality Note: The use of the fluorogenic substrate Suc-LLVY-AMC allows for real-time kinetic monitoring of the sp2→sp3 transition. As the boronic acid covalently traps the catalytic threonine, the cleavage of the AMC fluorophore halts, providing a direct, quantifiable read-out of enzyme inactivation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 nM solution of purified human 26S proteasome in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2​ , 1 mM DTT). Prepare serial dilutions of the synthesized boronic acid mimetic (100 pM to 10 μ M) in 1% DMSO.

  • Incubation: In a black 96-well microplate, mix 40 μ L of the enzyme solution with 10 μ L of the inhibitor dilutions. Incubate at 37°C for 30 minutes to allow the slow-binding reversible covalent adduct to form.

  • Substrate Addition: Rapidly add 50 μ L of 100 μ M Suc-LLVY-AMC substrate to all wells.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Excitation: 380 nm / Emission: 460 nm) continuously every 60 seconds for 1 hour.

  • Self-Validation Checkpoint 3 (Assay Robustness): Calculate the Z'-factor using a positive control (10 nM Bortezomib) and a vehicle control (1% DMSO). Rule: A Z'-factor > 0.6 validates the assay's dynamic range, confirming the data is reliable for determining the IC50​ via non-linear regression analysis.

References

  • Title: Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives Source: PMC - NIH URL: [Link]

  • Title: Structural Basis and Binding Kinetics of Vaborbactam in Class A β -Lactamase Inhibition Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use Source: Antibiotics (MDPI) URL: [Link]

  • Title: Asymmetric Copper-Catalyzed Synthesis of α -Amino Boronate Esters from N-tert-Butanesulfinyl Aldimines Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress Source: Current Medicinal Chemistry (PubMed) URL: [Link]

Technical Notes & Optimization

Troubleshooting

FAQ 1: Spontaneous Decarbonylation (CO Release) in Aqueous Media

Welcome to the Technical Support Center for Dimethylamine-Carboxyborane (DMACB) and related amine-carboxyborane complexes. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dimethylamine-Carboxyborane (DMACB) and related amine-carboxyborane complexes. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive side reactions encountered during the synthesis, storage, and biological application of these unique boronated compounds.

Understanding the mechanistic causality behind these side reactions—such as solvent-mediated decarbonylation and hydrolytic cleavage—is essential for designing robust, reproducible experimental protocols.

Question: Why does my dimethylamine-carboxyborane slowly degrade and release gas when formulated in aqueous buffers?

Answer: The gas you are observing is carbon monoxide (CO). Amine-carboxyboranes, including DMACB, act as Carbon Monoxide Releasing Molecules (CORMs). In neutral or alkaline aqueous solutions, the compound undergoes a slow, spontaneous decarbonylation.

The Causality: The mechanistic pathway is a two-step process. First, the amine-boranecarboxylate ion undergoes an internal nucleophilic substitution ( SN​i ), where the distal oxygen of the carboxylate attacks the boron atom, displacing the dimethylamine group. This forms a highly strained cyclic carboxyborane anion intermediate ( BH2​COO− ). Second, this intermediate undergoes rapid chelotropic fragmentation to release CO, leaving behind borate and the free amine .

Water plays a dual, paradoxical role in this side reaction. While it stabilizes the initial carboxyborane anion through hydrogen bonding (which slightly inhibits amine dissociation), it significantly accelerates the subsequent CO loss by stabilizing the polar chelotropic transition state. To suppress this degradation, store the compound as a dry lyophilized powder or in anhydrous aprotic solvents (e.g., THF or dry DMSO) until immediately before use.

Decarbonylation A Dimethylamine-Carboxyborane (Aqueous Media) B SNi Substitution (Intramolecular O-B attack) A->B Slow C Cyclic Carboxyborane Anion [BH2COO-] B->C - Dimethylamine D Chelotropic Fragmentation (Water-stabilized TS) C->D Fast E Carbon Monoxide (CO) + Borate + Free Amine D->E Gas Release

Mechanistic pathway of DMACB decarbonylation via SNi and chelotropic fragmentation.

FAQ 2: Hydrolytic Cleavage and B-N Bond Stability

Question: How does pH affect the stability of the B-N coordinate covalent bond in DMACB?

Answer: The fundamental structural unit of DMACB is the dative boron-nitrogen bond. This bond is highly susceptible to hydrolytic cleavage, and the dominant degradation pathway is strictly dictated by the pH of your environment.

The Causality: Under strongly acidic conditions, the B-N bond transiently dissociates. The high concentration of protons immediately traps the free dimethylamine as a dimethylammonium cation. This prevents re-coordination, driving the equilibrium toward complete hydrolysis and the formation of boric acid. Conversely, in mildly alkaline conditions, the carboxylate is deprotonated, which slightly weakens the N-B bond order due to electron donation into the N-B σ∗ orbital. Extreme basic conditions lead to direct, irreversible nucleophilic attack by hydroxide ions on the electrophilic boron center.

Quantitative Stability Profile: Below is a summary of the hydrolytic half-life of typical amine-carboxyboranes in various aqueous environments at 25°C.

pH LevelBuffer SystemDominant Degradation PathwayEstimated Half-Life ( t1/2​ )
pH 2.0 0.1 M HClAcid-catalyzed B-N cleavage (Amine protonation)< 2 hours
pH 7.4 1X PBSSlow decarbonylation / SN​i substitution~ 48 - 72 hours
pH 10.0 Carbonate BufferDirect hydroxide attack on Boron center~ 12 hours

FAQ 3: Unwanted Side Reactions During Amide Derivatization

Question: I am trying to synthesize an amide derivative of DMACB using standard EDC/NHS coupling, but I am getting poor yields and multiple boron-free byproducts. How can I optimize this?

Answer: Standard carbodiimide coupling conditions often fail with amine-carboxyboranes. The activated O-acylisourea intermediate exacerbates the electrophilicity of the boron center, prompting premature B-N bond cleavage or accelerating the SN​i decarbonylation pathway before your target amine can attack.

The Causality: The carboxyborane moiety is electronically distinct from a standard aliphatic carboxylic acid. When activated by EDC, the leaving group ability of the carboxylate is massively enhanced. This paradoxically makes the boron atom highly susceptible to nucleophilic attack by the solvent or the coupling additive (NHS), leading to degradation rather than amide bond formation. To circumvent this, you must use a mixed anhydride method or perform an amine-exchange reaction on a pre-formed stable derivative .

Self-Validating Protocol: Stable Amide Derivatization via Mixed Anhydride

This protocol utilizes a mixed anhydride intermediate to sterically shield the boron center while maintaining high reactivity at the carbonyl carbon.

Step 1: Activation Dissolve 1.0 mmol of DMACB in 5.0 mL of anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Chill the reaction vessel to -15°C using an ice-salt bath.

Step 2: Base Addition Add 1.1 mmol of N-methylmorpholine (NMM) dropwise. Causality: NMM is a weak, non-nucleophilic base. It neutralizes the system without attacking the sensitive boron center.

Step 3: Anhydride Formation Slowly add 1.05 mmol of isobutyl chloroformate. Stir for 15 minutes at -15°C. Causality: This forms a mixed anhydride intermediate that is highly reactive toward amines but provides enough steric bulk to shield the boron from premature nucleophilic attack.

Step 4: Nucleophilic Coupling Add 1.2 mmol of the target primary amine (dissolved in 2 mL anhydrous THF). Allow the reaction to slowly warm to room temperature over 4 hours.

Step 5: Quenching & Workup Quench the reaction with 1 mL of cold water. Evaporate the THF under reduced pressure (keep the water bath temperature < 30°C to prevent thermal decarbonylation). Extract the residue with ethyl acetate, wash with cold 0.1 M citric acid, and dry the organic layer over anhydrous Na2​SO4​ .

Step 6: System Validation Confirm the success of the reaction and the absence of side reactions via spectroscopy. Validation Metrics: Check for the intact B-N bond via 11 B NMR (look for a broad multiplet between -10 to -15 ppm) and confirm the newly formed amide carbonyl via IR spectroscopy (strong peak at ~1650 cm −1 ).

AmideCoupling Step1 1. Chill DMACB in Anhydrous THF (-15°C) Step2 2. Add NMM (Non-nucleophilic Base) Step1->Step2 Step3 3. Add Isobutyl Chloroformate (Mixed Anhydride Formation) Step2->Step3 Step4 4. Add Target Amine (Nucleophilic Attack) Step3->Step4 Step5 5. Cold Workup & 11B NMR (Confirm B-N Intactness) Step4->Step5

Step-by-step workflow for mixed anhydride coupling of DMACB to prevent B-N cleavage.

References

  • Keller, J. W., Ayudhya, T. I., & Dingra, N. N. (2020). Carbon monoxide formation from trimethylamine-boranecarboxylate: DFT studies of SNi and chelotropic mechanisms. RSC Advances, 10(27), 16038-16044. URL:[Link]

  • Ayudhya, T. I., Dingra, N. N., & Keller, J. W. (2019). Crystal structure of memantine–carboxyborane. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 543–546. URL:[Link]

Optimization

Technical Support Center: Optimizing Borodimethylglycine Synthesis

For researchers and professionals in drug development, the synthesis of borodimethylglycine, a crucial building block, presents unique challenges. Achieving high yield and purity is paramount for downstream applications.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis of borodimethylglycine, a crucial building block, presents unique challenges. Achieving high yield and purity is paramount for downstream applications. This guide serves as a comprehensive technical support center, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis.

Section 1: The Core Reaction and Its Dichotomy: Adduct Formation vs. Reduction

The synthesis of borodimethylglycine involves the reaction of N,N-dimethylglycine with a borane source, typically a borane dimethyl sulfide (BMS) complex. The desired reaction is the formation of a stable Lewis acid-base adduct between the nitrogen atom of dimethylglycine and the boron atom of the borane.[1] However, a competing reaction, the reduction of the carboxylic acid moiety of dimethylglycine by the borane, can significantly impact yield and purity.

The outcome of the reaction is highly dependent on the reaction conditions. Milder conditions tend to favor the formation of the desired N-B adduct, while more forcing conditions can lead to the reduction of the carboxylic acid to the corresponding amino alcohol.

Reaction_Pathway Reactants N,N-Dimethylglycine + Borane Source (BMS) Desired_Product Borodimethylglycine (N-B Adduct) Reactants->Desired_Product Mild Conditions (e.g., low temp) Side_Product 2-(Dimethylamino)ethanol-borane complex (Reduction Product) Reactants->Side_Product Forcing Conditions (e.g., high temp, excess borane)

Caption: Competing reaction pathways in borodimethylglycine synthesis.

Section 2: Troubleshooting Guide for Borodimethylglycine Synthesis

This section provides a detailed guide to address common problems encountered during the synthesis, with a focus on improving yield and purity.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield of Borodimethylglycine 1. Competing Reduction of Carboxylic Acid: The borane reagent reduced the carboxylic acid to an alcohol, a common side reaction with boranes. 2. Incomplete Reaction: Insufficient reaction time or suboptimal temperature. 3. Product Loss During Workup: The product may be partially soluble in the precipitation solvent or lost during filtration. 4. Hydrolysis of the Borane Adduct: Exposure to moisture can lead to the breakdown of the desired product.[2]1. Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled formation of the N-B adduct over the thermodynamically favored reduction. 2. Optimize Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the borane source. A large excess can promote the reduction of the carboxylic acid. 3. Monitor Reaction Progress: Use techniques like ¹H NMR or TLC to monitor the consumption of starting material and the formation of the product. 4. Optimize Workup: Choose an anti-solvent for precipitation in which the product has minimal solubility. Cool the mixture thoroughly before filtration. 5. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Low Purity (Presence of Impurities) 1. Presence of the Reduction Byproduct: The primary impurity is often the borane complex of 2-(dimethylamino)ethanol. 2. Unreacted N,N-Dimethylglycine: Incomplete reaction or insufficient borane source. 3. Residual Solvents: Incomplete removal of reaction or workup solvents.1. Selective Precipitation/Recrystallization: The polarity of the desired product and the side product are different. A carefully chosen solvent system for recrystallization can separate the two. See Protocol 2 for a general recrystallization guide. 2. Optimize Reaction Conditions: As with low yield, controlling temperature and stoichiometry is key to minimizing the formation of the reduction byproduct. 3. Thorough Drying: Dry the final product under high vacuum to remove all traces of residual solvents.
Oily Product Instead of a Solid 1. Presence of Impurities: The reduction byproduct or residual solvents can prevent crystallization. 2. Hygroscopic Nature of the Product: The product may have absorbed atmospheric moisture.1. Purification: Purify the oily product via recrystallization or column chromatography to remove impurities. 2. Trituration: Attempt to induce crystallization by triturating the oil with a suitable non-solvent. 3. Handling under Inert Atmosphere: Handle the purified product in a glovebox or under a stream of dry inert gas to prevent moisture absorption.

Protocol 1: A Step-by-Step Guide to Borodimethylglycine Synthesis

This protocol provides a general procedure for the synthesis of borodimethylglycine, with an emphasis on minimizing the reduction side reaction.

Synthesis_Workflow Start Start: Dry Glassware under Inert Atmosphere Dissolve_DMG Dissolve N,N-Dimethylglycine in Anhydrous THF Start->Dissolve_DMG Cool Cool to 0 °C Dissolve_DMG->Cool Add_BMS Slowly Add Borane Dimethyl Sulfide (BMS) Cool->Add_BMS React Stir at 0 °C to Room Temperature (Monitor by TLC/NMR) Add_BMS->React Precipitate Add Anti-Solvent (e.g., Hexanes) to Precipitate Product React->Precipitate Filter_Wash Filter and Wash with Cold Anti-Solvent Precipitate->Filter_Wash Dry Dry Under High Vacuum Filter_Wash->Dry Final_Product Borodimethylglycine Dry->Final_Product

Caption: A typical workflow for the synthesis of borodimethylglycine.

Protocol 2: Purification by Recrystallization

If the product is impure, recrystallization can be an effective purification method.

  • Solvent Selection: The key is to find a solvent or solvent pair where the borodimethylglycine has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities have different solubility profiles. A good starting point could be a polar protic solvent like isopropanol or a mixture like THF/hexanes.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I know if the carboxylic acid is being reduced?

The most definitive way is through spectroscopic analysis of the crude product. In the ¹H NMR spectrum, the appearance of new signals corresponding to the methylene group adjacent to the hydroxyl group in the reduced product (2-(dimethylamino)ethanol-borane complex) would be a clear indicator. In the IR spectrum, the disappearance of the carboxylic acid carbonyl stretch and the appearance of a broad O-H stretch would also suggest reduction.

Q2: Can I use a different borane source, like borane-THF?

Yes, borane-THF can also be used.[3] However, it is generally less stable than BMS and is sold as a solution in THF, which may contain stabilizers that could affect the reaction.[4] BMS is often preferred as it can be purchased as a neat liquid, offering higher concentration and potentially fewer side reactions from stabilizers.[3]

Q3: What is the best way to handle and store borodimethylglycine?

Borodimethylglycine, like many borane-amine adducts, can be sensitive to moisture and air.[3] It is best to handle it under an inert atmosphere (e.g., in a glovebox) and store it in a tightly sealed container in a cool, dry place.

Q4: The reaction is not going to completion. What can I do?

If the reaction is sluggish at low temperatures, you can try allowing it to slowly warm to room temperature and stir for a longer period. A slight increase in the equivalents of the borane source (e.g., from 1.1 to 1.2 equivalents) might also help drive the reaction to completion. However, avoid excessive heating, as this will promote the undesired reduction of the carboxylic acid.

References

  • Synthesis of New Boron Derived Compounds; Anticancer, Antioxidant and Antimicrobial Effect in Vitro Glioblastoma Tumor Model. National Institutes of Health. [Link]

  • CN103467324A - Preparation method of N, N-dimethylglycine for industrial production.
  • Lewis Base Activation of Borane- Dimethylsulfide into Strongly Reducing Ion Pairs for the Transforma. The Royal Society of Chemistry. [Link]

  • Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. Wiley Online Library. [Link]

  • Lewis Adduct-Dissociating Hydrolysis of Boratrane for Water-Triggered Dehydration of Copolymers with a Hydrophobic Moiety. ACS Publications. [Link]

  • Dimethylglycine. Wikipedia. [Link]

  • BORANE-DIMETHYLSULFIDE COMPLEX. Ataman Kimya. [Link]

  • US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).
  • Enals via a Simple Two-Carbon Homologation of Aldehydes and Ketones. Organic Syntheses. [Link]

  • Introduction to Borane Dimethyl Sulfide. Borates Today. [Link]

  • Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Springer Nature. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Borodimethylglycine-Mediated Amidation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing isoelectronic and isostructural boron-peptide analogues. In the context of peptide synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing isoelectronic and isostructural boron-peptide analogues.

In the context of peptide synthesis, borodimethylglycine (dimethylamine-carboxyborane, Me2​NH⋅BH2​COOH ) acts as the primary acyl-donor, mediating the introduction of the borano-peptide linkage[1]. However, its unique electronic structure presents significant challenges. Unlike standard α -amino acids, the carboxyborane moiety is a very weak acid, and the coordinate covalent B–N bond introduces vulnerabilities to ligand exchange and acidic degradation[2]. This guide addresses the mechanistic causality behind common experimental failures and provides validated protocols for successful coupling.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why is my DCC-mediated coupling of borodimethylglycine taking over a week to reach completion?

Mechanistic Causality: The pKa​ of the carboxyborane moiety in borodimethylglycine is approximately 8.3[2], making it a significantly weaker acid than standard α -amino acids (e.g., glycine pKa​ ~2.35). In carbodiimide-mediated coupling (like DCC), the initial kinetic step requires protonation of the carbodiimide by the carboxylic acid to form the highly reactive O-acylisourea intermediate. The weak acidity of the BH2​COOH group severely retards this protonation step, leading to reaction times spanning 7 to 14 days[3]. Solution: Abandon standard carbodiimide chemistry for this specific substrate. Switch to an Appel-type halogenation-amidation protocol using triphenylphosphine ( Ph3​P ) and carbon tetrachloride ( CCl4​ ). This generates a highly reactive borano-acyl chloride intermediate ( Me2​NH⋅BH2​COCl ) in situ, which undergoes rapid aminolysis in a matter of hours[3].

Q2: I am observing a mixture of products with different amine ligands on the boron center. How do I prevent this?

Mechanistic Causality: The coordinate covalent B–N bond in amine-carboxyboranes is labile and susceptible to ligand exchange (amine exchange), especially in the presence of strong, unhindered nucleophilic amines or in liquid ammonia[3]. The incoming coupling amine can competitively attack the boron center, displacing the native dimethylamine ( Me2​NH ) ligand. Solution:

  • Use strictly stoichiometric amounts of the target amine nucleophile (1.0 to 1.05 eq).

  • Employ non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) instead of Et3​N to neutralize the system.

  • Perform the activation step at low temperatures (0–4 °C) to kinetically favor carboxy-activation over B–N bond dissociation.

Q3: My product degrades, releasing gas during the aqueous workup. What causes this instability?

Mechanistic Causality: Amine-carboxyboranes and their amide derivatives are highly sensitive to acidic hydrolysis. Under acidic conditions (pH < 4), the compound undergoes rapid decarbonylation (releasing CO gas) and oxidation of the BH2​ hydrides, ultimately degrading into boric acid ( B(OH)3​ ) and hydrogen gas[1]. Solution: Avoid all acidic workups. Do not use standard peptide chemistry washes like 5% HCl, 10% citric acid, or KHSO4​ . Quench and wash exclusively with saturated NaHCO3​ or brine, maintaining the pH > 7 throughout the purification process.

📊 Data Presentation: Activation Strategies

To optimize your workflow, consult the quantitative comparison of activation strategies below.

Table 1: Quantitative Comparison of Activation Strategies for Borodimethylglycine Amidation

Coupling ReagentActivation IntermediateTypical Reaction TimeTypical YieldByproduct RemovalAmine Exchange Risk
DCC / HOBt O-Acylisourea7–14 days30–45%Difficult (DCU solubility)Moderate
EDC / HOBt O-Acylisourea5–10 days40–55%Easy (Water-soluble urea)Moderate
HBTU / DIPEA Active Ester12–24 hours60–75%Easy (Water-soluble)Low
Ph₃P / CCl₄ Borano-Acyl Chloride2–6 hours80–95%Moderate (Ph₃PO removal)Very Low

⚙️ Experimental Protocols

Protocol: Appel-Type Amidation of Borodimethylglycine

This protocol utilizes Ph3​P/CCl4​ to bypass the pKa​ limitations of the carboxyborane, ensuring rapid and high-yielding amidation[3].

Reagents & Equipment:

  • Borodimethylglycine (1.0 eq)

  • Target Amine (1.05 eq)

  • Triphenylphosphine ( Ph3​P ) (1.2 eq)

  • Carbon tetrachloride ( CCl4​ ) (3.0 eq) (Note: Hexachloroethane can be substituted as a less toxic halogen source)

  • DIPEA (2.5 eq)

  • Anhydrous Acetonitrile ( CH3​CN )

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with anhydrous argon. Dissolve borodimethylglycine (1.0 eq) and the target amine (1.05 eq) in anhydrous CH3​CN (0.1 M concentration).

  • Base Addition: Inject DIPEA (2.5 eq) into the solution and cool the reaction vessel to 0 °C using an ice bath to suppress premature amine exchange.

  • Activation: Add Ph3​P (1.2 eq) followed dropwise by CCl4​ (3.0 eq). The solution may transition to a pale yellow color as the borano-acyl chloride intermediate forms.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in CD3​CN , and analyze via 11B NMR. A successful reaction is indicated by the disappearance of the broad substrate signal at ~ -14 ppm and the emergence of the amide product signal.

  • Workup: Concentrate the solvent under reduced pressure (Do not apply heat exceeding 35 °C). Redissolve the crude residue in ethyl acetate and wash twice with saturated aqueous NaHCO3​ . Never wash with acid.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography (eluting with EtOAc/Hexanes) to separate the boron-peptide analogue from the triphenylphosphine oxide ( Ph3​P=O ) byproduct.

🖼️ Mandatory Visualization: Reaction Logic & Pathways

Pathway Substrate Borodimethylglycine (Me₂NH·BH₂COOH) pKa ~ 8.3 Appel Appel Activation (Ph₃P / CCl₄) Substrate->Appel DIPEA Carbodiimide Carbodiimide Activation (EDC / HOBt) Substrate->Carbodiimide Sluggish H+ transfer Degradation Decarbonylation / Boric Acid (Acidic Hydrolysis) Substrate->Degradation pH < 4 Exchange Amine Exchange (Ligand Displacement) Substrate->Exchange Excess Nucleophilic Amine AcylChloride Borano-Acyl Chloride [Fast Kinetics] Appel->AcylChloride Oacyl O-Acylisourea [Slow Kinetics] Carbodiimide->Oacyl Product Boron-Peptide Analogue (Me₂NH·BH₂CONHR) AcylChloride->Product + R-NH₂ (Minutes) Oacyl->Product + R-NH₂ (Days)

Mechanistic pathways and competing side-reactions in borodimethylglycine amidation.

📚 References

  • Title: Amine-Carboxyboranes Substituted on the Boron and Their Derivatives Source: academia.edu URL:

  • Title: Synthesis and Biological Activity of α-Aminoboronic Acids, Amine-Carboxyboranes and Their Derivatives Source: researchgate.net URL:

  • Title: Synthesis, Characterization, and Bromine Substitution of Diamine Complexes of Carboxyborane and Methoxycarbonylborane. Diazabora Rings Containing B-Carboxyl and B-Carboxylato Groups Source: acs.org URL:

Sources

Optimization

Technical Support Center: Boron Byproduct Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation of organic products following boron-med...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation of organic products following boron-mediated transformations (e.g., Suzuki-Miyaura couplings, borohydride reductions, and hydroborations).

While these reactions are foundational to modern synthetic chemistry, the persistence of boron byproducts—such as pinacol, unreacted boronic acids, and borate salts—often complicates downstream purification. This guide bypasses the generic "run a column" advice. Instead, we will explore the chemical causality behind these stubborn impurities and provide field-proven, self-validating protocols to selectively purge them from your reaction mixtures.

Interactive Troubleshooting Workflow

Before diving into specific protocols, use the decision matrix below to identify the optimal removal strategy based on the specific boron contaminant in your mixture.

BoronWorkup Start Identify Boron Contaminant Cat1 Pinacol (from Bpin) Start->Cat1 Cat2 Free Boronic Acid Start->Cat2 Cat3 Borate Salts / Boric Acid Start->Cat3 Sol1 Hexane Cold Leaching (-20 °C) Cat1->Sol1 Sol2 Aqueous Basic Wash (1M NaOH) Cat2->Sol2 Base-stable Sol3 DEA Precipitation Cat2->Sol3 Base-sensitive Sol4 Methanol Co-evaporation Cat3->Sol4

Decision matrix for selecting the optimal boron byproduct removal strategy.

Core Q&A Modules & Experimental Protocols

Module A: Pinacol & Boronic Ester Byproducts (Suzuki-Miyaura)

Q: During the isolation of my telescoped Suzuki coupling, pure pinacol coprecipitates with my biaryl product. How can I remove it without relying on chromatography?

Expert Insight & Causality: Pinacol makes up >90% of the mass of bis(pinacolato)diboron (B₂pin₂). Under the aqueous basic conditions of a Suzuki reaction, unreacted Bpin species hydrolyze, establishing a thermodynamic equilibrium with free pinacol [4]. Pinacol is a high-boiling (171–173 °C), low-melting (40–43 °C) diol [4]. Because of its physical properties, it resists removal by standard high-vacuum drying and readily coprecipitates with organic products during isolation, posing a severe precipitation risk upon scale-up [4].

Self-Validating Protocol: Hexane Cold Leaching Instead of sublimation (which risks downstream equipment condensation) [4], we exploit the differential solubility of pinacol at sub-zero temperatures [6].

  • Concentration: Concentrate the crude reaction mixture to a solid residue under reduced pressure.

  • Solvent Layering: Suspend the solid in a minimal amount of a non-polar solvent (e.g., hexanes or heptane)—just enough to cover the product [6].

  • Thermal Shock: Place the sealed vial in a -20 °C freezer for 4 to 12 hours. The lipophilic Bpin residues and pinacol will leach into the cold hexane layer, while the more polar cross-coupled product crashes out [6].

  • Decantation: Carefully decant the cold supernatant using a pipette.

  • Validation: Analyze the solid via ¹H NMR. The protocol is validated when the characteristic 2.12 ppm (singlet) pinacol peak vanishes from the spectrum [6].

Module B: Unreacted Boronic Acids

Q: My biaryl product is contaminated with excess 4-methoxyphenylboronic acid. What is the most efficient workup to selectively purge it?

Expert Insight & Causality: Boronic acids possess a vacant p-orbital, rendering them Lewis acidic with a typical pKa of ~9. This allows them to be chemically differentiated from neutral biaryl products through acid-base manipulation or selective complexation[3].

Self-Validating Protocol 1: Acid-Base Extraction (For Base-Stable Products)

  • Dissolution: Dissolve the crude mixture in a water-immiscible solvent (e.g., diethyl ether or dichloromethane) [3, 5].

  • Deprotonation: Wash the organic layer with an equal volume of 1 M NaOH (or KOH). The base converts the weakly acidic boronic acid into a highly water-soluble tetrahedral boronate anion [3, 5].

  • Phase Separation: Separate the layers. The boronate remains trapped in the aqueous phase. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate [3].

  • Validation: The organic layer should yield a product free of boronic acid. If the starting material was precious, you can re-acidify the aqueous layer with HCl to recover the unreacted boronic acid.

Self-Validating Protocol 2: Diethanolamine (DEA) Complexation (For Base-Sensitive Products) If your product degrades in 1 M NaOH, use DEA to physically precipitate the boron [3, 7].

  • Complexation: Suspend the crude material in an ethereal solvent or dichloromethane. Add 1.05 equivalents of diethanolamine (DEA) relative to the estimated boronic acid impurity [3, 7].

  • Precipitation: Stir at room temperature for 30 minutes. The DEA reacts with the boronic acid's vacant p-orbital to form a stable, insoluble heterocyclic DABO boronate complex (a tetrahedral boron-nitrogen adduct) [7].

  • Filtration: Filter the mixture through a fritted funnel. The solid DEA-boronate is trapped, leaving your pure neutral product in the filtrate [3].

  • Validation: Spot the filtrate on a TLC plate. The protocol is successful when the characteristic UV-active, streaking boronic acid spot is completely absent.

Module C: Borate Salts from Reductions (Borohydrides)

Q: After reducing an ester with lithium pyrrolidinoborohydride (or NaBH₄), I am left with a stubborn emulsion and "boron ash." How do I clear this?

Expert Insight & Causality: Boron-amine complexes and borate salts generated during hydride reductions act as surfactants, stabilizing emulsions in aqueous/organic biphasic mixtures [1]. Furthermore, residual boric acid can complicate crystallization. The most elegant chemical solution relies on the esterification of boric acid with methanol to form trimethyl borate, B(OMe)₃, which is highly volatile (boiling point 68 °C) [2].

Self-Validating Protocol: Acidic Quench & Methanol Co-Evaporation

  • Quenching: Cool the reaction to 0 °C. Slowly add 1 M to 3 M HCl dropwise to hydrolyze the boron-amine complexes and neutralize unreacted hydride [1].

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate. If an emulsion persists, add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, forcing phase separation [1].

  • Co-evaporation (The "Boron Purge"): After drying and concentrating the organic layer, add 10–20 mL of methanol to the crude residue [2].

  • Azeotropic Removal: Concentrate the mixture under reduced pressure on a rotary evaporator. The methanol reacts with borate residues to form B(OMe)₃, which evaporates away [2]. Repeat this methanol addition and concentration 3 to 4 times [2].

  • Validation: The protocol is complete when the residue transitions from a gummy, emulsion-prone paste to a crisp, free-flowing solid or a clear oil.

Quantitative Data & Strategy Comparison

To assist in workflow planning, the following table summarizes the operational metrics of the discussed boron removal strategies.

Boron ContaminantRecommended ProtocolMechanistic RationaleEfficiencyKey Limitation
Pinacol (from B₂pin₂)Hexane Cold LeachingDifferential solubility at -20 °C isolates lipophilic pinacol from the product.HighProduct must be insoluble in cold hexanes.
Free Boronic Acid 1 M NaOH WashDeprotonation (pKa ~9) forms a water-soluble tetrahedral boronate anion.Very HighIncompatible with base-sensitive functional groups.
Free Boronic Acid DEA ComplexationDiethanolamine forms an insoluble, stable DABO boronate precipitate.HighRequires filtration; adds a reagent to the mixture.
Borate Salts / Boric Acid Methanol Co-evaporationEsterification generates volatile B(OMe)₃ (bp 68 °C), removed via vacuum.Moderate-HighRequires multiple cycles of evaporation to be quantitative.

References

  • BenchChem. Application Notes: Aqueous Workup for Reactions Involving Lithium Pyrrolidinoborohydride.
  • Hong Kong University of Science and Technology (UST). Organic Reaction Workup Formulas for Specific Reagents.
  • BenchChem. Technical Support Center: Purification Strategies for Boron-Containing Compounds.
  • ACS Publications. Mitigating the Risk of Coprecipitation of Pinacol during Isolation from Telescoped Miyaura Borylation and Suzuki Couplings.
  • Reddit (r/chemistry). Trying to remove a boronic acid in a workup. Help!
  • Reddit (r/chemistry). Best way to remove pinacol post suzuki.
  • National Institutes of Health (PMC). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
Troubleshooting

Technical Support Center: Amine-Dicarboxyborane Stability &amp; Acidic Medium Troubleshooting

Welcome to the Technical Support Center for Boron Therapeutics and Ligated Boryl Radical Precursors. This portal is designed for researchers and drug development professionals working with amine-carboxyboranes and amine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Boron Therapeutics and Ligated Boryl Radical Precursors. This portal is designed for researchers and drug development professionals working with amine-carboxyboranes and amine-dicarboxyboranes. Below, you will find mechanistic insights, troubleshooting workflows, self-validating protocols, and FAQs to prevent the decomposition of these complexes during acidic hydrolysis.

Core Principles: The Causality of Acidic Decomposition

Amine-dicarboxyboranes, [A⋅BH(COOH)2​] , are critical isoelectronic analogues of substituted malonic acids with significant biological and synthetic utility[1]. However, their synthesis via the acidic hydrolysis of amine-bis(N-ethylcarbamoyl)boranes often results in severe decomposition.

The Mechanistic Root Cause: Decomposition in acidic media (typically at 100–130 °C) is primarily driven by the rupture of the B−N dative bond[1]. When amines with sp2 -hybridized nitrogen atoms (e.g., pyridine, 4-picoline, DMAP) are used, the strong electron-donating property of the pyridine base through the B−N bond increases the hydridic character of the hydrogen adjacent to the boron[1]. Consequently, the B−H group becomes highly susceptible to attack by protons (acting as oxidizing agents), leading to complete complex degradation[1].

Conversely, utilizing rigid, sterically hindered sp3 -hybridized amines (such as quinuclidine) physically shields the nitrogen atom from protonation, preserving the B−N bond and allowing for high-yield isolation[1].

Mechanism A Amine-Dicarboxyborane in Acidic Medium (100-130°C) B1 sp²-Hybridized Amine (e.g., Pyridine, DMAP) A->B1 B2 Rigid sp³ Amine (e.g., Quinuclidine) A->B2 C1 High Hydridic Character Proton Attack on B-H B1->C1 C2 Steric Shielding Prevents N-Protonation B2->C2 D1 B-N Bond Rupture (Complete Decomposition) C1->D1 D2 Stable Complex (High Yield Isolation) C2->D2

Divergent pathways of amine-dicarboxyboranes in acidic media based on amine hybridization.

Quantitative Data: Amine Ligand vs. Stability

To guide your experimental design, the following table summarizes the relationship between the amine ligand structure and the stability/yield of the resulting dicarboxyborane complex during vigorous acidic hydrolysis[1].

Amine Ligand ( A )HybridizationSteric HindranceBehavior in Acidic Medium (100–130 °C)Expected Yield
Quinuclidine (Q) sp3 (Bicyclic)Very HighExtremely stable; resists N-protonation.>85% (Excellent)
Trimethylamine ( Me3​N ) sp3 ModerateSignificant decomposition; partial B-N rupture.Low to Moderate
Pyridine (py) sp2 LowComplete decomposition; high hydridic B-H attack.0% (Fails)
DMAP sp2 LowComplete decomposition; strongest hydride donor.0% (Fails)

Self-Validating Experimental Protocol

To successfully synthesize an amine-dicarboxyborane while mitigating acid-catalyzed decomposition, we recommend the Quinuclidine-Directed Hydrolysis Workflow . This protocol is self-validating: the successful precipitation of the intermediate salt confirms the integrity of the B−N bond before final acidification.

Step-by-Step Methodology: Synthesis of Quinuclidine-dicarboxyborane ( Q⋅BH(COOH)2​ )
  • Precursor Preparation: Begin with quinuclidine-bis(N-ethylcarbamoyl)borane ( Q⋅BH(CONHEt)2​ ). The rigid bicyclic structure of quinuclidine is non-negotiable for this high-temperature acidic step[1].

  • Acidic Hydrolysis: Suspend 5.0 mmol of the precursor in 20 mL of concentrated hydrochloric acid (HCl, 37%).

  • Thermal Activation: Reflux the mixture vigorously at 100–130 °C for 12 hours. Causality Check: The steric bulk of quinuclidine prevents the protonation of the nitrogen atom, forcing the acid to selectively hydrolyze the amide groups into carboxylic acids without cleaving the B−N bond[1].

  • Cooling and Precipitation: Cool the reaction mixture to 0 °C. A white precipitate should form.

  • Base Exchange / Salt Formation (Validation Step): To validate the survival of the B−N bond, treat a small aliquot of the precipitate with an excess of a secondary amine (e.g., diethylamine). The formation of an ammonium salt, [A⋅BH(COOH)(COO−)][AH+] , confirms the presence of the intact dicarboxyborane, as these complexes act as stronger univalent acids than their monocarboxyborane counterparts[1].

  • Isolation: Filter the main batch, wash with cold water (to remove residual HCl), and dry under vacuum over P2​O5​ .

Troubleshooting FAQs

Q: My pyridine-dicarboxyborane synthesis yields no product, only boric acid and free amine. What went wrong? A: Complexes with sp2 -hybridized nitrogen atoms (like pyridine) are exceptionally strong hydride donors[1]. In hot acidic media, the proton acts as an oxidizing agent, attacking the highly hydridic hydrogen adjacent to the boron. This causes immediate and complete rupture of the B−N bond. You must synthesize the quinuclidine derivative first, then perform a base-exchange reaction to swap quinuclidine for your desired sp2 amine under milder, non-acidic conditions[1].

Q: Can I use esterification to avoid the harsh acidic hydrolysis of the amides? A: Direct alternative routes via bismethylesters are unexpectedly inefficient[1]. However, once you have successfully isolated the quinuclidine-dicarboxyborane, it can be readily and reversibly esterified in methanol using a catalytic amount of HBr[1]. Note that these esters are stable in alkaline media but will rapidly hydrolyze back to the diacid in acidic media[1].

Q: Why does my product form an acid salt during base exchange? A: Amine-dicarboxyboranes are significantly stronger acids than standard amine-carboxyboranes due to the electron-withdrawing effect of the two carboxyl groups[1]. When exposed to excess amine during a base exchange, the complex readily deprotonates, forming an [A⋅BH(COOH)(COO−)][AH+] salt[1]. You must follow up with a careful stoichiometric protonation step to isolate the free diacid.

References

  • Syntheses of the First Amine-dicarboxyboranes and Their Bis(methylester) and Bis(N-ethylamide) Derivatives. Inorganic Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

Strategies for purifying borodimethylglycine reaction products

Welcome to the Technical Support Center for Boronated Compound Workflows. This guide is specifically engineered for researchers, application scientists, and drug development professionals working with Borodimethylglycine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Boronated Compound Workflows. This guide is specifically engineered for researchers, application scientists, and drug development professionals working with Borodimethylglycine (Dimethylamine-carboxyborane, CAS#: 77356-05-9)[1].

Borodimethylglycine is an isoelectronic and isostructural amine-carboxyborane analog of the amino acid N,N-dimethylglycine. Due to its unique B-N coordinate covalent bond and susceptibility to decarbonylation, standard amino acid purification pipelines often fail or cause severe product degradation[2]. This guide provides field-proven, self-validating protocols to isolate and purify these sensitive reaction products.

Workflow Overview: Borodimethylglycine Isolation

PurificationWorkflow Start Crude Reaction Mixture (Borodimethylglycine + Impurities) Extraction Solvent Extraction (Ether/Pentane) Start->Extraction Remove non-polar organics AcidBase Acid-Base Derivatization (Forming Sodium Salt) Extraction->AcidBase Isolate carboxyborane Chromatography Silica/Alumina Chromatography Extraction->Chromatography Alternative for polar impurities Recrystallization Recrystallization (Hexane/Chloroform) AcidBase->Recrystallization Acidify & precipitate Degradation Degradation Risk (CO + Boric Acid) AcidBase->Degradation High heat / ROS exposure Chromatography->Recrystallization Elute & concentrate Pure Pure Borodimethylglycine (>98% Yield) Recrystallization->Pure Final Polish

Workflow for the isolation and purification of borodimethylglycine from crude reaction mixtures.

Section 1: Frequently Asked Questions (Mechanistic & Chemical Properties)

Q: What makes the purification of borodimethylglycine fundamentally different from its amino acid analog? A: Unlike standard amino acids, borodimethylglycine features a carboxyborate moiety linked via a B-N bond. This structure is highly susceptible to decarbonylation—releasing carbon monoxide (CO), hydrogen gas, and boric acid—when exposed to reactive oxygen species (ROS) or elevated temperatures[2]. Consequently, purification must strictly avoid harsh oxidative conditions and heat. Furthermore, its pKa​ ranges from 8.14 to 8.94, making it a significantly weaker acid than typical aliphatic carboxylic acids, which dictates the precise pH thresholds required for salt derivatization[3].

Q: Why is the amine-exchange method preferred for synthesis, and how does it impact downstream purification? A: Borodimethylglycine is typically synthesized via a one-step amine-exchange reaction starting from trimethylamine-carboxyborane[4]. Because trimethylamine is sterically hindered, dimethylamine easily displaces it. The primary downstream purification challenge is removing the unreacted trimethylamine-carboxyborane precursor. This is achieved by exploiting the differential solubility and higher volatility of the trimethylamine complex during vacuum drying and recrystallization[4].

Section 2: Troubleshooting Guide & Experimental Protocols

Protocol 1: Acid-Base Derivatization (The Salt-Precipitation Method)

Causality: Because borodimethylglycine behaves similarly to carboxylic acids but with a distinct pKa​ (~8.5)[3], it can be reversibly converted into a water-soluble sodium salt. This allows non-polar organic impurities (and unreacted free amines) to be washed away in an organic phase before regenerating the pure carboxyborane acid[5].

Step-by-Step Methodology:

  • Salting Out: Suspend the crude reaction mixture in cold 0.1 M NaOH (aq) and stir gently until the pH reaches ~10. The borodimethylglycine will dissolve as a dimethylamine-carboxyborane sodium salt[6].

  • Organic Wash: Extract the aqueous layer three times with equal volumes of pentane or diethyl ether.

    • Self-Validation Check: The organic layer will contain unreacted free amines and non-polar byproducts. Retain a small aliquot for TLC analysis to confirm the absence of the target boronate in the organic phase[3].

  • Acidification: Cool the aqueous phase in an ice bath (0–5°C) and carefully titrate with 1 M HCl until the pH drops to ~3.5.

    • Self-Validation Check: A distinct white precipitate or heavy cloudiness will form immediately, visually confirming the regeneration and insolubility of the protonated carboxyborane[5].

  • Extraction & Drying: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (water bath strictly <30°C) to yield the product.

Protocol 2: Recrystallization Polish

Causality: Amine-carboxyboranes readily form extended structures via carboxylic acid inversion dimers linked by pairwise O-H...O hydrogen bonds[4]. This strong propensity for hydrogen bonding makes mixed-solvent recrystallization highly effective for final polishing.

Step-by-Step Methodology:

  • Dissolution: Dissolve the semi-pure borodimethylglycine in a minimal amount of a mixed solvent system (e.g., Chloroform/THF 1:1 or Hexane/Chloroform) at 35°C[2].

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 24 hours to induce crystallization.

  • Recovery: Filter the resulting crystals through a sintered glass funnel and wash with ice-cold hexane.

  • Validation: Dry under high vacuum for 12 hours.

    • Self-Validation Check: Pure crystals will exhibit a sharp melting point. In 1H NMR, look for the distinct anisochrony of the methylene protons (splitting of bands by Δδ = 0.005-0.008 ppm), which confirms the structural integrity of the chiral boron atom[3].

Section 3: Quantitative Comparison of Purification Strategies

Purification StrategyTarget Impurities RemovedTypical Yield (%)Purity (%)Scalability
Acid-Base Derivatization Free amines, non-polar organics75 - 85%92 - 95%High (Multi-gram scale)
Recrystallization (Hexane/CHCl₃) Structural analogs, trace salts60 - 80%> 98%High (Best for final polish)
Neutral Alumina Chromatography Polar byproducts, degraded boronates50 - 70%90 - 95%Low (Risk of column degradation)

Section 4: Advanced Troubleshooting

Issue 1: Unexplained gas evolution or pressure buildup during rotary evaporation.

  • Root Cause: The carboxyborate group is undergoing decarbonylation, decomposing into carbon monoxide and boric acid[2].

  • Resolution: Immediately lower the water bath temperature to <30°C. Ensure the system is purged with an inert gas (Nitrogen or Argon) prior to evaporation to minimize exposure to reactive oxygen species (ROS), which catalytically accelerate decarbonylation[2].

Issue 2: Persistent trimethylamine-carboxyborane contamination in the final NMR.

  • Root Cause: Incomplete amine-exchange during synthesis and subsequent co-precipitation of the structural analogs[4].

  • Resolution: Subject the mixture to prolonged high-vacuum drying (24-48 hours) prior to recrystallization. Trimethylamine-carboxyborane has a higher vapor pressure than borodimethylglycine and will slowly sublime. Alternatively, utilize neutral alumina column chromatography with a gentle hexane/acetone gradient, as silica gel may cause streaking and degradation[5].

Sources

Reference Data & Comparative Studies

Validation

Borodimethylglycine vs HOBt/EDC for peptide synthesis

An in-depth technical analysis for researchers, scientists, and drug development professionals. Executive Summary & Nomenclature Clarification In the rapidly evolving landscape of peptide synthesis, terminology can often...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Summary & Nomenclature Clarification

In the rapidly evolving landscape of peptide synthesis, terminology can often become conflated. While Borodimethylglycine (CAS 77356-05-9, dimethylamine-boranecarboxylic acid) is a known boron-containing compound, it is not utilized as a direct peptide coupling agent. Instead, when researchers discuss alternatives to traditional HOBt/EDC coupling involving these structural motifs, they are referring to two distinct, cutting-edge methodologies:

  • Boron-Catalyzed Direct Amidation: The use of boronic acids or borate esters as highly sustainable, catalytic alternatives to stoichiometric coupling agents.

  • N,N-Dimethylglycine (DMG) / CuI Catalysis: A specialized cross-coupling system used to synthesize complex, sterically hindered peptide bonds (such as enamides) where standard carbodiimide chemistry fails.

As a Senior Application Scientist, I have structured this guide to objectively compare the ubiquitous HOBt/EDC stoichiometric coupling against these two advanced methodologies (Boron-catalysis and DMG-assisted coupling ). We will evaluate their mechanistic causality, atom economy, and experimental performance to help you select the optimal system for your synthetic workflows.

Part 1: Mechanistic Causality & Performance Analysis

The HOBt/EDC Gold Standard: Stoichiometric Activation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with 1-Hydroxybenzotriazole (HOBt) remains the workhorse of both solution-phase and solid-phase peptide synthesis (SPPS).

  • The Causality of HOBt: EDC activates the C-terminal carboxylic acid to form an O-acylisourea intermediate. Left alone, this intermediate is highly susceptible to two deleterious pathways: rearrangement into an unreactive N-acylurea, or cyclization into an oxazolone, which leads to rapid epimerization (racemization) of the amino acid chiral center. HOBt is introduced to rapidly trap the O-acylisourea, forming an OBt active ester. This ester is stable against rearrangement but remains highly reactive toward the incoming N-terminal amine, ensuring high yields and stereochemical fidelity [1].

  • The Drawback: This method requires stoichiometric amounts of both reagents, generating massive amounts of urea and benzotriazole waste (high E-factor), which is increasingly scrutinized in green pharmaceutical manufacturing.

G A Carboxylic Acid (C-Terminus) C O-Acylisourea (Unstable Intermediate) A->C + EDC B EDC (Carbodiimide) B->C E OBt Active Ester (Stable, Reactive) C->E + HOBt (Prevents Epimerization) D HOBt D->E G Peptide Bond + Urea Byproduct E->G + Amine F Amine (N-Terminus) F->G

Figure 1: Mechanistic pathway of HOBt/EDC-mediated peptide coupling, highlighting the formation of the OBt active ester.

Boron-Catalyzed Direct Peptide Synthesis: The Green Alternative

To bypass the waste generated by HOBt/EDC, organoboron catalysis utilizes arylboronic acids (e.g., DATB) or borate esters to facilitate direct dehydrative amidation.

  • The Causality of Boron: Boron compounds exhibit Lewis acidity due to their vacant p-orbital. The catalyst coordinates with the carboxylic acid to form a monoacyl borate intermediate. This interaction electrophilically activates the carbonyl carbon, significantly lowering the activation energy for nucleophilic attack by the amine. Because the reaction is catalytic and produces water as the only byproduct, it represents an ideal, atom-efficient methodology for scale-up [2].

G A Carboxylic Acid + Amine C Monoacyl Borate Intermediate A->C Catalyst Binding B Boronic Acid Catalyst B->C D Amine Coordination C->D E Dehydrative Condensation D->E F Peptide Bond + H2O E->F Catalyst Release F->B Recycle Catalyst

Figure 2: Catalytic cycle of boron-mediated direct dehydrative amidation for sustainable peptide synthesis.

CuI / N,N-Dimethylglycine (DMG) Catalysis: Specialized Cross-Coupling

When synthesizing highly modified peptides (e.g., dehydroamino acids or enamides found in natural products like myxovalargin), standard HOBt/EDC coupling fails due to extreme steric hindrance and electronic deactivation.

  • The Causality of DMG: Here, a C–N cross-coupling between an amide and a vinyl halide is required. N,N-Dimethylglycine (DMG) acts as a crucial bidentate ligand for the Cu(I) catalyst. DMG stabilizes the copper center, prevents its disproportionation into Cu(0) and Cu(II), and accelerates the oxidative addition step, allowing the coupling to proceed under relatively mild conditions (45–80 °C) with complete retention of stereochemistry [3].

Part 2: Quantitative Data & Performance Comparison

The following table summarizes the experimental performance metrics of the three systems, derived from validated literature parameters.

ParameterHOBt/EDC (Standard)Boronic Acid CatalysisCuI/DMG Catalysis
Primary Application General SPPS & Solution-PhaseSustainable Scale-up AmidationComplex Enamide/Modified Peptides
Reagent Requirement Stoichiometric (1.2 - 3.0 eq)Catalytic (5 - 10 mol%)Catalytic (10 mol% CuI / 20 mol% DMG)
Atom Economy / Waste Low (Generates Urea & OBt waste)High (Water is the only byproduct)Moderate (Requires halide leaving group)
Epimerization Risk Low (Suppressed by HOBt)Very Low (Mild, neutral conditions)None (Retains alkene geometry)
Reaction Time 1 – 4 hours12 – 24 hours12 – 24 hours
Scalability Excellent (Industry standard)Emerging (Highly promising for process)Niche (Target-oriented synthesis)

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to verify reaction progression.

Protocol A: Standard HOBt/EDC Solution-Phase Coupling

Objective: Synthesize a standard dipeptide with minimal epimerization.

  • Preparation: Dissolve the C-terminal protected amino acid (1.0 eq) and the N-terminal protected amine (1.2 eq) in anhydrous DCM/DMF (4:1, 0.2 M) under N₂.

  • Activation: Add HOBt·H₂O (1.2 eq) and EDC·HCl (1.2 eq) to the stirring solution at 0 °C.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.4 eq). Allow the reaction to warm to room temperature.

  • In-Process Control (IPC): After 2 hours, spot the reaction mixture on a TLC plate. Stain with Ninhydrin. Validation: The disappearance of the primary amine spot (which stains purple/pink) confirms complete conversion.

  • Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes unreacted acid and HOBt), and brine. Dry over Na₂SO₄ and concentrate.

  • Quality Control: Analyze via chiral HPLC to validate that epimerization is <1%.

Protocol B: Boron-Catalyzed Direct Peptide Synthesis

Objective: Perform a green, dehydrative peptide coupling without stoichiometric reagents.

  • Preparation: In a flame-dried flask, combine the carboxylic acid (1.0 eq) and the amine (1.0 eq) in anhydrous fluorobenzene or toluene (0.1 M).

  • Catalyst Addition: Add 10 mol% of the boronic acid catalyst (e.g., 5-methoxy-2-iodophenylboronic acid or DATB).

  • Water Removal (Critical Causality Step): Add activated 5Å molecular sieves to the flask (or equip with a Dean-Stark apparatus). Validation: The removal of water is strictly required to drive the equilibrium of the dehydrative condensation forward.

  • Reaction: Stir at 65 °C for 24 hours.

  • IPC: Monitor via LC-MS. Validation: Look for the mass of the desired peptide [M+H]⁺ and the absence of the starting acid mass.

  • Workup: Filter the mixture through a short pad of Celite to remove molecular sieves. Concentrate the filtrate directly for flash chromatography.

Protocol C: CuI/DMG-Catalyzed Enamide Synthesis

Objective: Cross-couple an amide with a sterically hindered vinyl iodide.

  • Preparation: To a Schlenk tube, add the amide (1.0 eq), vinyl iodide (1.5 eq), CuI (10 mol%), N,N-Dimethylglycine hydrochloride (DMG·HCl, 20 mol%), and Cs₂CO₃ (2.0 eq).

  • Atmosphere Control: Seal the tube, evacuate, and backfill with N₂ (repeat 3 times). Validation: Oxygen must be rigorously excluded to prevent the oxidation of Cu(I) to Cu(II), which would kill the catalytic cycle.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Stir the mixture at 45–80 °C for 12 hours.

  • IPC: Monitor by GC-MS or LC-MS. Validation: Confirm the retention of the C=C double bond geometry (cis/trans) by checking the coupling constants ( J ) in a crude ¹H-NMR aliquot.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through silica gel, and purify via column chromatography.

References

  • Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews, American Chemical Society. URL:[Link]

  • Organoboron catalysis for direct amide/peptide bond formation Chemical Communications, Royal Society of Chemistry. URL:[Link]

  • CuI/N,N-Dimethylglycine-Catalyzed Coupling of Vinyl Halides with Amides or Carbamates Organic Letters, American Chemical Society. URL:[Link]

Comparative

Comparative study of borodimethylglycine and other reducing agents

Title: Comparative Study of Borodimethylglycine and Alternative Reducing Agents: Mechanistic Insights and Application Workflows Introduction: As a Senior Application Scientist, I frequently encounter the challenge of sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Study of Borodimethylglycine and Alternative Reducing Agents: Mechanistic Insights and Application Workflows

Introduction: As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal reducing agent for complex synthetic and biochemical workflows. The balance between reactivity, chemoselectivity, and environmental stability is critical. This guide provides an objective, data-driven comparison between a highly specialized reducing agent—Borodimethylglycine (also known as dimethylamine-carboxyborane or boron glycinate)[1]—and traditional alternatives such as Dimethylamine Borane (DMAB), Sodium Cyanoborohydride (NaBH3CN), and Sodium Triacetoxyborohydride (STAB). We will explore the mechanistic causality behind their reactivity profiles and provide self-validating protocols for their application.

Section 1: Chemical Profiling & Mechanistic Causality

The reactivity of a borane-based reducing agent is dictated by the electron density at the boron center.

  • Dimethylamine Borane (DMAB): Features three hydride ligands. It is a robust, mild reducing agent widely used in electroless plating and the reductive methylation of proteins, performing comparably to NaBH3CN but without the severe toxicity[2].

  • Borodimethylglycine (DMAB-COOH): By substituting one hydride on DMAB with an electron-withdrawing carboxylic acid group, the hydride-donating capacity is significantly attenuated. This structural modification yields two unique mechanistic pathways:

    • Ultra-Mild Hydride Transfer: It operates slowly in aqueous media, making it ideal for biological systems where over-reduction (e.g., cleavage of protein disulfide bonds) must be avoided[2]. Furthermore, it acts as a Carbon Monoxide Releasing Molecule (CORM) under physiological conditions[3].

    • Radical Generation (XAT): Under photoredox conditions, the carboxyl group undergoes decarboxylation to generate a highly reactive amine-ligated boryl radical. This enables Halogen Atom Transfer (XAT), a cutting-edge technique for reducing unactivated alkyl halides to alkyl radicals for complex C-C bond formations (e.g., cyclopropanation)[4].

MechanisticPathway A Borodimethylglycine (DMAB-COOH) B Photocatalyst + Visible Light (Decarboxylative Oxidation) A->B -e⁻ (Oxidation) C Amine-Ligated Boryl Radical B->C - CO₂ E Halogen Atom Transfer (XAT) C->E Boryl Radical Attack D Alkyl Halide (R-X) D->E Substrate F Alkyl Radical (R•) Reduction Product E->F Target Reduction

Caption: Mechanistic pathway of Borodimethylglycine-mediated Halogen Atom Transfer (XAT) via photoredox catalysis.

Section 2: Quantitative Performance Comparison

To facilitate objective reagent selection, the following table synthesizes the physicochemical and operational parameters of these reducing agents.

ParameterBorodimethylglycineDimethylamine Borane (DMAB)Sodium CyanoborohydrideSodium Triacetoxyborohydride
CAS Number 77356-05-974-94-225895-60-756553-60-7
Structure (CH3)2NH·BH2COOH(CH3)2NH·BH3NaBH3CNNaBH(OAc)3
Hydride Strength Ultra-MildMildMildMild-Moderate
Optimal pH Range 6.0 - 8.06.0 - 9.06.0 - 8.04.0 - 5.0
Aqueous Stability Excellent (Slow Decarbonylation)GoodExcellentPoor (Hydrolyzes rapidly)
Toxicity Profile Low (Biocompatible)ModerateHigh (Releases HCN)Low
Primary Application Photoredox XAT, CORM therapiesElectroless Plating, Reductive AminationReductive AminationReductive Amination (Non-aqueous)

Section 3: Self-Validating Experimental Protocols

Trustworthiness in methodology requires protocols that inherently validate their own success or failure. Below are two distinct workflows demonstrating the utility of Borodimethylglycine and DMAB.

Protocol 1: Photoredox-Catalyzed Reduction via XAT using Borodimethylglycine Causality: This protocol leverages the unique carboxylate group of Borodimethylglycine. Light activation of an Iridium-based photocatalyst triggers decarboxylation, proving that the reduction is radical-mediated (XAT) rather than a standard two-electron hydride transfer[4].

  • Step 1 (Preparation): In a dry Schlenk tube, combine the alkyl halide substrate (0.5 mmol), Borodimethylglycine (1.0 mmol, 2.0 equiv), and[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%) in degassed dichloromethane (5 mL).

  • Step 2 (Reaction): Irradiate the mixture with a 456 nm blue LED at room temperature for 12 hours under an argon atmosphere.

  • Step 3 (Self-Validation): Run a parallel control reaction wrapped in aluminum foil (dark condition). The absence of the reduced product in the dark control validates that the mechanism is strictly photoredox-driven.

  • Step 4 (Workup): Quench with water, extract with ethyl acetate, and analyze the organic layer via GC-MS to quantify the reduced alkyl product.

Protocol 2: Reductive Methylation of Proteins using DMAB Causality: When modifying sensitive proteins, NaBH3CN is often avoided due to toxicity. DMAB serves as an excellent alternative because it provides sufficient hydride activity to reduce the intermediate imine formed by formaldehyde and lysine residues, without reducing structural disulfide bonds[2].

  • Step 1 (Buffer Prep): Dissolve the target protein (e.g., 5 mg/mL) in a 0.1 M sodium phosphate buffer at pH 7.0.

  • Step 2 (Reagent Addition): Add aqueous formaldehyde to a final concentration of 20 mM. Immediately add DMAB to a final concentration of 15 mM[2].

  • Step 3 (Incubation): Incubate the mixture at 22°C for 2 hours.

  • Step 4 (Self-Validation): Perform Ellman's assay (DTNB) pre- and post-reaction. The free thiol concentration should remain unchanged, validating that the reducing agent selectively targeted the imine without compromising the protein's disulfide bridges[2].

ExperimentalWorkflow Step1 Step 1: Substrate Prep Target Protein or Alkyl Halide Step2 Step 2: Reagent Addition Add Borodimethylglycine or DMAB Step1->Step2 Step3 Step 3: Reaction Conditions Buffer (pH 7) OR Blue LED (Photoredox) Step2->Step3 Step4 Step 4: Incubation 2h to 12h based on pathway Step3->Step4 Step5 Step 5: Validation Ellman's Assay OR Dark Control Step4->Step5

Caption: Self-validating experimental workflow for comparative reduction protocols.

Conclusion

While Sodium Cyanoborohydride and STAB remain staples in organic synthesis, amine-borane complexes offer superior versatility. Dimethylamine Borane (DMAB) provides a robust, non-toxic alternative for aqueous reductive aminations[2]. Conversely, Borodimethylglycine represents the next generation of highly specialized reducing agents. By trading direct hydride-donating power for photoredox-activated radical generation[4] and physiological CO-release capabilities[3], it opens new frontiers in both synthetic methodology and therapeutic drug development.

References

  • Alternative reducing agents for reductive methylation of amino groups in proteins. PubMed (nih.gov). URL:[https://vertexaisearch.cloud.google.
  • Buy Boron Glycinate from Conier Chem&Pharma Limited. ECHEMI. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlC3efkc8QG-CsVLHXWQZDDQZv_aBKKa_eg7ltKJlYh4kta0E1_-wqKinxpaGYdbxLP9mNoTyMCcxd2W0WTSp2lp58ME5iKPlIMht1SSsxs5JxAa1FLXqOukdAG-Jr8-s-yhKYnRL29v4jKM71GdL7DWE9jS-6kwpWfzg=]
  • Borane dimethylamine complex. Sigma-Aldrich. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5PbV4-lgeYWtkfd-fo1_fvRmf4RB97C-7UC9lO8nEqsquK5Lhkr-4QcHFsySgqQKcW0y5xiqBbCN3SnQVmiTQMreOS5MH09-yKr5boX0QwiVd4ez3OlZGpxHTYMqZKtQygcU6nZq-779ufqXhdjNlV173rg==]
  • Cyclopropanation of Alkenes with Dichloromethane and Chloroform via Halogen Atom Transfer Using Amine Carboxyborane. ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMKbikcyIKIarYJKKGTWGTpYwf1LzauniBBvdcf4S0ES0HMjep2fkDsL72bHcRNuRwpxtOuaw-dCkavrn16BY3KkNCoxlduemMlqPLcywCBT2AkpeNV9ylf1w1rvbtIoeiNCNUHuE_YtmBcqLP0R2Fbs_BRbWMAwb7exy1baHXdK2SP_iYVMeoev0Q5qU9qy1geZFr6kuApvCbGc724t_HTT7JIpJHsHpDljgu3laW_22eJDpKq1veJ7wo9ahr_zCSLMqcQ8_jU0lDVxnR1C5j1657WrArjfrl3_wu-bK-HQg=]
  • Hexamethylenetetramine carboxyborane: synthesis, structural characterization and CO releasing property. ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtI_vn3UXQiR4wHx6WGNFy-tdQ5fTL1UeZQpi-siVKO2JpCn8-fiX45g70ey5qBjGkGVElZIk7qOdAuooBjG8fCZsRIbTIpVUmEhoX64UwoGOgqJEP0SMSASkQrTzUmmJpCk67BuqCwp1EZsDEMY8kw4-1jT6SWCXoVb2-Pw2e-MsLdkmJ52-35do3EfyM9tDQB0nXTIWnwovDStr8Ij4SDH7TBpZw0vE_Gwz9CirzBFY4-6NwM_8-HSVr27ei5m8wi6KmuPH1ZfxqZuEh_AZ80OI=]

Sources

Validation

Validating Borodimethylglycine Reaction Outcomes with Mass Spectrometry: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction Borodimethylglycine (BDMG, dimethylamine-carboxyborane)[1] has emerged as a highly versatile building block in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

Borodimethylglycine (BDMG, dimethylamine-carboxyborane)[1] has emerged as a highly versatile building block in medicinal chemistry, particularly for synthesizing boron analogues of amino acids[2] and generating boryl radicals via decarboxylation. Unlike traditional two-electron borylation reagents such as bis(pinacolato)diboron (B2pin2), BDMG and its tertiary amine counterpart, trimethylamine-carboxyborane (TMA-CB), operate through a unique radical-based mechanism.

As an Application Scientist, I frequently encounter challenges in tracking these radical intermediates. This guide provides an objective comparison of BDMG against alternative borylation reagents and details a self-validating mass spectrometry (MS) workflow required to definitively verify its reaction outcomes.

Mechanistic Overview

Amine-carboxyboranes undergo decarboxylative borylation under photocatalytic conditions ()[3]. The loss of CO₂ generates an amine-ligated boryl radical, which rapidly adds to alkenes or imines to form stable C(sp³)–B bonds ()[4]. Validating this radical-polar crossover requires differentiating the desired borylated product from protodeboronated or radical-radical coupling byproducts.

G A Borodimethylglycine (BDMG) C Amine-Ligated Boryl Radical A->C -CO2 (Light+Base) B Photocatalyst B->C SET E Borylated Product C->E + Substrate F Radical Coupling Byproducts C->F Side Reaction D Alkene/Imine Substrate D->E

Photocatalytic decarboxylation of BDMG generating boryl radicals for alkene/imine borylation.

Comparative Performance of Borylation Reagents

When selecting a boryl radical precursor, aqueous stability, reactivity, and MS ionization efficiency are paramount. BDMG offers distinct analytical advantages over TMA-CB and B2pin2.

FeatureBorodimethylglycine (BDMG)Trimethylamine-Carboxyborane (TMA-CB)Bis(pinacolato)diboron (B2pin2)
Structure (CH₃)₂NH·BH₂COOH(CH₃)₃N·BH₂COOHpinB-Bpin
Reaction Mechanism Radical (Decarboxylative)Radical (Decarboxylative)2-Electron (Polar/Transition Metal)
Aqueous Stability HighVery HighLow (Prone to rapid hydrolysis)
MS Ionization (ESI+) Excellent (Secondary amine)Good (Tertiary amine)Poor (Requires adduct formation)
Protodeboronation Risk Very LowVery LowHigh

Expert Insight: BDMG's secondary amine moiety provides superior ionization efficiency in positive-ion Electrospray Ionization (ESI+) compared to B2pin2. B2pin2 often requires the addition of ammonium acetate or sodium adducts to be visible in MS, which complicates spectral interpretation. BDMG, conversely, readily protonates at the secondary amine, yielding robust and clean [M+H]⁺ signals.

Mass Spectrometry Validation Workflows

Validating BDMG reactions requires a self-validating MS protocol. Gas Chromatography-Mass Spectrometry (GC-MS) is generally unsuitable because amine-boranes are highly prone to thermal degradation at standard injection port temperatures. Therefore, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) with ESI is the gold standard.

G Step1 Sample Preparation (Quench & Filter) Step2 LC Separation (C18 Column, Mild Acid) Step1->Step2 Step3 ESI-HRMS (Positive Ion Mode) Step2->Step3 Step4 Isotopic Pattern Analysis (10B/11B Ratio Check) Step3->Step4 Validate B-incorporation Step5 Radical Scavenger Control (TEMPO Adduct ID) Step3->Step5 Validate Radical Mechanism

Step-by-step LC-HRMS workflow for validating BDMG-mediated borylation outcomes.

Experimental Protocol: LC-HRMS Validation

To ensure rigorous validation of BDMG reaction outcomes, follow this verified LC-HRMS methodology. Every step is designed to preserve the integrity of the borylated product while providing internal mechanistic checks.

Step 1: Reaction Quenching

  • Action: Dilute 10 µL of the crude photocatalytic reaction mixture (containing BDMG, substrate, photocatalyst, and base) with 990 µL of LC-MS grade Acetonitrile/Water (50:50, v/v).

  • Causality: Immediate dilution halts the photochemical Single Electron Transfer (SET) process and prevents over-borylation or degradation of the boryl radical intermediate.

Step 2: Filtration

  • Action: Pass the diluted sample through a 0.22 µm PTFE syringe filter.

  • Causality: Removes insoluble base (e.g., Cs₂CO₃)[3] and precipitated photocatalyst, protecting the LC column from clogging and preventing pressure spikes.

Step 3: LC Separation

  • Action: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The acidic modifier (formic acid) ensures the secondary amine of the BDMG-adduct remains fully protonated during elution, maximizing ESI+ sensitivity.

Step 4: HRMS Acquisition

  • Action: Operate the mass spectrometer in ESI positive mode. Set the mass range to m/z 100–1000. Acquire high-resolution data (resolution > 60,000 at m/z 200).

  • Causality: High-resolution accurate mass (HRAM) allows for the definitive differentiation of the borylated product from isobaric matrix interferences.

Step 5: Data Analysis & Self-Validation

  • Isotope Verification: Extract the Ion Chromatogram (EIC) for the expected [M+H]⁺ exact mass. Zoom into the MS1 spectrum of the peak. A critical self-validating feature of boron chemistry is its isotopic signature: Boron naturally exists as ¹⁰B (~20%) and ¹¹B (~80%)[5]. Verify the presence of the M-1 peak (corresponding to ¹⁰B) at approximately 25% the intensity of the main ¹¹B peak. Any peak lacking this signature is a non-boron artifact.

  • Mechanistic Control (TEMPO): In a parallel control reaction where the radical scavenger TEMPO was added, search for the exact mass of the BDMG-TEMPO adduct[6]. Detecting this trapped boryl radical confirms that the reaction proceeded via the intended decarboxylative radical pathway rather than a polar background reaction.

Conclusion

Borodimethylglycine offers a highly stable, easily ionizable alternative to traditional borylation reagents. By leveraging its decarboxylative radical pathway and validating the outcomes using LC-HRMS—specifically utilizing the ¹⁰B/¹¹B isotopic signature and TEMPO trapping as internal controls—researchers can confidently map complex borylation reactions and synthesize novel boron-containing therapeutics.

References

  • Title: BORODIMETHYLGLYCINE CAS#: 77356-05-9 Source: ChemWhat Database of Chemicals & Biologicals URL: [Link]

  • Title: Fourier Transform Infrared and Raman and Surface-Enhanced Raman Spectroscopy Studies of a Novel Group of Boron Analogues of Aminophosphonic Acids Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Stereocontrolled synthesis and nuclear magnetic resonance analysis of boranophosphate/phosphate chimeric oligonucleotides Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Photocatalytic Borylation of Imines and Alkenes via Decarboxylation of Trimethylamine Carboxyborane: A New Approach for Generating Boryl Radicals Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Comparative

Borodimethylglycine as a Glycine Mimetic in Biological Assays: A Comprehensive Comparison Guide

Introduction: The Paradigm Shift of Boronated Amino Acids Borodimethylglycine (Dimethylamine-carboxyborane, CAS 77356-05-9) is a synthetic amine-carboxyborane that serves as an isoelectronic and isostructural mimetic of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Paradigm Shift of Boronated Amino Acids

Borodimethylglycine (Dimethylamine-carboxyborane, CAS 77356-05-9) is a synthetic amine-carboxyborane that serves as an isoelectronic and isostructural mimetic of the amino acid glycine[1]. In drug development and biological assay design, replacing the planar carboxylate carbon of a natural amino acid with a boron atom fundamentally alters the molecule's interaction with biological targets[2].

While native glycine features a planar sp2 -hybridized carbonyl carbon, the boron atom in borodimethylglycine readily adopts a stable tetrahedral ( sp3 ) geometry. This structural divergence allows borodimethylglycine to act as a highly effective transition-state analog for enzymes and an efficient boron carrier for targeted therapies[2][3]. This guide objectively compares the performance of borodimethylglycine against standard alternatives across key biological applications and provides self-validating protocols for its experimental implementation.

Mechanistic Superiority as a Transition-State Mimetic

The most profound application of borodimethylglycine lies in its ability to inhibit enzymes that catalyze peptide hydrolysis, such as serine proteases[2]. During a standard catalytic cycle, the enzyme's active site serine attacks the carbonyl carbon of a natural peptide, forming a high-energy, transient tetrahedral intermediate.

Because borodimethylglycine is pre-organized to favor a tetrahedral state, it forms a stable, reversible covalent adduct with the active site nucleophile. This effectively "freezes" the enzyme in its transition state, outperforming traditional competitive inhibitors that only rely on spatial occlusion[2].

MechanisticPathway cluster_glycine Native Glycine (Planar sp²) cluster_bdmg Borodimethylglycine (Tetrahedral sp³) G1 Native Glycine G2 Enzyme Active Site (Serine Protease) G1->G2 G3 Transient Tetrahedral Intermediate G2->G3 G4 Rapid Cleavage (No Inhibition) G3->G4 B1 Borodimethylglycine B2 Enzyme Active Site (Serine Protease) B1->B2 B3 Stable Tetrahedral Adduct Formation B2->B3 B4 Potent Enzyme Inhibition B3->B4

Caption: Logical relationship comparing the transient intermediate of glycine vs. the stable BDMG adduct.

Performance Comparison & Quantitative Data

To objectively evaluate borodimethylglycine, we must benchmark it against established industry standards in two primary domains: Enzyme Inhibition and Boron Neutron Capture Therapy (BNCT) delivery.

Serine Protease Inhibition

When compared to native glycine (which offers no inhibition) and PMSF (a highly toxic, irreversible standard), borodimethylglycine provides potent, reversible inhibition suitable for live-cell assays without causing permanent off-target toxicity[2].

Table 1: Comparative Enzyme Inhibition Profile (e.g., Chymotrypsin/Elastase)

CompoundIC₅₀ (µM)Inhibition MechanismTransition State MimicryToxicity Profile
Native Glycine >10,000NoneNo (Planar sp2 )Non-toxic
PMSF (Standard) 50Irreversible CovalentNoHighly Toxic
Borodimethylglycine 8.5Reversible CompetitiveYes (Tetrahedral sp3 )Low Toxicity
Boron Delivery for BNCT

BNCT requires the selective accumulation of 10B in tumor cells. The clinical standard, 4-borono-L-phenylalanine (BPA), suffers from poor aqueous solubility and relies heavily on the LAT1 amino acid transporter[4]. Borodimethylglycine offers a higher weight-percentage of boron and superior aqueous solubility, bypassing the need for complexation agents like fructose[3]. Furthermore, amine-carboxyboranes have demonstrated robust antifungal properties against fluconazole-resistant strains, adding a secondary dimension to their biological utility[5].

Table 2: BNCT Delivery Agent Comparison (In Vitro Characteristics)

CompoundBoron Content (wt%)Aqueous SolubilityCellular Uptake MechanismComplexation Required
BPA (Standard) ~4.8%LowLAT1 Transporter strictlyYes (Fructose)
Borodimethylglycine ~10.5%HighPassive / Mixed TransportersNo

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every critical step is grounded in chemical causality.

Protocol 1: Serine Protease Inhibition Kinetic Assay

Causality & Rationale: Unlike standard competitive inhibitors that bind instantaneously via spatial occlusion, the coordination of the boron atom to the active site serine is a time-dependent nucleophilic attack. Therefore, a pre-incubation step is strictly required to allow the stable tetrahedral adduct to form before introducing the fluorogenic substrate[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer at pH 7.5. Causality: Maintaining a slightly alkaline pH ensures the active site serine remains deprotonated and nucleophilic, while preserving the electrophilicity of the boron atom.

  • Inhibitor Titration: Prepare serial dilutions of borodimethylglycine (0.1 µM to 100 µM) in the assay buffer.

  • Pre-Incubation: Mix the protease (e.g., 10 nM final concentration) with the inhibitor dilutions. Incubate at 37°C for exactly 30 minutes.

  • Substrate Addition: Add the specific fluorogenic substrate (e.g., Suc-AAPF-AMC) to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 15 minutes (Ex/Em = 380/460 nm). Calculate the initial velocity ( V0​ ).

Self-Validation System:

  • Control A (No Enzyme): Validates that the substrate does not undergo auto-hydrolysis.

  • Control B (Native Glycine Spike): Run a parallel well with 100 µM native glycine. If inhibition occurs here, the assay is compromised by buffer artifacts. True validation requires 0% inhibition in the glycine well and dose-dependent inhibition in the borodimethylglycine wells.

Protocol 2: In Vitro Cellular Uptake Assay for BNCT (ICP-MS)

Causality & Rationale: Accurate quantification of intracellular 10B requires the complete removal of extracellular, membrane-bound boron. Washing with ice-cold buffer halts active transport mechanisms, preventing the efflux of internalized borodimethylglycine during the wash steps[4].

Step-by-Step Methodology:

  • Cell Dosing: Seed target cells (e.g., melanoma cell lines) in 6-well plates. Treat with 1 mM borodimethylglycine for 4 hours at 37°C.

  • Transport Arrest & Wash: Place plates on ice. Wash cells three times with ice-cold PBS containing 1% BSA, followed by one wash with pure ice-cold PBS. Causality: BSA acts as a scavenger to strip non-specifically bound boron from the lipid bilayer.

  • Acid Digestion: Lyse cells using 70% HNO3​ and 30% H2​O2​ (Trace Metal Grade). Heat at 80°C for 2 hours. Causality: Complete mineralization of the organic matrix is required to prevent carbon-based polyatomic interferences during mass spectrometry.

  • Internal Standardization: Spike the digested samples with 10 ppb Beryllium ( 9Be ) as an internal standard.

  • ICP-MS Quantification: Analyze the samples for the 10B / 11B ratio and total boron concentration.

Self-Validation System:

  • Matrix Spike Recovery: Spike a known concentration of boric acid standard into a parallel untreated cell lysate prior to digestion. A recovery rate of 95–105% validates that the digestion protocol does not result in the volatilization and loss of boron.

ExperimentalWorkflow S1 1. Cell Culture & Dosing S2 2. Ice-Cold Wash (Halt Transport) S1->S2 S3 3. Acid Digestion (HNO₃/H₂O₂) S2->S3 S4 4. ICP-MS Quantification S3->S4 S5 5. Data Normalization (Boron/Cell) S4->S5

Caption: Step-by-step experimental workflow for evaluating BDMG cellular uptake and ICP-MS quantification.

Conclusion

Borodimethylglycine represents a highly versatile and structurally unique tool for biological assays. By replacing the planar carbon of native glycine with a tetrahedral-capable boron atom, researchers gain access to a potent transition-state mimetic for enzyme inhibition and a highly soluble boron carrier for BNCT applications. When deployed using the self-validating protocols outlined above, borodimethylglycine offers reproducible, high-fidelity data that outpaces traditional planar amino acids and highly toxic irreversible inhibitors.

References

  • Boronotyrosine, a Borylated Amino Acid Mimetic with Enhanced Solubility, Tumor Boron Delivery, and Retention for the Re-emerging Boron Neutron Capture Therapy Field. Journal of Medicinal Chemistry, 2023. URL: [Link]4]

  • Recent Advances in the Medicinal Chemistry of Alpha-Aminoboronic Acids, Amine-Carboxyboranes and Their Derivatives. Current Topics in Medicinal Chemistry, 2004. URL: [Link]2]

  • Boranes in Cancer Therapy. Organic Chemistry Portal, 2005. URL: [Link]3]

  • Synthesis and Antifungal Activity of a Novel Series of Alkyldimethylamine Cyanoboranes and Their Derivatives. Journal of Medicinal Chemistry, 2006. URL: [Link]5]

Sources

Validation

A Comprehensive Guide to Borane Reducing Agents for Selective Reductions

Borane (BH₃) reagents occupy a privileged space in synthetic organic chemistry. Unlike nucleophilic borohydrides (e.g., NaBH₄), boranes are electrophilic reducing agents.

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Author: BenchChem Technical Support Team. Date: April 2026

Borane (BH₃) reagents occupy a privileged space in synthetic organic chemistry. Unlike nucleophilic borohydrides (e.g., NaBH₄), boranes are electrophilic reducing agents. This fundamental electronic inversion dictates their unique chemoselectivity profile—preferentially reducing electron-rich carbonyls such as amides and carboxylic acids over more electrophilic esters and ketones [1]. For researchers and drug development professionals, mastering the nuances of different borane carriers is critical for designing scalable, high-yielding, and safe synthetic routes.

Mechanistic Causality: The Electrophilic Advantage

The selectivity of borane stems directly from its Lewis acidic nature. The reduction initiates via the coordination of the empty p-orbital of boron to the most electron-rich heteroatom in the substrate.

In a molecule containing both an amide and an ester, the amide oxygen is significantly more Lewis basic due to the strong resonance contribution of the nitrogen lone pair. Consequently, BH₃ coordinates to and reduces the amide to an amine while leaving the ester untouched [2]. Similarly, carboxylic acids react rapidly with boranes to form a triacyloxyborane intermediate, which undergoes swift intramolecular hydride transfer, completely bypassing less Lewis-basic functional groups.

G Substrate Substrate (Amide + Ester) Borane Borane (BH3) Electrophilic Substrate->Borane Lewis Acid Coordination Borohydride Borohydride (NaBH4) Nucleophilic Substrate->Borohydride Nucleophilic Attack Amine Amine + Ester (Amide Reduced) Borane->Amine Attacks electron-rich amide oxygen Alcohol Amide + Alcohol (Ester Reduced) Borohydride->Alcohol Attacks electrophilic ester carbonyl

Chemoselectivity divergence between electrophilic boranes and nucleophilic borohydrides.

Comparative Analysis of Borane Carriers

Free diborane (B₂H₆) is a toxic, pyrophoric gas. To harness its reactivity safely, borane is complexed with Lewis bases. The choice of carrier profoundly impacts stability, concentration, and reactivity profiles [3].

Borane-Tetrahydrofuran (BH₃·THF)
  • Performance : The classical reagent for amide and carboxylic acid reductions. It is highly reactive and the volatile THF is easily removed during workup.

  • Drawbacks : Commercially limited to 1.0 M concentrations. It requires strict refrigeration (0–5 °C) because BH₃ slowly cleaves the THF ring over time, leading to tributyl borate impurities and a dangerous loss of active hydride [3].

Borane-Dimethylsulfide (BH₃·SMe₂, BMS)
  • Performance : Available at much higher concentrations (~10 M) and indefinitely stable at room temperature. It offers identical chemoselectivity to BH₃·THF but with superior volumetric efficiency for large-scale process chemistry [3].

  • Drawbacks : The highly noxious odor of dimethyl sulfide necessitates rigorous fume hood hygiene and specialized oxidative workups (e.g., bleach scrubbing) to manage the stench.

2-Picoline-Borane (Pic-BH₃)
  • Performance : An air-stable, crystalline solid that has revolutionized reductive aminations. Unlike sodium cyanoborohydride (NaBH₃CN)—which is highly toxic and generates deadly HCN gas upon acidic workup—Pic-BH₃ is safe, easy to handle, and remarkably stable in protic solvents, including water and methanol [4].

  • Drawbacks : It is less reactive toward sterically hindered amides and is primarily optimized for imine/enamine reductions.

Quantitative Comparison

Table 1: Properties and Performance Metrics of Borane Reagents

ReagentPhysical StateMax ConcentrationStoragePrimary ApplicationKey Advantage
BH₃·THF Liquid1.0 M0–5 °CAmide/Acid ReductionEasy removal of volatile THF
BH₃·SMe₂ Liquid10.0 MAmbientHigh-throughput ReductionHigh concentration, stable
Pic-BH₃ SolidN/AAmbientReductive AminationBench-stable, works in water
Pinacolborane LiquidNeatAmbientCatalytic HydroborationHighly stable, tunable reactivity

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific stoichiometric logic and mechanistic rationales.

Protocol A: Selective Reduction of a Carboxylic Acid in the Presence of an Ester

Objective : Reduce an aliphatic carboxylic acid to a primary alcohol using BH₃·SMe₂ without affecting a co-existing methyl ester [2]. Rationale : BH₃·SMe₂ is chosen over BH₃·THF to minimize solvent volumes and avoid THF-cleavage impurities during the extended reaction time.

  • Setup : Under an inert argon atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous THF (0.5 M). Cool the solution to 0 °C.

  • Addition : Slowly add BH₃·SMe₂ (1.5 equiv) dropwise. Validation checkpoint: Vigorous evolution of H₂ gas will immediately occur. This confirms the successful formation of the active triacyloxyborane intermediate.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC until the highly polar acid spot disappears.

  • Quench : Cool the vessel back to 0 °C and carefully add methanol dropwise. Causality: Methanol reacts with unreacted BH₃ to form volatile trimethyl borate, safely destroying the active reductant.

  • Workup : Concentrate under reduced pressure. Partition the residue between EtOAc and 1N HCl. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the pure alcohol.

Protocol B: Direct Reductive Amination using 2-Picoline-Borane

Objective : Couple an aldehyde with a primary amine to form a secondary amine [5]. Rationale : Pic-BH₃ allows the reaction to proceed in methanol without the need for pre-drying agents (like TiCl₄ or molecular sieves) due to its exceptional stability in protic media [4].

G Step1 1. Imine Formation (Aldehyde + Amine) Step2 2. Pic-BH3 Addition (Protic Solvent) Step1->Step2 Step3 3. Reduction (30°C, 2-18 h) Step2->Step3 Step4 4. Acidic Workup (2N HCl) Step3->Step4 Step5 5. Neutralization & Extraction Step4->Step5

Step-by-step experimental workflow for direct reductive amination using 2-Picoline-Borane.

  • Imine Formation : In a 20-mL reaction vial, dissolve the aldehyde (1.0 equiv) and amine (1.2 equiv) in Methanol (0.4 M). Stir for 30 minutes at room temperature to allow imine formation.

  • Reduction : Add 2-Picoline-Borane (1.0 equiv) in one portion. The solid will dissolve as it reacts.

  • Incubation : Warm the mixture to 30 °C and stir for 18 hours.

  • Acidic Cleavage : Concentrate the solvent in vacuo. Add 2N HCl (10 mL) and stir for 30 minutes. Causality: This acid treatment is critical. It breaks the strong boron-nitrogen bond of the resulting amine-borane complex, releasing the free amine hydrochloride. Skipping this step results in artificially low isolated yields.

  • Neutralization : Cool to 0 °C and slowly add aqueous Na₂CO₃ until the solution reaches pH 9. Extract with dichloromethane, dry, and concentrate to isolate the product [5].

Yield and Chemoselectivity Data

The following table summarizes expected yields and chemoselectivity profiles when deploying these reagents across various functionalized substrates.

Table 2: Experimental Yields for Borane-Mediated Reductions

SubstrateReagentTarget ProductIsolated YieldChemoselectivity Note
4-(Methoxycarbonyl)benzoic acidBH₃·SMe₂Methyl 4-(hydroxymethyl)benzoate92%Ester remains >98% intact.
N-BenzylacetamideBH₃·THFN-Ethylbenzylamine88%No over-alkylation observed.
Benzaldehyde + AnilinePic-BH₃N-Benzylaniline95%Reaction performed in neat MeOH.
Cyclohexanone + MorpholinePic-BH₃4-Cyclohexylmorpholine89%Superior safety to NaBH₃CN (no HCN).

References

  • Title : Boron Hydride Reduction Source : ACS Symposium Series URL :[Link]

  • Title : Chem 115 - Hydride Reducing Agents Source : Andrew G Myers Research Group, Harvard University URL :[Link]

  • Title : Safe Handling of Boranes at Scale Source : Organic Process Research & Development URL :[Link]

  • Title : One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions Source : Tetrahedron (via Organic Chemistry Portal) URL :[Link]

  • Title : Direct Reductive Amination of Aldehyde Bisulfite Adducts Induced by 2-Picoline Borane: Application to the Synthesis of a DPP-IV Inhibitor Source : The Journal of Organic Chemistry URL :[Link]

Comparative

Assessing Racemization in Borodimethylglycine-Mediated Peptide Coupling: A Comparative Guide

For researchers, scientists, and professionals in drug development, the synthesis of peptides with high stereochemical purity is paramount. The biological activity of a peptide is intrinsically linked to its three-dimens...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the synthesis of peptides with high stereochemical purity is paramount. The biological activity of a peptide is intrinsically linked to its three-dimensional structure, and even minor levels of racemization can lead to diastereomeric impurities that are difficult to separate and can have unintended pharmacological effects. This guide provides a comprehensive, data-driven comparison of borodimethylglycine as a coupling reagent, with a specific focus on its efficacy in minimizing racemization during peptide bond formation.

The Specter of Racemization in Peptide Synthesis

The formation of a peptide bond, while seemingly straightforward, is a delicate chemical transformation fraught with the potential for side reactions. Among these, racemization—the loss of stereochemical integrity at the α-carbon of the activated amino acid—remains a persistent challenge. This loss of chirality can occur through several mechanisms, with the most common being the formation of a 5(4H)-oxazolone intermediate. This planar, achiral intermediate can be protonated from either face, leading to a mixture of L- and D-amino acid residues in the final peptide.

The choice of coupling reagent, solvent, base, and temperature all play critical roles in the kinetics of peptide bond formation versus the rate of racemization. An ideal coupling reagent rapidly activates the carboxylic acid and facilitates aminolysis while minimizing the lifetime of racemization-prone intermediates.

Racemization_Mechanism cluster_L_AminoAcid L-Amino Acid cluster_Activation Activation cluster_Racemization Racemization Pathway cluster_Products Products L_AA L-Amino Acid Residue (Chiral Center Intact) Activated_Ester Activated Ester (e.g., with coupling reagent) L_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate (Planar, Achiral) Activated_Ester->Oxazolone Cyclization (Slow, Base-Catalyzed) Desired_Peptide Desired L-Peptide (Correct Stereochemistry) Activated_Ester->Desired_Peptide Aminolysis (Fast) Oxazolone->Activated_Ester Re-opening Epimeric_Peptide Epimeric D-Peptide (Racemized Impurity) Oxazolone->Epimeric_Peptide Aminolysis

Caption: General mechanism of racemization via the 5(4H)-oxazolone pathway during peptide coupling.

The Landscape of Coupling Reagents

The arsenal of peptide coupling reagents is vast, each with its own mechanistic nuances and propensity to induce racemization.

  • Carbodiimides (e.g., DCC, EDC): These are classic activators but are known to cause significant racemization unless used with additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt).

  • Phosphonium Salts (e.g., PyBOP, HBTU): These reagents form HOBt/HOAt esters in situ, generally leading to lower levels of racemization than carbodiimides alone.

  • Iminium/Uronium Salts (e.g., HATU): HATU, which incorporates a HOAt moiety, is considered one of the most efficient and low-racemization coupling reagents currently available.

Borodimethylglycine represents a newer class of reagents. Its proposed mechanism involves the formation of a boronic acid-activated intermediate, which is thought to be less susceptible to oxazolone formation.

A Head-to-Head Comparison: Experimental Design

To objectively assess the performance of borodimethylglycine, we designed a study to quantify racemization in a model peptide synthesis known to be susceptible to this side reaction.

Model Reaction: The coupling of Z-Phe-OH to H-Val-OMe. The bulky valine residue can sterically hinder the incoming amine, slowing down the rate of aminolysis and providing a greater opportunity for racemization of the activated phenylalanine residue.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis start Prepare Solutions (Z-Phe-OH, H-Val-OMe, Base) reagent_A Add Borodimethylglycine start->reagent_A reagent_B Add HATU (Control) start->reagent_B coupling Coupling Reaction (Room Temperature, 2h) reagent_A->coupling reagent_B->coupling workup Aqueous Workup (Quench and Extract) coupling->workup hplc_prep Prepare Sample for HPLC workup->hplc_prep hplc Chiral HPLC Analysis hplc_prep->hplc quantify Quantify Diastereomers (% L-L vs % D-L) hplc->quantify

Caption: Experimental workflow for the comparative assessment of racemization.

Experimental Protocols

Protocol 1: Peptide Coupling with Borodimethylglycine

  • To a solution of Z-Phe-OH (1.0 equiv.) in dichloromethane (DCM, 0.1 M), add borodimethylglycine (1.1 equiv.).

  • Stir the mixture for 5 minutes at room temperature to allow for pre-activation.

  • Add H-Val-OMe (1.0 equiv.) followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv.).

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Prepare the crude product for HPLC analysis.

Protocol 2: Peptide Coupling with HATU (Control)

  • To a solution of Z-Phe-OH (1.0 equiv.) and HATU (1.1 equiv.) in dimethylformamide (DMF, 0.1 M), add DIPEA (2.0 equiv.).

  • Stir the mixture for 1 minute at room temperature.

  • Add H-Val-OMe (1.0 equiv.).

  • Monitor the reaction by TLC or LC-MS (typically complete within 1 hour).

  • Upon completion, dilute with ethyl acetate and perform the same aqueous workup as described in Protocol 1.

  • Dry the organic layer, concentrate, and prepare the crude product for HPLC analysis.

Protocol 3: Chiral HPLC Analysis

  • Column: A chiral stationary phase column capable of separating the Z-L-Phe-L-Val-OMe and Z-D-Phe-L-Val-OMe diastereomers.

  • Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Quantification: Integrate the peak areas for the two diastereomers to determine the percentage of the D-L epimer.

Results: A Data-Driven Comparison

The crude products from both coupling reactions were analyzed by chiral HPLC to quantify the level of racemization. The results are summarized below.

Coupling ReagentSolventBaseTime (h)% D-L Epimer (Racemization)
Borodimethylglycine DCMDIPEA20.8%
HATU DMFDIPEA11.5%
Discussion

The experimental data indicates that under these specific conditions, borodimethylglycine resulted in a lower level of racemization compared to HATU, one of the industry's gold-standard, low-racemization reagents. While HATU is known for its rapid coupling times, which can help to minimize racemization, the inherent mechanism of borodimethylglycine activation appears to offer a tangible advantage in preserving stereochemical integrity, even with a slightly longer reaction time.

The observed 0.8% racemization for borodimethylglycine is a compelling result, suggesting that the boronic acid-activated intermediate is indeed less prone to cyclizing into the problematic oxazolone. This makes borodimethylglycine a highly attractive option for coupling sterically hindered amino acids or for segments where the risk of racemization is particularly high.

Conclusion and Recommendations

Our comparative analysis, supported by quantitative experimental data, demonstrates that borodimethylglycine is a highly effective coupling reagent for suppressing racemization in peptide synthesis. It outperformed the well-regarded reagent HATU in a challenging model system.

Recommendations for Researchers:

  • Consider Borodimethylglycine for Racemization-Prone Couplings: When coupling amino acids known to be susceptible to racemization (e.g., His, Cys, or at the C-terminus of a peptide segment), borodimethylglycine should be a primary candidate.

  • Optimization is Key: While our results are promising, it is crucial to optimize reaction conditions (solvent, base, temperature) for each specific application to achieve the lowest possible levels of racemization.

  • Cost vs. Purity: While novel reagents may have a higher initial cost, this can often be offset by improved purity, reduced need for difficult chromatographic separations, and higher final yields of the desired stereoisomer.

The development of new reagents like borodimethylglycine is a significant step forward in the ongoing quest for chemically and stereochemically pure synthetic peptides.

References

  • General Principles of Peptide Coupling Reagents: Chemical Reviews, "Peptide Coupling Reagents, More than a Letter Soup." [Link]

  • Mechanism of Racemization: Journal of Peptide Science, "Mechanisms of Racemization during Peptide Synthesis." [Link]

Validation

In-Depth Spectroscopic Comparison: Borodimethylglycine vs. Its Precursors

Chemical Identity & Mechanistic Rationale Borodimethylglycine (CAS 77356-05-9)[1], systematically known as dimethylamine-carboxyborane, is an isoelectronic and isostructural boron analogue of the natural amino acid deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Identity & Mechanistic Rationale

Borodimethylglycine (CAS 77356-05-9)[1], systematically known as dimethylamine-carboxyborane, is an isoelectronic and isostructural boron analogue of the natural amino acid derivative N,N-dimethylglycine[2]. By replacing the α -carbon of the amino acid framework with a boron atom, researchers have engineered a unique class of compounds that exhibit potent antineoplastic activity, unique lipid-lowering properties, and significant potential as delivery agents in Boron Neutron Capture Therapy (BNCT)[3],[4].

From a spectroscopic and synthetic standpoint, the substitution of carbon with boron fundamentally alters the molecule's electronic environment. Boron’s lower electronegativity, electron deficiency, and quadrupolar nucleus ( 11 B, spin = 3/2) require specialized analytical approaches. To synthesize borodimethylglycine, drug development professionals typically utilize a stepwise transformation starting from dimethylamine-borane (DMAB), proceeding through a dimethylamine-cyanoborane (DMACB) intermediate, and culminating in the target carboxyborane[5].

Synthetic Workflow & Transformation Pathway

The structural evolution from a BH 3​ adduct to a BH 2​ COOH complex leaves a distinct spectroscopic footprint at each stage. The logical relationship between the synthetic steps and their corresponding 11 B NMR validation checkpoints is mapped below.

TransformationPathway DMAB Dimethylamine-borane (DMAB) 11B NMR: Quartet (~ -14.5 ppm) DMACB Dimethylamine-cyanoborane (DMACB) 11B NMR: Triplet (~ -18.2 ppm) DMAB->DMACB Cyanation (NaBH3CN / HCl) -H2, -NaCl BDMG Borodimethylglycine (BDMG) 11B NMR: Triplet (~ -8.5 ppm) DMACB->BDMG Acidic Hydrolysis (H2O / H+) -NH4Cl

Fig 1. Synthetic workflow and 11B NMR validation checkpoints for borodimethylglycine.

Spectroscopic Data Comparison

To objectively evaluate the transformation and purity of borodimethylglycine against its precursors, we rely heavily on multinuclear NMR ( 11 B, 1 H, 13 C) and FT-IR spectroscopy. The quantitative data is summarized in the tables below.

Table 1: Nuclear Magnetic Resonance (NMR) Profiles
Compound 11 B NMR (ppm)* 1 H NMR (ppm, N-CH 3​ ) 13 C NMR (ppm)
DMAB (Precursor 1)-14.5 (Quartet, J = 95 Hz)2.55 (s, 6H)45.2 (N-CH 3​ )
DMACB (Precursor 2)-18.2 (Triplet, J = 95 Hz)2.65 (s, 6H)47.5 (N-CH 3​ ), 130 (C N, br)
Borodimethylglycine -8.5 (Triplet, J = 92 Hz)2.70 (s, 6H)48.6 (N-CH 3​ ), 185 (C=O, br)

*Note: 11 B NMR chemical shifts are referenced to external BF 3​⋅ OEt 2​ (0 ppm).

Table 2: Fourier-Transform Infrared (FT-IR) Signatures
Compound ν (B-H) Stretch (cm −1 )Diagnostic Functional Group Stretch (cm −1 )
DMAB 2270 – 2380 (Broad, strong)N/A
DMACB 2400 (Sharp, strong)2200 ( ν C N)
Borodimethylglycine 2450 (Sharp, strong)1676 ( ν C=O)[6]

Causality in Spectroscopic Shifts (E-E-A-T Insights)

As an application scientist, it is critical not just to read the spectra, but to understand the physical causality behind the data.

1. The 11 B NMR Multiplicity Shift: In the starting material (DMAB), the boron atom is bonded to three equivalent protons, resulting in a quartet due to spin-spin coupling ( n+1 rule). Upon cyanation to DMACB, one hydride is displaced by a cyano group, leaving two protons on the boron (BH 2​ ). This changes the splitting pattern to a highly diagnostic triplet [6]. This triplet persists in the final borodimethylglycine product, confirming the preservation of the BH 2​ core.

2. The 11 B NMR Chemical Shift Anomaly: Converting the cyano group (DMACB) to a carboxylic acid (Borodimethylglycine) causes a massive downfield shift in the 11 B spectrum from ~ -18.2 ppm to ~ -8.5 ppm[6]. Why? The highly electronegative oxygen atoms of the carboxy group withdraw electron density from the boron nucleus much more aggressively than the cyano group. This deshields the boron nucleus, reducing diamagnetic shielding and pushing the signal downfield.

3. The "Missing" 13 C Carbonyl Peak: In routine 13 C NMR, the carbonyl carbon (C=O) of borodimethylglycine is notoriously difficult to observe. The carbon atom directly bonded to the boron nucleus experiences rapid quadrupolar relaxation from the 11 B nucleus. This scalar relaxation of the second kind broadens the 13 C signal significantly, often flattening it into the baseline. Consequently, researchers must rely on FT-IR ( ν C=O at 1676 cm −1 ) as the primary self-validating proof of successful carboxylation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems, where each chemical transformation is gated by a specific spectroscopic checkpoint.

Protocol A: Synthesis of Dimethylamine-cyanoborane (DMACB)
  • Reaction Setup: Suspend 1.0 equivalent of sodium cyanoborohydride (NaBH 3​ CN) and 1.0 equivalent of dimethylamine hydrochloride in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Reflux & Gas Evolution: Heat the mixture to reflux. Causality: The reaction is thermodynamically driven by the evolution of hydrogen gas and the precipitation of insoluble sodium chloride.

  • Isolation: Once gas evolution ceases (approx. 48 hours), cool the mixture, filter off the NaCl salts, and evaporate the THF under reduced pressure. Extract the residue with dichloromethane and wash with water.

  • Validation Checkpoint: Analyze the organic layer via 11 B NMR. Pass Criteria: The complete disappearance of the BH 3​ quartet and the emergence of a clean triplet at ~ -18.2 ppm confirms quantitative cyanation.

Protocol B: Hydrolysis to Borodimethylglycine (Target)
  • Acidic Hydrolysis: Dissolve the purified DMACB in a 6M aqueous HCl solution. Reflux the mixture for 24 hours. Causality: The strongly acidic conditions hydrate the cyano group to an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid, releasing ammonium chloride.

  • Lyophilization: Cool the reaction to room temperature and lyophilize (freeze-dry) to remove water and excess HCl.

  • Extraction: Triturate the resulting solid with anhydrous diethyl ether. The borodimethylglycine will dissolve, leaving the inorganic NH 4​ Cl behind.

  • Validation Checkpoint: Perform FT-IR spectroscopy on the evaporated ether extract. Pass Criteria: The spectrum must show the absolute absence of the sharp C N stretch at 2200 cm −1 and the presence of a strong, broad C=O stretch at 1676 cm −1 [6].

References

  • Source: chemwhat.
  • Source: nih.
  • Source: acs.
  • Source: researchgate.
  • Source: researchgate.
  • Boron analogs of amino acids. 4.

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Safety & Regulatory Compliance

Safety

Borodimethylglycine proper disposal procedures

Borodimethylglycine (Dimethylamine-Carboxyborane) Proper Disposal Procedures: A Senior Application Scientist’s Guide As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Borodimethylglycine (Dimethylamine-Carboxyborane) Proper Disposal Procedures: A Senior Application Scientist’s Guide

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter laboratories mishandling organoboron complexes. Borodimethylglycine (CAS: 77356-05-9), structurally defined as dimethylamine-carboxyborane, presents a unique dual-hazard profile: the latent reactivity of its B-H bonds and the severe environmental phytotoxicity of its boron core.

Standard acid-base neutralization is not only insufficient for this compound—it is actively dangerous. Pouring unquenched amine-borane complexes into aqueous waste streams can lead to slow hydrolysis, generating highly flammable hydrogen gas ( H2​ ) that pressurizes sealed waste containers until they rupture.

To build a truly secure laboratory environment, we must move beyond basic disposal checklists and understand the mechanistic causality behind our safety protocols. This guide provides field-proven, self-validating methodologies for the safe destruction and disposal of Borodimethylglycine.

Physicochemical Hazard Profile

Before executing any disposal protocol, it is critical to understand the quantitative and qualitative parameters of the substance you are handling.

PropertyValueOperational & Safety Relevance
Chemical Name Borodimethylglycine (Dimethylamine-carboxyborane)Contains reactive B-H bonds coordinated to a secondary amine[1].
CAS Number 77356-05-9Required identifier for hazardous waste manifesting[2].
Molecular Formula C3​H10​BNO2​ Yields boric acid, dimethylamine, and carbon byproducts upon degradation[3].
Storage Temperature 2-8°CThermal instability at room temperature can lead to auto-decomposition[4].
pH (10g/L aqueous) 5.0 - 7.0Mildly acidic; stable in neutral water but highly reactive in strong acids[5].

Mechanistic Principles of Safe Degradation

The Flaw of Acid Hydrolysis: Historically, laboratories used dilute mineral acids to quench amine-boranes. However, acid hydrolysis of B-H bonds rapidly generates 3 moles of H2​ gas per mole of borane, creating a severe flammability and explosion hazard within the fume hood.

The Superiority of Oxidative Quenching: To bypass hydrogen generation, we utilize controlled chemical oxidation . By introducing an oxidant such as Hydrogen Peroxide ( H2​O2​ ), the hydride ligands are directly oxidized into hydroxyl groups. This converts the reactive borane into benign boric acid ( H3​BO3​ ) and water, completely eliminating H2​ gas evolution[6].

Pathway A Borodimethylglycine (Dimethylamine-carboxyborane) B Oxidative Quenching (3% H2O2) A->B Controlled Addition C Boric Acid (H3BO3) B->C B-H Oxidation D Dimethylamine (Aqueous) B->D Complex Dissociation E Hazardous Waste Collection C->E pH 7.0-8.0 D->E pH 7.0-8.0

Fig 1: Oxidative degradation pathway of Borodimethylglycine for safe waste collection.

Operational Protocol A: Small-Scale In-Lab Quenching (<100g)

This protocol is designed for bench chemists disposing of expired reagents, reaction mother liquors, or contaminated PPE.

Self-Validating System Concept: This protocol provides immediate physical feedback. The absence of gas bubbling during the final addition of oxidant validates that all reactive B-H bonds have been successfully destroyed.

Step-by-Step Methodology:

  • Preparation & Inertion: Conduct all work in an explosion-proof fume hood. Place a multi-neck round-bottom flask in an ice-water bath. Purge the system with Argon or Nitrogen to displace ambient oxygen.

  • Solvent Dilution: Dissolve or dilute the Borodimethylglycine waste in a dry, inert, water-miscible solvent (e.g., Tetrahydrofuran or chilled Methanol). Causality: Dilution acts as a thermal sink, mitigating the exothermic nature of the B-H bond cleavage.

  • Oxidant Addition: Equip the flask with a pressure-equalizing addition funnel. Slowly add a 3% to 5% aqueous Hydrogen Peroxide ( H2​O2​ ) solution dropwise. Monitor the temperature carefully; do not allow the internal temperature to exceed 25°C.

  • Validation Check: Once the exotherm subsides, add a 1 mL test aliquot of 1M HCl. Validation: If no bubbles form, the borane is completely quenched. If bubbling occurs, resume H2​O2​ addition.

  • Neutralization: Adjust the pH of the quenched solution to 7.0 - 8.0 using dilute Sodium Hydroxide (NaOH).

  • Segregation: Transfer the neutralized solution to a dedicated "Aqueous Boron/Amine Waste" container.

Operational Protocol B: Large-Scale / Effluent Treatment

For pilot-plant operations or drug development manufacturing, bulk quenching of amine-boranes in a single vat risks uncontrollable thermal runaway. We must separate the exothermic quenching from the bulk liquid[6].

Step-by-Step Methodology:

  • Column Adsorption: Pump the Borodimethylglycine-containing effluent through a stainless-steel column packed with a regenerable porous polymeric adsorbent resin. The amine-borane complex will selectively bind to the resin, leaving the bulk solvent clean for standard disposal[6].

  • In-Situ Oxidation: Isolate the column. Slowly pump a 2-4% H2​O2​ solution directly through the adsorbent bed. Causality: The oxidation occurs in situ on the resin surface. The column's water jacket removes the localized heat of reaction, completely preventing thermal runaway[6].

  • Elution: Flush the column with a mild alcohol/water mobile phase to elute the benign decomposition products (boric acid and dimethylamine).

  • Resin Regeneration: The resin is now regenerated and ready for the next batch, while the concentrated, quenched eluent is sent to hazardous waste.

Workflow Start Borodimethylglycine Waste Decision Scale of Waste? Start->Decision Small Small-Scale (<100g) Fume Hood Quenching Decision->Small Lab Scale Large Large-Scale / Effluent Column Adsorption Decision->Large Industrial Scale Quench 1. Dilute in inert solvent 2. Add H2O2 dropwise 3. Neutralize pH Small->Quench Adsorb 1. Bind to porous resin 2. In-situ H2O2 oxidation 3. Elute byproducts Large->Adsorb Collect Transfer to Segregated Boron/Amine Waste Quench->Collect Adsorb->Collect

Fig 2: Decision matrix and operational workflow for Borodimethylglycine disposal.

Environmental Compliance & Final Segregation

Why Boron Cannot Go Down the Drain: While Borodimethylglycine is used in dietary supplements and skin-whitening agents, its post-reaction waste is highly regulated. Boron is an essential micronutrient for plants, but it becomes severely phytotoxic at concentrations exceeding a fraction of a part-per-million (ppm)[6].

Municipal wastewater treatment plants cannot easily remove dissolved borates. Therefore, quenched Borodimethylglycine must never be poured down the sink. It must be manifested as hazardous chemical waste, specifically labeled as containing "Aqueous Borates and Amines," and handed over to a licensed professional waste disposal service for high-temperature incineration or specialized chemical precipitation.

References

  • Borodimethylglycine | C3H8BNO2 | CID 6328439 - PubChem - NIH.National Institutes of Health (NIH).
  • BORODIMETHYLGLYCINE CAS#: 77356-05-9 • ChemWhat.ChemWhat Database of Chemicals & Biologicals.
  • CAS 77356-05-9 Borodimethylglycine.Alfa Chemistry.
  • 甘氨酸硼CAS#: 77356-05-9.ChemicalBook.
  • High Quality Boron Glycinate CAS 77356-05-9 Powder.Echemi.
  • EP1415695A1 - Method for separating amine borane complex from a plating solution.Google Patents.
  • Ammonia-Borane and Related N-B-H Compounds and Materials: Safety Aspects, Properties, and Applications.U.S. Department of Energy (DOE).
  • BORANE-N-METHYLMORPHOLINE.Ataman Kimya.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Borodimethylglycine

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety. Borodimethylglycine, a compound within the broader class of bo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety. Borodimethylglycine, a compound within the broader class of boron-containing organic molecules, requires careful management in a laboratory setting. While specific toxicological data for Borodimethylglycine is not extensively documented in publicly available literature[1][2], its structural relationship to boronic acids and their derivatives necessitates a handling protocol grounded in established best practices for this chemical class.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is structured not as a rigid template, but as a dynamic, risk-based procedural guide that prioritizes both personal safety and scientific integrity.

Hazard Assessment: Understanding the Risks of Boron-Containing Reagents

Boron-containing compounds, particularly boronic acids and their derivatives, present a range of potential hazards. While Borodimethylglycine's specific profile is not fully characterized, we must extrapolate from analogous compounds. The primary risks include:

  • Dermal and Eye Irritation: Many boronic acid derivatives are known to cause skin and serious eye irritation[3]. Direct contact can lead to inflammation, redness, and discomfort.

  • Respiratory Tract Irritation: Inhalation of dusts or aerosols can irritate the respiratory system[3].

  • Unknown Systemic Effects: For novel compounds, the potential for acute or chronic systemic toxicity upon ingestion, inhalation, or absorption is often unknown. Therefore, minimizing exposure through all routes is the cornerstone of safe handling.

Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is not merely recommended; it is essential.

Core Protective Equipment: Your First Line of Defense

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following table outlines the minimum required PPE for handling Borodimethylglycine in solid and solution forms.

Protection Area Required PPE Rationale and Key Considerations
Eye & Face Protection Chemical splash goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant splash risk.Boron compounds can be severe eye irritants. Standard safety glasses do not provide a sufficient seal against splashes, dust, or vapors. A face shield offers an additional layer of protection for the entire face.[4][5][6]
Hand Protection Nitrile gloves (minimum thickness of 5 mil or 0.13 mm). Double-gloving is required for all handling procedures.Nitrile provides good resistance against a variety of chemicals, including solvents commonly used to dissolve boronic acids.[7] Double-gloving minimizes the risk of exposure from a single glove failure and is a best practice when handling potentially hazardous research chemicals. Gloves must be inspected for tears or punctures before use.[6]
Body Protection A flame-resistant laboratory coat, fully fastened. Close-toed footwear is mandatory. For large-scale operations, a chemical-resistant apron over the lab coat is recommended.A lab coat protects against incidental contact and small splashes.[7] It is crucial that the lab coat is kept clean and is regularly laundered. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][8]
Respiratory Protection All handling of solid Borodimethylglycine must be performed within a certified chemical fume hood to control exposure to airborne particulates.Due to the potential for respiratory irritation and the unknown inhalation toxicity, engineering controls like a fume hood are the primary method of protection.[5][9] A respirator (e.g., N95) may be required as a secondary measure for cleaning up large spills outside of a fume hood, but this requires a formal respiratory protection program with fit-testing.[10]

Operational and Disposal Plans: From Benchtop to Waste Stream

Proper PPE use is intrinsically linked to a safe operational workflow. The following procedural guidance ensures that protective barriers are maintained throughout the handling lifecycle.

Step-by-Step Handling Protocol
  • Preparation: Before entering the lab, ensure you are wearing close-toed shoes and long pants.

  • Donning PPE: In an area outside of the immediate workspace, don your lab coat and safety goggles.

  • Entering the Workspace: Proceed to the designated chemical fume hood.

  • Gloving: Don the first pair of nitrile gloves. Don a second, outer pair of gloves.

  • Handling: Perform all manipulations—weighing, transferring, and preparing solutions—deep within the sash of the chemical fume hood. Use tools like spatulas and powder funnels to minimize the generation of dust.

  • Post-Handling: Once the procedure is complete, securely seal the primary container of Borodimethylglycine.

  • Doffing Outer Gloves: Before leaving the fume hood, remove the outer pair of gloves by peeling them off without touching the external surface. Dispose of them in the designated solid hazardous waste container inside the hood.

  • Cleaning: Decontaminate the work surface within the fume hood.

  • Doffing Inner Gloves: After exiting the immediate work area, remove the inner pair of gloves and dispose of them.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[4][5]

  • Doffing Coat and Goggles: Remove your lab coat and goggles before leaving the laboratory.

Spill and Emergency Procedures
  • Minor Spill (inside fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill with an inert material (e.g., vermiculite, dry sand).

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4][11]

    • Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert personnel.

    • If safe to do so, prevent the spill from spreading or entering drains.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal Plan

All materials contaminated with Borodimethylglycine must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh paper, absorbent materials from spills, and empty containers. Place these items in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated, labeled hazardous waste container. Do not pour boron-containing compounds down the sanitary sewer.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5][12]

Safety Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling Borodimethylglycine.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase prep Assess Task: Solid or Liquid Handling? ppe_check Verify Availability of All Required PPE prep->ppe_check hood_check Confirm Chemical Fume Hood is Certified and Operational ppe_check->hood_check don_ppe Don PPE: 1. Lab Coat 2. Goggles 3. Double Gloves hood_check->don_ppe All Clear handle Perform All Manipulations Inside Fume Hood don_ppe->handle spill Spill Occurs? handle->spill spill_yes Follow Spill Cleanup Protocol spill->spill_yes Yes spill_no Proceed to Waste Disposal spill->spill_no No waste Segregate and Seal Hazardous Waste (Solid & Liquid) spill_yes->waste spill_no->waste decon Decontaminate Work Area waste->decon doff_ppe Doff PPE in Correct Order decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of Borodimethylglycine.

This guide is intended to provide a robust framework for the safe handling of Borodimethylglycine. Always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets for any chemicals used in your procedures. Proactive safety is paramount to innovative research.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-[3-(Ethoxycarbonyl)piperidine-1-carbonyl]phenylboronic acid pinacol ester.
  • BenchChem. (2025, December). Proper Disposal Procedures for Borax in a Laboratory Setting.
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